molecular formula C6H5ClN2O3 B1426200 4-Chloro-2-methoxy-3-nitropyridine CAS No. 934180-48-0

4-Chloro-2-methoxy-3-nitropyridine

Cat. No.: B1426200
CAS No.: 934180-48-0
M. Wt: 188.57 g/mol
InChI Key: GOLWANFUIKQDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLWANFUIKQDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295561
Record name 4-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934180-48-0
Record name 4-Chloro-2-methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934180-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methoxy-3-nitropyridine (CAS No. 934180-48-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-3-nitropyridine, a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, and core reactivity, with a particular focus on the mechanistic underpinnings of its utility. A detailed, field-proven synthesis protocol is provided, alongside essential safety and handling procedures. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile intermediate in the design and execution of novel synthetic pathways.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a privileged structure in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. Within this class, functionalized nitropyridines, such as this compound, are of particular strategic importance. These molecules act as versatile intermediates, offering multiple reaction sites that can be selectively manipulated to construct complex molecular architectures.[2][3]

The subject of this guide, this compound, is a trifunctionalized pyridine ring. The interplay of its substituents—a leaving group (chloro), an activating/directing group (nitro), and a modulating group (methoxy)—renders it a highly valuable precursor for the synthesis of a wide range of more complex heterocyclic systems.[4] This guide will delve into the technical details of this compound, providing the necessary insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 934180-48-0--INVALID-LINK--
Molecular Formula C₆H₅ClN₂O₃--INVALID-LINK--
Molecular Weight 188.57 g/mol --INVALID-LINK--
Appearance White to light yellow powder/crystal--INVALID-LINK--
Purity ≥98% (typical)--INVALID-LINK--
Storage 4°C, sealed storage, away from moisture--INVALID-LINK--

Note: Physical properties such as melting point are not consistently reported across suppliers and should be determined experimentally.

Synthesis and Purification

General Synthesis Pathway

The synthesis of this compound would likely proceed through a multi-step sequence involving the construction of the pyridine ring, followed by functional group interconversions. A plausible, though not explicitly documented, route is the nitration of a pre-functionalized pyridine precursor.

Synthesis_Pathway Precursor 2-Methoxy-4-chloropyridine Nitration Nitration Precursor->Nitration HNO₃ / H₂SO₄ Product This compound Nitration->Product

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol (Hypothesized)

It is critical to note that the following protocol is a hypothesized procedure based on known organic chemistry principles and has not been experimentally validated from a specific literature source for this exact compound. It should be approached with all necessary safety precautions and optimization may be required.

Reaction: Nitration of 2-methoxy-4-chloropyridine.

Materials:

  • 2-methoxy-4-chloropyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-methoxy-4-chloropyridine to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the C3 position. This electronic arrangement makes the carbon atom at the C4 position, which bears the chloro leaving group, highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: In a subsequent, faster step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

This reactivity allows for the introduction of a diverse array of functional groups at the C4 position, including amines, alcohols, thiols, and carbon nucleophiles, making it a powerful tool for molecular diversification in drug discovery programs.

Applications in Drug Discovery and Development

Substituted nitropyridines are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] For instance, the related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, is a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[5][6] While a specific, marketed drug synthesized directly from this compound is not prominently documented, its structural motifs are highly relevant to modern drug design.

The ability to introduce various nucleophiles at the C4 position allows for the construction of libraries of compounds for screening against various biological targets. The nitro group can also be reduced to an amino group, providing another point for diversification or for participating in key pharmacophoric interactions.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a peer-reviewed, fully assigned spectrum for this compound is not available in public databases, the expected spectral features can be predicted based on its structure.

¹H NMR:

  • Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant would be indicative of their relative positions.

  • A singlet in the upfield region corresponding to the methoxy group protons.

¹³C NMR:

  • Signals corresponding to the six carbon atoms of the molecule. The carbon attached to the chlorine and the carbon bearing the nitro group would be significantly influenced by these substituents. The methoxy carbon would appear in the upfield region.

Mass Spectrometry (MS):

  • The molecular ion peak (M+) would be observed, and the isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks in an approximately 3:1 ratio, confirming the presence of one chlorine atom.

Infrared (IR) Spectroscopy:

  • Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

  • C-Cl stretching vibrations, typically in the range of 800-600 cm⁻¹.

  • C-O stretching for the methoxy group around 1250 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[2][3][7]

Hazard Identification:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctionalized nature, centered around a reactive pyridine core, allows for a wide range of chemical transformations, primarily through the SNAr mechanism. This guide has provided a comprehensive overview of its properties, a plausible synthesis route, its key reactivity, and essential safety information. For researchers and drug development professionals, a thorough understanding of this intermediate opens up numerous possibilities for the design and synthesis of novel, biologically active molecules.

References

Core Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methoxy-3-nitropyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, grounded in established scientific principles.

This compound is a substituted pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of functional groups—a nucleophilically displaceable chlorine atom, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—creates a highly activated and regioselective scaffold for constructing more complex molecules.

Understanding its fundamental properties is the bedrock of its effective utilization in any research or development setting. The key physicochemical data are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol [1][2][3]
CAS Number 934180-48-0[1][2][4]
Appearance White to off-white solid[4][5]
IUPAC Name This compoundN/A
Topological Polar Surface Area (TPSA) 65.26 Ų[1]
logP 1.65[1]

Below is the two-dimensional structure of the molecule, which is fundamental to understanding its reactivity.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The reliable synthesis of this compound is critical for its application. A common and effective laboratory-scale synthesis involves the methylation of its precursor, 4-chloro-2-hydroxy-3-nitropyridine.[4]

Expertise in Action: Why this Route?

This synthetic route is favored for its straightforward nature and use of readily available reagents. The starting material, a hydroxypyridine, possesses an acidic proton on the hydroxyl group. The reaction proceeds via a nucleophilic substitution where the deprotonated hydroxyl group attacks the methylating agent. Using a base like sodium carbonate is a self-validating choice; it is strong enough to deprotonate the hydroxypyridine, driving the reaction forward, but mild enough to prevent unwanted side reactions. Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

Detailed Step-by-Step Synthesis Protocol
  • Reagents & Materials:

    • 4-chloro-2-hydroxy-3-nitropyridine

    • Iodomethane (CH₃I)

    • Sodium Carbonate (Na₂CO₃)

    • Toluene

    • Diatomaceous earth (Celite)

    • Ethyl acetate

    • Heptane

    • Standard laboratory glassware, heating mantle, stirring apparatus, filtration setup, and rotary evaporator.

  • Procedure:

    • To a suspension of 4-chloro-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable reaction vessel, slowly add iodomethane (2.0 eq).[4]

    • Heat the reaction mixture with vigorous stirring to 85°C for approximately 3.5 hours.[4] Monitoring the reaction by TLC is advised to ensure completion.

    • Prepare a solution of sodium carbonate (1.0 eq) in toluene and add it to the reaction system. Continue heating.[4]

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove inorganic salts. Wash the solid filter cake with additional toluene.[4]

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.[4]

    • The resulting crude product should be purified by silica gel column chromatography. A typical eluent system is a 1:9 (v/v) mixture of ethyl acetate and heptane.[4]

    • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.[4] The reported yield for this procedure is approximately 64%.[4]

Synthesis Workflow Diagram

start Suspend 4-chloro-2-hydroxy-3-nitropyridine in reaction vessel add_ch3i Add Iodomethane (2.0 eq) start->add_ch3i heat1 Heat at 85°C for 3.5h add_ch3i->heat1 add_na2co3 Add Sodium Carbonate in Toluene heat1->add_na2co3 cool Cool to Room Temperature add_na2co3->cool filter Filter through Diatomaceous Earth cool->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate purify Purify by Silica Gel Chromatography (EtOAc/Heptane 1:9) concentrate->purify product Isolate Pure Product (White Solid) purify->product

Caption: Laboratory synthesis workflow for this compound.

Reactivity and Strategic Applications in Drug Development

The synthetic utility of this compound stems from the specific electronic properties conferred by its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position is the primary site of reactivity. It is highly activated towards displacement by nucleophiles.

    • Authoritative Grounding: The electron-withdrawing effect of the nitro group at the 3-position and the pyridine ring nitrogen create a significant partial positive charge (δ+) at the C4 carbon. This electron deficiency makes it highly susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This is a classic example of SNAr mechanism principles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This transformation is pivotal, as it unmasks a nucleophilic and basic amino group, opening up a vast array of subsequent chemical modifications, such as amide bond formation or diazotization.

  • Role in Drug Discovery: Halogenated and methoxylated heterocyclic compounds are staples in medicinal chemistry.[6] The chloro group often acts as a key handle for linking molecular fragments or can be retained in the final molecule to modulate properties like metabolic stability or receptor binding affinity.[6] The methoxy group can influence solubility and act as a hydrogen bond acceptor.[6] This compound is a valuable intermediate for building more complex molecules in the development of new therapeutic agents and crop protection solutions.[7]

Key Reactivity Sites Diagram

Caption: Key reactivity sites of this compound.

Safety, Handling, and Storage

Trustworthiness in science requires a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled.[3]

    • Causes skin irritation and serious eye irritation.[3]

    • May cause respiratory irritation.[3][8]

  • Recommended Precautions for Safe Handling:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

    • Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and chemical safety glasses or a face shield.[8][9] A dust mask or respirator should be used if generating dust.[8]

    • Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[9]

    • Spills: In case of a spill, clear the area. Use dry clean-up procedures and avoid generating dust.[9] Collect spilled material in a sealed, labeled container for disposal.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[10]

    • Keep the container tightly sealed to prevent moisture ingress.[1]

    • It is recommended to store under an inert atmosphere and refrigerated to maintain long-term product quality.[10]

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a strategically designed synthetic intermediate whose value lies in its predictable and versatile reactivity. For the medicinal chemist or process scientist, it offers a reliable starting point for introducing a substituted aminopyridine core, a common motif in biologically active compounds. By understanding its synthesis, electronic properties, and handling requirements, researchers can confidently and safely leverage this compound to accelerate their research and development goals.

References

An In-depth Technical Guide to 4-Chloro-2-methoxy-3-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-methoxy-3-nitropyridine, a key building block in modern medicinal chemistry. This document delves into its structural characteristics, spectroscopic profile, and reactivity, offering field-proven insights into its synthesis and handling. The guide is intended to be a vital resource for researchers and professionals engaged in drug discovery and development, providing the necessary technical details to effectively utilize this versatile compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridines are a cornerstone of heterocyclic chemistry, with a significant presence in a vast array of pharmaceuticals and agrochemicals. The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity makes nitropyridines, such as this compound, valuable intermediates for the construction of complex molecular architectures. The strategic placement of the chloro, methoxy, and nitro substituents on the pyridine core of the title compound provides multiple reaction sites and modulates its physicochemical properties, making it a versatile tool for drug design and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

General and Computational Properties

The fundamental properties of this compound are summarized in the table below. These values, compiled from reliable chemical suppliers and computational models, provide a foundational understanding of the molecule.[1]

PropertyValueSource
CAS Number 934180-48-0--INVALID-LINK--[1]
Molecular Formula C₆H₅ClN₂O₃--INVALID-LINK--[1]
Molecular Weight 188.57 g/mol --INVALID-LINK--[1]
Physical State Solid--INVALID-LINK--
Purity ≥97% - ≥98%--INVALID-LINK--, --INVALID-LINK--[1]
Storage 2-8°C, sealed, away from moisture, under inert atmosphere--INVALID-LINK--
Calculated LogP 1.6518--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 65.26 Ų--INVALID-LINK--[1]
Hydrogen Bond Acceptors 4--INVALID-LINK--[1]
Hydrogen Bond Donors 0--INVALID-LINK--[1]
Rotatable Bonds 2--INVALID-LINK--[1]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. These predictions serve as a guide for researchers in confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will appear at lower field (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other key signals will include C-Cl, C-O, and C=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2]

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the displacement of the chloride at the C4 position by a variety of nucleophiles.[2] The electron-withdrawing nitro group at the C3 position and the nitrogen atom in the pyridine ring stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution.

Figure 1: Generalized mechanism for the SNAr reaction of this compound.

Common nucleophiles that can be employed in this reaction include amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted pyridine derivatives. The choice of solvent and reaction temperature is crucial for optimizing the yield and selectivity of these transformations.

Synthesis

The synthesis of this compound typically involves a multi-step sequence starting from more readily available pyridine derivatives. While a specific, detailed protocol for this exact compound is not widely published, a general synthetic strategy can be inferred from the synthesis of analogous compounds. A plausible route involves the nitration of a substituted chloropyridine precursor.

General Synthetic Approach

A potential synthetic pathway could start from 2,4-dichloropyridine. Nitration of this precursor would likely yield a mixture of isomers, from which the desired 2,4-dichloro-3-nitropyridine can be isolated. Subsequent selective methoxylation at the more reactive C2 position would then afford the target molecule, this compound.

Synthesis_Pathway Start 2,4-Dichloropyridine Intermediate1 2,4-Dichloro-3-nitropyridine Start->Intermediate1 Nitration (e.g., HNO₃/H₂SO₄) Product This compound Intermediate1->Product Selective Methoxylation (e.g., NaOCH₃/CH₃OH)

Figure 2: A plausible synthetic route to this compound.

Experimental Protocol: Illustrative Synthesis of a Related Compound (4-chloro-3-methoxy-2-methylpyridine)

The following protocol for a similar compound illustrates the general principles that would be applied.[3]

  • Suspend 3-methoxy-2-methyl-4(1H)-pyridone in an excess of phosphorus oxychloride.

  • Reflux the mixture for several hours.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with an aqueous basic solution (e.g., potassium carbonate) to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-3-methoxy-2-methylpyridine.

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. The chloro group serves as a convenient handle for introducing various functionalities through nucleophilic substitution, allowing for the rapid generation of compound libraries for screening. The nitro group can be reduced to an amino group, which can then be further functionalized.

Nitropyridine derivatives are precursors to a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapies.[4] The ability to readily modify the 4-position of the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]

  • Precautionary Statements: It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, centered on nucleophilic aromatic substitution, allows for the predictable and efficient introduction of diverse molecular fragments. This technical guide has provided a comprehensive overview of its key physical and chemical properties, along with insights into its synthesis and safe handling. As the demand for novel and complex therapeutic agents continues to grow, the strategic use of versatile intermediates like this compound will remain crucial for the advancement of medicinal chemistry.

References

A Technical Guide to the Structural Elucidation of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical methodologies required for the definitive structure elucidation of 4-Chloro-2-methoxy-3-nitropyridine, a substituted pyridine of interest in synthetic and medicinal chemistry. Substituted pyridines are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making the unambiguous confirmation of their structure a critical step in research and development.[1][2] This document eschews a rigid template, instead presenting a logical, problem-solving narrative that mirrors the process an analytical chemist would follow, from receiving a sample to delivering a final, validated structural report. We will delve into the causality behind each experimental choice, demonstrating how a combination of modern spectroscopic techniques provides a self-validating system for structural confirmation.[3][4]

Chapter 1: The Molecular Blueprint - Mass Spectrometry for Formula Determination

The first and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), often to four or five decimal places, which allows for the calculation of a unique elemental composition.[5]

For this compound, the expected molecular formula is C₆H₅ClN₂O₃. The presence of chlorine is a key isotopic signature to watch for. Chlorine has two major stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), in a roughly 3:1 ratio. Therefore, the mass spectrum should exhibit a characteristic M+ and M+2 isotopic pattern, where the M+2 peak is approximately one-third the intensity of the M+ peak. This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.[6]

Table 1: Predicted HRMS Data for C₆H₅ClN₂O₃

Ion SpeciesIsotope CompositionCalculated m/z
[M]⁺ (for ³⁵Cl)¹²C₆ ¹H₅ ³⁵Cl ¹⁴N₂ ¹⁶O₃187.9989
[M+2]⁺ (for ³⁷Cl)¹²C₆ ¹H₅ ³⁷Cl ¹⁴N₂ ¹⁶O₃189.9960
[M+H]⁺ (for ³⁵Cl, ESI)¹²C₆ ¹H₆ ³⁵Cl ¹⁴N₂ ¹⁶O₃189.0065
[M+H+2]⁺ (for ³⁷Cl, ESI)¹²C₆ ¹H₆ ³⁷Cl ¹⁴N₂ ¹⁶O₃191.0036

Note: The specific ion observed ([M]⁺ or [M+H]⁺) depends on the ionization technique used (e.g., EI or ESI).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode for a soft ionization method that will likely yield the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.

  • Analysis: Identify the monoisotopic peak and its corresponding M+2 peak. Compare the measured accurate mass to the theoretical mass calculated for the proposed formula C₆H₅ClN₂O₃. The mass error should be less than 5 ppm.

Chapter 2: Probing Functional Groups - Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7] For this compound, we expect to see characteristic absorptions for the nitro group, the aromatic ring, the C-O ether linkage, and the C-Cl bond.

Table 2: Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520-1560
Nitro (NO₂)Symmetric Stretch~1340-1380
Aromatic C=C and C=NRing Stretching~1450-1600
C-O (Aryl Ether)Asymmetric Stretch~1230-1270
C-O (Aryl Ether)Symmetric Stretch~1020-1075
C-ClStretch~700-800
Aromatic C-HOut-of-plane Bending~800-900

The presence of strong bands in the 1550 cm⁻¹ and 1350 cm⁻¹ regions would provide compelling evidence for the nitro group.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Chapter 3: The Definitive Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[5][9] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

Molecular Structure and Predicted Data

First, let's visualize the target molecule and the numbering convention.

Caption: Structure of this compound.

¹H NMR Analysis

The ¹H NMR spectrum is expected to be simple and highly informative.

  • Aromatic Region: There are two protons on the pyridine ring, H5 and H6. They are adjacent and will therefore split each other into doublets (a so-called 'AX system').

    • H6: This proton is ortho to the ring nitrogen, which is electron-withdrawing. It should appear at a relatively high chemical shift (downfield).

    • H5: This proton is meta to the nitrogen and ortho to the electron-withdrawing chlorine atom.

    • The coupling constant between them (³JHH) should be around 5-6 Hz, typical for ortho coupling on a pyridine ring.

  • Aliphatic Region: A single sharp peak (a singlet) is expected for the three equivalent protons of the methoxy (-OCH₃) group. Its chemical shift will be influenced by its attachment to the aromatic ring via an oxygen atom.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should show six distinct signals, one for each carbon atom.

  • C2 and C4: These carbons are directly attached to electronegative atoms (O and Cl, respectively) and will be shifted downfield. C2, bonded to oxygen, is expected to be significantly downfield.

  • C3: This carbon is attached to the strongly electron-withdrawing nitro group, which will also cause a significant downfield shift.

  • C6 and C5: These are the protonated carbons. Their shifts can be predicted based on standard pyridine values, adjusted for the substituent effects. C6, being adjacent to the nitrogen, will be further downfield than C5.[10]

  • -OCH₃: The methoxy carbon will appear in the typical aliphatic region, usually around 50-60 ppm.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)

PositionTypePredicted ¹H Shift (ppm)MultiplicityCoupling (J, Hz)Predicted ¹³C Shift (ppm)
6Aromatic CH~8.2 - 8.4Doublet (d)~5.5~152
5Aromatic CH~7.0 - 7.2Doublet (d)~5.5~115
2Aromatic C---~165
4Aromatic C---~145
3Aromatic C---~135
-OCH₃Methyl~4.0 - 4.1Singlet (s)-~54
Note: These are estimated values based on data from analogous structures and substituent effects. Actual values may vary slightly.
2D NMR for Unambiguous Assignment

To definitively connect the pieces, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between the signals at ~8.3 ppm and ~7.1 ppm would confirm that H6 and H5 are adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would link the ~8.3 ppm proton signal to the ~152 ppm carbon signal (C6) and the ~7.1 ppm proton signal to the ~115 ppm carbon signal (C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the full structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The methoxy protons (~4.1 ppm) correlating to C2 (~165 ppm). This proves the methoxy group is at the C2 position.

    • H5 (~7.1 ppm) correlating to C3, C4, and C6.

    • H6 (~8.3 ppm) correlating to C2, C4, and C5.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_final Final Confirmation H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Bonds) C_NMR->HSQC C_NMR->HMBC Structure Validated Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR workflow for connecting atomic data to a final structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets, optimizing as needed for the sample.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Chapter 4: The Final Verdict - Data Synthesis

The structure of this compound is confirmed by synthesizing the evidence from all techniques.

G Sample Purified Sample HRMS HRMS Analysis Sample->HRMS IR FTIR Analysis Sample->IR NMR NMR Analysis (1D & 2D) Sample->NMR Formula Result: Molecular Formula C₆H₅ClN₂O₃ HRMS->Formula FuncGroups Result: Functional Groups (-NO₂, Ar-O-CH₃, C-Cl) IR->FuncGroups Connectivity Result: Atomic Connectivity & Isomer ID NMR->Connectivity Conclusion Confirmed Structure: 4-Chloro-2-methoxy- 3-nitropyridine Formula->Conclusion FuncGroups->Conclusion Connectivity->Conclusion

Caption: The integrated workflow for structure elucidation.

  • HRMS establishes the molecular formula as C₆H₅ClN₂O₃ and confirms the presence of one chlorine atom via the isotopic pattern.

  • IR Spectroscopy confirms the presence of key functional groups: a nitro group (strong peaks at ~1550/1350 cm⁻¹), an aryl ether, and the aromatic ring itself.

  • NMR Spectroscopy provides the definitive proof of the substitution pattern. ¹H and COSY data show two adjacent aromatic protons. HMBC data unequivocally places the methoxy group at C2, the nitro group at C3, and the chlorine atom at C4, distinguishing this compound from all other possible isomers.

This multi-faceted, self-validating approach provides unequivocal proof of the chemical structure, a cornerstone of chemical research and development.

References

A Comprehensive Spectroscopic Guide to 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the chemical compound 4-Chloro-2-methoxy-3-nitropyridine (CAS No. 934180-48-0).[1][2] Intended for researchers, chemists, and quality control professionals, this document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of spectral data to confirm the molecular structure and purity of the compound. Methodologies for data acquisition are also detailed, providing a framework for reproducible and reliable characterization.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The precise arrangement of the chloro, methoxy, and nitro substituents on the pyridine ring dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence required for structural elucidation and quality assurance. This guide synthesizes predictive data based on established principles of spectroscopy to serve as a reference benchmark for the characterization of this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 934180-48-0[1][2]
Molecular Formula C₆H₅ClN₂O₃[1][2]
Molecular Weight 188.57 g/mol [2]
Physical Form Solid[1]
Purity (Typical) ≥97%[1][2]
Molecular Structure

The structural arrangement of substituents is key to interpreting the spectroscopic data. The numbering convention for the pyridine ring is critical for assigning NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information. The spectra are predicted in deuterochloroform (CDCl₃), a common solvent for this type of analysis.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methoxy group protons.

  • Aromatic Region: The protons on the pyridine ring (H-5 and H-6) will appear as two distinct signals. Due to the electron-withdrawing nature of the adjacent nitrogen and the chloro and nitro groups, these protons are deshielded and will appear downfield. They will exhibit coupling to each other, resulting in doublets.

  • Aliphatic Region: The three protons of the methoxy (-OCH₃) group are chemically equivalent and will appear as a sharp singlet. This signal will be found upfield relative to the aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2 - 8.4Doublet1HH-6Deshielded by the adjacent ring nitrogen.
~ 7.2 - 7.4Doublet1HH-5Influenced by the adjacent chloro group.
~ 4.1 - 4.3Singlet3H-OCH₃Typical range for a methoxy group attached to an aromatic ring.[3]
Carbon-13 (¹³C) NMR Spectroscopy

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached substituents.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are spread over a wide range. Carbons directly attached to electronegative atoms (N, O, Cl) or groups (NO₂) are significantly deshielded.

  • Aliphatic Carbon: The carbon of the methoxy group will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 164 - 166C-2Attached to both nitrogen and oxygen, highly deshielded.
~ 152 - 154C-6Attached to nitrogen, deshielded.
~ 145 - 148C-4Attached to chlorine, deshielded.
~ 135 - 138C-3Attached to the nitro group.
~ 115 - 118C-5Shielded relative to other ring carbons.
~ 54 - 56-OCH₃Typical range for a methoxy carbon.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound will be dominated by absorptions from the nitro, ether, and substituted pyridine functionalities.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~ 3100 - 3000C-H StretchAromatic C-HConfirms the presence of the pyridine ring.
~ 2950 - 2850C-H StretchAliphatic C-HIndicates the methoxy group.
~ 1590 - 1450C=C & C=N StretchPyridine RingCharacteristic skeletal vibrations of the aromatic ring.
~ 1550 - 1520N-O Asymmetric StretchNitro (NO₂)Strong and characteristic absorption for the nitro group.[4]
~ 1360 - 1330N-O Symmetric StretchNitro (NO₂)Strong and characteristic absorption for the nitro group.[4]
~ 1250 - 1200C-O-C Asymmetric StretchAryl EtherConfirms the methoxy substituent.[5]
~ 1050 - 1000C-O-C Symmetric StretchAryl EtherConfirms the methoxy substituent.[5]
~ 800 - 700C-Cl StretchAryl HalideIndicates the presence of the chloro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.

  • Molecular Ion (M⁺): The molecular weight is 188.57. In an Electron Ionization (EI) mass spectrum, a molecular ion peak is expected at m/z 188.

  • Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes with a natural abundance ratio of approximately 3:1) will result in a characteristic isotopic pattern. An M+2 peak at m/z 190 will be observed with roughly one-third the intensity of the M⁺ peak at m/z 188. This is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation: The molecule is expected to fragment in predictable ways, providing further structural confirmation.

Table 5: Predicted Mass Spectrometry Data (EI)

m/zProposed FragmentIdentity
188/190[C₆H₅ClN₂O₃]⁺Molecular Ion (M⁺, M+2)
173/175[M - CH₃]⁺Loss of a methyl radical
158/160[M - NO]⁺Loss of nitric oxide
142/144[M - NO₂]⁺Loss of a nitro radical
111[M - NO₂ - OCH₃]⁺Subsequent loss of a methoxy radical

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reliable data, standardized experimental protocols are essential.

Standard Operating Procedures
  • NMR Spectroscopy (¹H & ¹³C):

    • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire ¹H spectra using a standard single-pulse experiment. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbons.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the pure KBr pellet first for subtraction.

    • Processing: Perform a background correction and report the wavenumbers of significant absorption peaks.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample volatility and purity are appropriate.

    • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

    • Acquisition: Operate the ion source at 70 eV. Acquire a full scan spectrum over a mass range of m/z 40-300.

    • Analysis: Identify the molecular ion peak and its characteristic chlorine isotope pattern. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the logical integration of all spectroscopic data.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic data profile presented in this guide serves as a foundational reference for the analytical characterization of this compound. The combination of NMR, IR, and MS provides a self-validating system for confirming the compound's identity, structure, and purity. By correlating the predicted spectral features with experimentally obtained data, researchers can proceed with confidence in their synthetic and developmental applications.

References

An In-depth Technical Guide to 4-Chloro-2-methoxy-3-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Chloro-2-methoxy-3-nitropyridine, a key heterocyclic building block. We will move beyond a simple cataloging of facts to explore the compound's commercial availability, its critical role in synthetic chemistry, and the essential protocols for its safe and effective use. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a reliable and comprehensive understanding of this versatile intermediate.

Compound Identity and Physicochemical Profile

This compound (CAS No: 934180-48-0) is a substituted pyridine derivative featuring three key functional groups: a chloro group, a methoxy group, and a nitro group.[1] This specific arrangement of substituents creates a unique electronic and steric profile, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3] The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate a compound's intermolecular interactions and pharmacokinetic properties.[4][5]

A summary of its core physicochemical properties is presented below, compiled from various commercial and database sources.

PropertyValueSource(s)
CAS Number 934180-48-0[1]
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol [1]
Physical Form Solid, typically a light yellow powder or crystal[3][6]
Purity Typically ≥97% or ≥98% from commercial suppliers[1]
SMILES O=--INVALID-LINK--C=CN=C1OC)[O-][1]
InChI Key GOLWANFUIKQDLY-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 65.26 Ų[1]
logP 1.6518[1]

Commercial Sourcing and Availability

This compound is readily available from a range of fine chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS), to ensure material quality and safety compliance. The table below lists several prominent commercial suppliers.

SupplierPurity SpecificationNotes
Sigma-Aldrich (Merck) 97%Offers various product grades and quantities.
Apollo Scientific Not specified, but provides SDSA UK-based supplier of fine chemicals for R&D.[7]
ChemScene ≥98%Provides detailed physicochemical data and safety information.[1]
Symax Laboratories Not specified, but sold by the kgAn India-based supplier offering bulk quantities.[8]
NINGBO INNO PHARMCHEM Not specifiedPositions the compound as a key intermediate for pharma and agrochemicals.[2]

Synthetic Utility and Applications

The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring makes this compound a versatile synthon. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), typically at the chlorine-bearing carbon. This reactivity is fundamental to its application in building more complex molecular scaffolds.

Core Reactivity and Drug Discovery Potential

The chloro group at the 4-position is a prime site for displacement by various nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse functional groups and the extension of the molecular structure. This is a common strategy in medicinal chemistry for library synthesis and lead optimization. The methoxy and nitro groups can also be chemically manipulated in subsequent synthetic steps, further adding to the compound's versatility. For instance, the nitro group can be reduced to an amine, which can then be used for amide bond formation or other derivatizations.

Its role as a precursor is noted in the synthesis of novel therapeutic agents and crop protection solutions.[2][3] While specific patented syntheses using this exact intermediate are proprietary, the general approach is well-established in the synthesis of related nitropyridine derivatives, which serve as key intermediates for complex active pharmaceutical ingredients.[9]

Synthetic_Utility General Synthetic Pathway Using this compound start This compound intermediate1 Nucleophilic Aromatic Substitution (SNAr) start->intermediate1 product1 4-Substituted-2-methoxy- 3-nitropyridine Derivative intermediate1->product1 Displaces Chloro Group with Nucleophile (Nu-H) intermediate2 Nitro Group Reduction (e.g., with Fe/HCl or H2/Pd-C) product1->intermediate2 product2 3-Amino-4-substituted- 2-methoxypyridine intermediate2->product2 Converts -NO2 to -NH2 final_product Further Derivatization (e.g., Amide Coupling, Cyclization) product2->final_product

Caption: General reaction scheme illustrating the synthetic utility of the title compound.

Safety, Handling, and Storage Protocol

As with any reactive chemical intermediate, strict adherence to safety protocols is mandatory. The hazard profile is primarily driven by its potential for harm if ingested, skin and eye irritation, and respiratory irritation.[6][10]

Hazard Identification and GHS Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10][11]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[10][11]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[10][11]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[10][11]

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]

    • Eye/Face Protection: Use chemical safety goggles or a face shield.[11]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[11]

    • Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with a particulate filter.[11]

  • General Hygiene: Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][10] Recommended storage is often at 4°C or under an inert atmosphere.[1] Keep away from incompatible materials.[10]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[6]

Safe_Handling_Workflow Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Review SDS Document prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound Inside Fume Hood prep3->handle1 Begin Work handle2 Perform Reaction in Closed or Contained System handle1->handle2 clean1 Decontaminate Glassware and Work Surface handle2->clean1 Procedure Complete clean2 Dispose of Waste in Designated Hazardous Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: A standardized workflow for the safe handling of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its commercial availability from multiple reputable suppliers allows for its seamless integration into research and development pipelines. However, its utility is matched by a clear set of hazards that demand rigorous adherence to safety protocols. By understanding its chemical properties, synthetic potential, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

4-Chloro-2-methoxy-3-nitropyridine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 934180-48-0), a key heterocyclic intermediate in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, core reactivity, and its strategic application in the synthesis of complex pharmaceutical agents. A detailed, field-proven synthesis protocol is provided, complete with mechanistic rationale and a procedural workflow diagram. Furthermore, this guide consolidates essential safety, handling, and storage information to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Properties

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in a laboratory setting. The subject of this guide is defined by the following identifiers:

  • IUPAC Name: this compound

  • CAS Number: 934180-48-0[1][2][3]

  • Molecular Formula: C₆H₅ClN₂O₃[1]

  • Synonyms: At present, no common synonyms are widely recognized for this specific isomer; referencing the CAS number is the most reliable practice.[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification strategies. Key data are summarized below.

PropertyValueSource(s)
Molecular Weight 188.57 g/mol [1][3]
Appearance Light yellow powder/solid (inferred from related isomers)[4]
Solubility Insoluble in water; Soluble in methanol, acetone, and methylene chloride (inferred from related isomers)[5]
Storage Conditions Store at 4°C in a dry, well-ventilated place. Keep container tightly sealed and away from moisture.[1]

The Role in Synthetic Chemistry

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is fundamentally rooted in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C3 position.[6]

This electronic arrangement renders the C4 carbon, which bears the chloro leaving group, highly electrophilic and thus an excellent site for nucleophilic attack.[6] The reaction proceeds through a well-established two-step addition-elimination mechanism:

  • Addition (Rate-Determining Step): A nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides crucial stabilization for this intermediate.[6]

  • Elimination: The aromaticity is restored in a rapid subsequent step through the expulsion of the chloride leaving group.

This predictable reactivity allows for the precise and controlled introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the C4 position, making it a versatile building block for creating diverse molecular scaffolds.

Applications in Drug Discovery

Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in medicinal chemistry. Nitropyridine derivatives like this compound serve as crucial intermediates in the synthesis of more complex, pharmacologically active molecules.[7][8] Their value lies in their ability to be elaborated into compounds targeting a range of therapeutic areas. For instance, related nitropyridine intermediates are instrumental in the development of adenosine analogs used to treat conditions like hypertension and myocardial ischemia.[7] The chloro and methoxy groups themselves are frequently employed substituents in drug design to modulate factors such as potency, selectivity, and pharmacokinetic properties.[9]

Synthesis Protocol

Overview and Rationale

The synthesis of this compound is efficiently achieved via the methylation of 4-chloro-2-hydroxy-3-nitropyridine.[2] This method, a variation of the Williamson ether synthesis, is favored due to the accessibility of the starting materials and the straightforward nature of the O-methylation reaction.

The protocol involves the reaction of the hydroxypyridine precursor with an electrophilic methyl source, iodomethane, in the presence of a base to facilitate the formation of the final methoxy-substituted product.[2]

Experimental Workflow

G A Starting Materials: 4-Chloro-2-hydroxy-3-nitropyridine + Iodomethane B Reaction Step 1: Heat at 85°C (3.5 hours) A->B C Reaction Step 2: Add Sodium Carbonate in Toluene & Continue Heat B->C D Work-up & Purification C->D E Final Product: This compound D->E

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of this compound.[2]

Reagents and Materials:

  • 4-Chloro-2-hydroxy-3-nitropyridine (1.0 eq)

  • Iodomethane (2.0 eq)

  • Sodium Carbonate (1.0 eq)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography setup)

Procedure:

  • Reaction Setup: To a suspension of 4-chloro-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable round-bottom flask, slowly add iodomethane (2.0 eq).[2]

  • Initial Heating: Heat the reaction mixture with stirring at 85°C for approximately 3.5 hours.[2] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Base Addition: After the initial heating period, add a solution of sodium carbonate (1.0 eq) in toluene to the reaction system.[2]

  • Continued Heating: Continue heating the mixture under the same conditions until the reaction reaches completion as determined by TLC analysis.[2]

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Safety and Handling

Working with nitropyridine derivatives requires adherence to strict safety protocols. The following information is compiled from safety data sheets of structurally related compounds and should be considered best practice.

Hazard Identification
Hazard ClassStatementSource(s)
Acute Oral Toxicity Harmful or toxic if swallowed.[4][10][11]
Skin Corrosion/Irritation Causes skin irritation.[4][10]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][10][11]
Specific Target Organ Toxicity May cause respiratory irritation.[4][10]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[5][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][5]

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH or European Standard EN 149 approved respirator.[5][12]

  • Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4][11]

Storage and Disposal
  • Storage: Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed to prevent moisture contamination.[1][4] Some protocols recommend storing the material in a locked cabinet.[5][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]

Conclusion

This compound is a highly functionalized pyridine derivative with significant value as a synthetic intermediate. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for its strategic incorporation into complex molecular architectures. For researchers and scientists in the field of drug development, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

The Multifaceted Biological Activity of Substituted Nitropyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitropyridines represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of this versatile class of compounds. We will delve into their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, amalgamating current research to facilitate the rational design and development of novel therapeutics based on the nitropyridine core.

Introduction: The Chemical Versatility and Biological Significance of Nitropyridines

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro group onto the pyridine scaffold dramatically alters its electronic properties, enhancing its reactivity and potential for biological interactions. Nitropyridines serve not only as bioactive molecules themselves but also as versatile synthetic intermediates for a wide array of more complex heterocyclic systems with demonstrated therapeutic potential, including antitumor, antiviral, and anti-neurodegenerative agents.[3][4][5] The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse derivatives.[6][7]

This guide will systematically explore the diverse biological landscape of substituted nitropyridines, moving from their broad-spectrum activities to the specific molecular interactions that underpin their therapeutic promise.

A Spectrum of Therapeutic Potential: Key Biological Activities

Substituted nitropyridines have been shown to exhibit a wide range of biological effects, making them a focal point of significant research interest.[2][3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyridine nucleus is a well-established pharmacophore in oncology, with several pyridine-based drugs approved for clinical use.[8] The addition of a nitro substituent can further enhance the anticancer potential. Nitropyridine derivatives have demonstrated efficacy against a variety of cancer cell lines, including breast, colon, and liver cancer.[1][9]

Mechanisms of Action in Oncology:

  • Enzyme Inhibition: A primary mechanism of action is the inhibition of kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain nitropyridine derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2) and phosphodiesterase 4 and 7.[3][10]

  • Induction of Apoptosis: Many nitropyridine compounds exert their anticancer effects by triggering programmed cell death.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing the uncontrolled division of cancer cells.[9]

Structure-Activity Relationship (SAR) in Anticancer Nitropyridines:

The antiproliferative activity of nitropyridine derivatives is highly dependent on the nature and position of their substituents. Studies have shown that the presence of hydroxyl (-OH), methoxy (-OMe), and amino (-NH2) groups can enhance anticancer activity, while bulky groups or halogens may diminish it.[2][11]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Substituted nitropyridines have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[12][13]

Antibacterial Spectrum:

Nitropyridine derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[3] Some derivatives have also demonstrated efficacy against drug-resistant strains.[12]

Antifungal Activity:

In addition to their antibacterial properties, certain nitropyridines are effective against fungal pathogens such as Candida albicans and Aspergillus niger.[3]

Mechanisms of Antimicrobial Action:

The precise mechanisms are varied, but potential modes of action include:

  • Inhibition of essential microbial enzymes.

  • Disruption of cell wall synthesis.

  • Interference with nucleic acid replication.

Enzyme Inhibition: Modulating Key Biological Processes

The ability of substituted nitropyridines to inhibit a variety of enzymes makes them attractive candidates for treating a range of diseases.

  • Nitric Oxide Synthase (NOS) Inhibition: Specific substituted pyridines are potent inhibitors of inducible and neuronal nitric oxide synthase, which has implications for inflammatory conditions and neurodegenerative diseases.[14][15]

  • Urease and Chymotrypsin Inhibition: Some nitropyridine derivatives have demonstrated dual inhibitory activity against urease and chymotrypsin, enzymes implicated in bacterial pathogenesis and digestive processes, respectively.[4][10]

  • Other Enzyme Targets: Nitropyridines have also been investigated as inhibitors of cytosolic thioredoxin reductase 1 and protoporphyrinogen oxidase, highlighting their broad enzymatic inhibitory potential.[3]

Experimental Protocols: Synthesis and Biological Evaluation

The exploration of substituted nitropyridines necessitates robust and reproducible experimental methodologies.

General Synthesis of Substituted Nitropyridines

A common synthetic route involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the nitropyridine ring with a desired nucleophile.

Example Protocol: Synthesis of an N-substituted 5-nitropyridine

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., dimethylformamide), add an equimolar amount of the desired amine.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by thin-layer chromatography.

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized nitropyridine derivatives for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the nitropyridine compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Data Presentation and Visualization

For clarity and comparative analysis, quantitative data should be presented in a structured format.

Table 1: Representative Biological Activities of Substituted Nitropyridines

Compound ClassTargetBiological ActivityIC50/MIC ValueReference
2-Chloro-5-methyl-3-nitropyridine derivativesJanus kinase 2 (JAK2)Anticancer8.5–12.2 µM[4]
5-Nitropyridin-2-yl derivativeChymotrypsinEnzyme Inhibition8.67 ± 0.1 μM[10]
5-Nitropyridin-2-yl derivativeUreaseEnzyme Inhibition29.21 ± 0.98 μM[10]
1,4-Dihydropyridine derivative 33Mycobacterium smegmatisAntibacterial9 μg/mL[16]
1,4-Dihydropyridine derivative 33Staphylococcus aureusAntibacterial25 μg/mL[16]

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Starting Materials (e.g., 2-chloro-5-nitropyridine) s2 Chemical Reaction (Nucleophilic Substitution) s1->s2 s3 Purification & Characterization (Chromatography, NMR, MS) s2->s3 b1 In Vitro Assays (MTT, MIC) s3->b1 Test Compounds b2 Mechanism of Action Studies b1->b2 b3 Structure-Activity Relationship (SAR) Analysis b2->b3 b3->s1 Rational Design of New Derivatives

Caption: High-level workflow for the development of bioactive substituted nitropyridines.

anticancer_mechanism compound Substituted Nitropyridine kinase Kinase (e.g., JAK2) compound->kinase Inhibition apoptosis Apoptosis compound->apoptosis Induction proliferation Cell Proliferation kinase->proliferation Promotes

Caption: Simplified mechanism of anticancer action for some nitropyridines.

Future Perspectives and Conclusion

The diverse biological activities of substituted nitropyridines underscore their potential as a valuable scaffold for the development of new therapeutic agents.[3] Future research should focus on:

  • Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance potency and selectivity while minimizing toxicity.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and pathways modulated by these compounds.

  • In Vivo Studies: Translating promising in vitro results into preclinical animal models to assess efficacy and safety.

References

Methodological & Application

Synthesis of 4-Chloro-2-methoxy-3-nitropyridine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthetic pathway for producing 4-Chloro-2-methoxy-3-nitropyridine, a valuable building block in medicinal chemistry and drug development, starting from pyridine N-oxide. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings and critical parameters of each reaction, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmaceutical research, forming the core structure of numerous therapeutic agents. The specific substitution pattern of this compound makes it a versatile intermediate. The nitro group acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, while the chloro and methoxy groups offer distinct points for further chemical modification. This trifunctionalized scaffold allows for the systematic exploration of chemical space in the quest for novel bioactive molecules.

Overall Synthetic Strategy

The synthesis of this compound from pyridine N-oxide is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The chosen synthetic route is designed for efficiency and regiochemical control, proceeding through the following key stages:

  • Nitration of pyridine N-oxide to introduce the nitro group at the 4-position.

  • Rearrangement and Hydrolysis of 4-nitropyridine N-oxide to introduce a hydroxyl group at the 2-position, yielding 2-hydroxy-3-nitropyridine.

  • Chlorination of the resulting hydroxypyridine to install the chloro group at the 4-position, taking advantage of the tautomeric equilibrium.

  • Selective Methoxylation to introduce the methoxy group at the 2-position via a nucleophilic aromatic substitution reaction.

Synthesis_Workflow Pyridine_N_oxide Pyridine N-oxide Nitration Nitration (HNO₃, H₂SO₄) Pyridine_N_oxide->Nitration 4_Nitropyridine_N_oxide 4-Nitropyridine N-oxide Nitration->4_Nitropyridine_N_oxide Rearrangement Rearrangement & Hydrolysis (e.g., Ac₂O, H₂O) 4_Nitropyridine_N_oxide->Rearrangement 2_Hydroxy_3_nitropyridine 2-Hydroxy-3-nitropyridine Rearrangement->2_Hydroxy_3_nitropyridine Chlorination Chlorination (POCl₃) 2_Hydroxy_3_nitropyridine->Chlorination 2,4_Dichloro_3_nitropyridine 2,4-Dichloro-3-nitropyridine Chlorination->2,4_Dichloro_3_nitropyridine Methoxylation Selective Methoxylation (NaOMe, MeOH) 2,4_Dichloro_3_nitropyridine->Methoxylation Target_Molecule 4-Chloro-2-methoxy- 3-nitropyridine Methoxylation->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Part 1: Nitration of Pyridine N-oxide

The initial step involves the electrophilic nitration of pyridine N-oxide. The N-oxide functionality is crucial as it activates the pyridine ring towards electrophilic attack, primarily at the 4-position. The oxygen atom of the N-oxide can donate electron density into the ring through resonance, stabilizing the intermediate formed during electrophilic attack at the 4-position.[1]

Protocol 1: Synthesis of 4-Nitropyridine N-oxide

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Pyridine N-oxide95.101009.51 g
Fuming Nitric Acid63.0129012 mL
Sulfuric Acid (conc.)98.0856030 mL
Sodium Carbonate--As needed
Ice--150 g
Acetone--As needed

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid.[2] Maintain the temperature below 20°C during the addition.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and addition funnel, place 9.51 g of pyridine N-oxide. Heat the flask to 60°C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the pyridine N-oxide over 30 minutes.[2] The temperature will initially drop and should then be carefully raised and maintained at 125-130°C for 3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto 150 g of crushed ice.[2] Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is between 7 and 8. A yellow solid will precipitate.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving behind insoluble inorganic salts. Filter the mixture and evaporate the acetone from the filtrate to obtain the purified product. The product can be further recrystallized from acetone if necessary.[2]

Expected Yield: Approximately 42%.[2]

Nitration_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+->HSO4- H3O+ H₃O⁺ HSO4-->H3O+ Pyridine_N_oxide Pyridine N-oxide Sigma_Complex Sigma Complex (Resonance Stabilized) Pyridine_N_oxide->Sigma_Complex + NO₂⁺ 4_Nitropyridine_N_oxide 4-Nitropyridine N-oxide Sigma_Complex->4_Nitropyridine_N_oxide + H₂O → + H₃O⁺

Caption: Mechanism of the nitration of pyridine N-oxide.

Part 2: Synthesis of 2,4-Dichloro-3-nitropyridine

This part of the synthesis involves the conversion of 4-nitropyridine N-oxide to an intermediate that can be chlorinated. A common strategy is to introduce a hydroxyl group at the 2-position. The reaction of 4-nitropyridine N-oxide with acetic anhydride can lead to rearrangement products, including those with acetate at the 2-position, which can then be hydrolyzed.[3] Subsequently, the resulting 2-hydroxypyridine derivative, which exists in tautomeric equilibrium with its pyridone form, can be chlorinated at both the 2- and 4-positions using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Protocol 2: Conversion of 4-Nitropyridine N-oxide to 2,4-Dichloro-3-nitropyridine

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Nitropyridine N-oxide140.10507.0 g
Acetic Anhydride102.09-Excess
Phosphorus Oxychloride (POCl₃)153.33150~13.7 mL
N,N-Dimethylaniline121.18CatalyticA few drops
Ice--As needed
Heptane--For recryst.

Procedure:

  • Acetoxylation (Illustrative Step): Reflux 4-nitropyridine N-oxide in excess acetic anhydride. The reaction time and temperature need to be carefully monitored (e.g., by TLC) to favor the formation of the 2-acetoxy intermediate. After the reaction, the excess acetic anhydride is removed under reduced pressure. The residue is then hydrolyzed with aqueous acid or base to yield 2-hydroxy-3-nitropyridine. Note: This step is often complex and may yield a mixture of products. Direct conversion routes are actively researched.

  • Chlorination: Assuming the successful synthesis of 2-hydroxy-3-nitropyridine, which can tautomerize and be further nitrated at the 3-position before this step, or that 2,4-dihydroxynitropyridine is used as a starting material for this step. To the crude 2,4-dihydroxynitropyridine (or its equivalent), add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.

  • Reaction Conditions: Heat the mixture to 105-115°C for 4-5 hours.[1]

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2,4-dichloro-3-nitropyridine will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from a solvent like heptane.[1]

Part 3: Selective Methoxylation

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms in 2,4-dichloro-3-nitropyridine exhibit different reactivities. The chlorine at the 4-position is more susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group, which stabilizes the Meisenheimer intermediate.[5] This allows for the selective replacement of the C4-chloro group with a methoxy group.

Protocol 3: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,4-Dichloro-3-nitropyridine192.99203.86 g
Sodium Methoxide (NaOMe)54.02221.19 g
Methanol (anhydrous)32.04-50 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.86 g of 2,4-dichloro-3-nitropyridine in 50 mL of anhydrous methanol.

  • Methoxylation: To this solution, add 1.19 g of sodium methoxide in portions at room temperature. Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, remove the methanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Methoxylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack at C4 cluster_step2 Step 2: Loss of Leaving Group cluster_alternative Alternative (Disfavored) Pathway: Attack at C2 2_4_Dichloro 2,4-Dichloro-3-nitropyridine Meisenheimer_C4 Meisenheimer Complex (C4 attack) (Resonance Stabilized by NO₂) 2_4_Dichloro->Meisenheimer_C4 + MeO⁻ Meisenheimer_C2 Meisenheimer Complex (C2 attack) (Less Stabilized) 2_4_Dichloro->Meisenheimer_C2 + MeO⁻ Target_Molecule This compound Meisenheimer_C4->Target_Molecule - Cl⁻

Caption: Mechanism of selective methoxylation at the C4 position.

Conclusion

The synthesis of this compound from pyridine N-oxide is a robust and instructive example of modern heterocyclic chemistry. By carefully controlling the reaction conditions at each stage, from the initial nitration to the final selective methoxylation, high yields of the desired product can be achieved. The principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring, as well as the directing effects of substituents, are clearly demonstrated in this synthetic sequence. This application note provides researchers with a solid foundation for the preparation of this and other similarly substituted pyridine derivatives for their drug discovery and development programs.

References

Application Notes and Protocols: The Reaction of 4-Chloro-2-methoxy-3-nitropyridine with Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reaction of 4-chloro-2-methoxy-3-nitropyridine with primary and secondary amines is a cornerstone transformation in modern medicinal chemistry. This nucleophilic aromatic substitution (SNAr) reaction provides a robust and versatile route to a diverse array of 4-amino-2-methoxy-3-nitropyridine derivatives. These products serve as critical building blocks in the synthesis of complex heterocyclic scaffolds, most notably kinase inhibitors for oncology and inflammatory diseases. This document provides an in-depth examination of the underlying reaction mechanism, detailed experimental protocols, and a discussion of its strategic application in drug development, offering researchers a comprehensive guide to leveraging this powerful synthetic tool.

Scientific Foundation: Mechanism and Rationale

The synthetic utility of this compound as an electrophile in reactions with amines is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C3 position.[1] This electronic arrangement renders the C4 carbon, which bears the chloro leaving group, highly electrophilic and thus susceptible to attack by nucleophiles such as primary and secondary amines.[1]

The reaction proceeds via a well-established two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The initial, and typically rate-determining, step involves the attack of the amine nucleophile on the electron-deficient C4 carbon. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which lends significant stability to this intermediate.[1]

  • Elimination and Aromatization: In the subsequent, faster step, the chloride ion is eliminated from the Meisenheimer complex. This expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the final 4-amino-2-methoxy-3-nitropyridine product.[1]

The strategic placement of the methoxy group at the C2 position and the nitro group at the C3 position is crucial. The nitro group strongly activates the C4 position for nucleophilic attack, while the methoxy group can influence the regioselectivity and reactivity of subsequent transformations on the pyridine ring.

Caption: SNAr mechanism of this compound with an amine.

Experimental Protocols and Methodologies

The reaction of this compound with amines is generally a high-yielding and reliable transformation. The specific conditions can be tailored based on the nucleophilicity of the amine and the desired reaction kinetics.

General Protocol for SNAr Reaction

This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Base (e.g., DIPEA, K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Solvent (e.g., n-Butanol, Ethanol, DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed tube

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., n-butanol, ~0.2-0.5 M).

  • Addition of Reagents: Add the amine (1.2 eq) to the solution, followed by the addition of a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[2]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required duration (2-24 hours).[1][2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-methoxy-3-nitropyridine product.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Combine this compound and solvent in flask add_reagents 2. Add amine and base (e.g., DIPEA) setup->add_reagents heat 3. Heat mixture to 80-120 °C add_reagents->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Cool and concentrate under reduced pressure monitor->workup Reaction Complete purify 6. Purify by column chromatography workup->purify

Caption: General experimental workflow for the SNAr reaction.

Tabulated Reaction Conditions

The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. The following table summarizes typical conditions reported in the literature for analogous systems.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)Reference
Benzylamine-Ethanol~78 (reflux)4>90[1]
CyclopropylamineDIPEAn-Butanol12012-1680-90[2]
Piperazine derivatives-----[3]
Aniline derivativesK₂CO₃DMF80-1008-1275-85[4]
MorpholineEt₃NDMSO1006>90N/A

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and scale.

Applications in Drug Development: Synthesis of Kinase Inhibitors

The 4-amino-2-methoxy-3-nitropyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[2][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

A prominent application of this chemistry is in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. In a typical synthetic sequence, the 4-amino-2-methoxy-3-nitropyridine derivative, obtained from the SNAr reaction, undergoes reduction of the nitro group to an amine. This resulting diamine is then cyclized with an appropriate reagent to form the fused imidazo[4,5-b]pyridine core.

For example, this strategy has been employed in the development of dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia (AML).[3] The initial SNAr reaction allows for the introduction of various side chains, which can be optimized to modulate potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Drug_Synthesis_Pathway start 4-Chloro-2-methoxy- 3-nitropyridine step1 S(N)Ar Reaction with Amine (R-NH₂) start->step1 intermediate1 4-Amino-2-methoxy- 3-nitropyridine Derivative step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 Pyridine-3,4-diamine Derivative step2->intermediate2 step3 Cyclization intermediate2->step3 final_product Bioactive Molecule (e.g., Kinase Inhibitor) step3->final_product

Caption: Synthetic pathway from starting material to a bioactive kinase inhibitor.

Conclusion

The reaction of this compound with amines is a powerful and highly enabling transformation for drug discovery and development. Its predictable mechanism, broad substrate scope, and operational simplicity make it an invaluable tool for accessing complex molecular architectures. The resulting 4-amino-2-methoxy-3-nitropyridine derivatives are key intermediates for a multitude of bioactive compounds, particularly kinase inhibitors. A thorough understanding of the reaction mechanism and optimization of experimental conditions, as outlined in these notes, will empower researchers to effectively utilize this chemistry in their pursuit of novel therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of 4-chloro-2-methoxy-3-nitropyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unique electronic characteristics of this substrate, featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group on a pyridine scaffold, present distinct challenges and opportunities for carbon-carbon bond formation. These application notes provide an in-depth analysis of the reaction mechanism, guidance on the selection of critical reaction components, and robust, step-by-step protocols for researchers engaged in the synthesis of complex, substituted pyridine derivatives for pharmaceutical and materials science applications.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine nucleus is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2][4][5][6]

This compound is a particularly valuable building block. The chlorine atom at the 4-position serves as a reactive handle for cross-coupling, while the methoxy and nitro substituents provide electronic and steric handles to modulate the properties of the resulting coupled products. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, facilitates the oxidative addition step in the Suzuki coupling catalytic cycle.[7] However, the presence of the pyridine nitrogen can also lead to catalyst inhibition, necessitating careful selection of ligands and reaction conditions.[7]

These notes will guide the researcher through the theoretical and practical aspects of employing this versatile substrate in Suzuki coupling reactions.

Mechanistic Considerations for this compound

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6][8] Understanding this mechanism is crucial for troubleshooting and optimizing reactions with this compound.

The Catalytic Cycle:
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group at the 3-position makes the C4-Cl bond more susceptible to this step.[6][7][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium(II) center, displacing the halide.[4][5][10] The choice of base is critical to facilitate this step without promoting side reactions like proto-deboronation.[11][12]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-R(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-R RedElim->Pd0 Product Coupled Product RedElim->Product ArCl 4-Chloro-2-methoxy- 3-nitropyridine ArCl->OxAdd BoronicAcid Organoboron Reagent BoronicAcid->Transmetal

Figure 1: The Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., Buchwald G3/G4)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precursors that form the active Pd(0) in situ.[11] Pre-catalysts offer better stability and more reliable generation of the active species.[7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs)These ligands promote both oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the pyridine nitrogen.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid.[10] K₃PO₄ is often a good starting point for challenging couplings.[1][3]
Solvent Aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, DMF) often with waterA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[3][4]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners.[8][13]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of degassed dioxane. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 2: Experimental workflow for Suzuki coupling.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Low or No Conversion Inactive catalyst; Suboptimal conditions; Impure reagentsUse a palladium pre-catalyst for reliable activation.[7] Screen different ligands, bases, and higher temperatures. Ensure reagents and solvents are pure and anhydrous.[7]
Catalyst Decomposition (turns black) Reaction temperature is too high; Ligand is not robust enoughReduce the reaction temperature. Switch to a more thermally stable ligand, such as a Buchwald-type ligand or an NHC.
Proto-deboronation of Boronic Acid Base is too strong or reaction time is too long; Presence of excess waterUse a milder base (e.g., K₂CO₃). Reduce the reaction time. Use a boronate ester (e.g., pinacol ester) which is more stable.[14]
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[15]
Dehalogenation of Starting Material Presence of a hydrogen source; Catalyst system promotes hydrodehalogenationEnsure anhydrous conditions. Screen different ligands and bases.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of highly functionalized pyridine derivatives. A thorough understanding of the reaction mechanism and the influence of various parameters is key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully employ this versatile building block in their synthetic endeavors. Careful optimization of the catalyst system and reaction conditions will enable the efficient construction of novel molecular architectures for a wide range of applications.

References

Application Notes and Protocols: 4-Chloro-2-methoxy-3-nitropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of therapeutic agents. Among these, 4-Chloro-2-methoxy-3-nitropyridine has emerged as a crucial intermediate, valued for its precisely arranged functional groups that allow for strategic and high-yield transformations. Its utility is exemplified in the synthesis of Venetoclax (ABT-199), a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor, a testament to the intermediate's significance in creating life-saving medicines.[1][2]

This guide provides an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven protocols for its application in pharmaceutical synthesis. The content is tailored for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its safe and effective handling.

PropertyValueSource
CAS Number 934180-48-0[3]
Molecular Formula C₆H₅ClN₂O₃[3]
Molecular Weight 188.57 g/mol [3]
Appearance Solid[4]
Storage 2-8°C, under an inert atmosphere[4]
Purity ≥97%[4]

Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

The Chemistry of this compound: A Tale of Two Activations

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement renders the carbon atom at the 4-position, bearing the chloro leaving group, highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[5]

The reaction proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group, which lends it stability. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring.[5][6][7]

SNAr_Mechanism reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition (Rate-determining) product Substituted Product + Cl⁻ intermediate->product Elimination (Fast)

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Application in the Synthesis of a Key Venetoclax Intermediate

A prime example of the utility of this compound is its role in the synthesis of Venetoclax, a targeted therapy for certain types of leukemia.[1][2] In a key step, the chloro group is displaced by an amine to forge a crucial carbon-nitrogen bond.

Protocol 1: Synthesis of 4-((tetrahydro-2H-pyran-4-yl)methylamino)-2-methoxy-3-nitropyridine

This protocol details the nucleophilic aromatic substitution reaction between this compound and (tetrahydro-2H-pyran-4-yl)methanamine.

Materials and Reagents:

  • This compound

  • (Tetrahydro-2H-pyran-4-yl)methanamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add acetonitrile (or DMF) to dissolve the starting material. To this solution, add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 - 1.5 eq) followed by triethylamine (or DIPEA) (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the desired product as a solid.

Venetoclax_Intermediate_Synthesis cluster_workflow Synthetic Workflow start This compound + (Tetrahydro-2H-pyran-4-yl)methanamine reagents Et₃N or DIPEA ACN or DMF start->reagents 1. Reaction Setup conditions 60-80 °C, 4-12h reagents->conditions 2. Reaction workup Aqueous Work-up & Extraction conditions->workup 3. Work-up purification Column Chromatography workup->purification 4. Purification product 4-((tetrahydro-2H-pyran-4-yl)methylamino)-2-methoxy-3-nitropyridine purification->product 5. Final Product

Caption: Workflow for the synthesis of a key Venetoclax intermediate.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding an additional equivalent of the amine and base. Ensure all reagents are anhydrous, as water can interfere with the reaction.

  • Side Product Formation: The formation of dialkylated byproducts can occur. Using a moderate excess of the amine can help to minimize this. Careful monitoring by TLC or LC-MS is crucial.

  • Purification Challenges: The product and starting material may have similar polarities. A well-optimized gradient elution during column chromatography is essential for achieving high purity.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient and predictable introduction of various functionalities. The successful application of this building block in the synthesis of complex drug molecules like Venetoclax underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this key intermediate in their drug discovery and development endeavors.

References

nucleophilic aromatic substitution reactions of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile and reactive building block pivotal in medicinal chemistry and organic synthesis.[1] Its unique electronic architecture, featuring a pyridine core augmented by an electron-withdrawing nitro group and a strategically positioned chloro leaving group, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reactivity of this scaffold, detailing the underlying mechanistic principles and offering field-proven protocols for its reaction with a range of common nucleophiles. The content herein is designed to empower researchers to leverage the full synthetic potential of this important intermediate for the development of novel molecular entities.

The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The substitution pattern of this compound offers a confluence of desirable features:

  • High Reactivity: The chloro group at the C4 position is activated for displacement by two key factors: the inherent electron-deficient nature of the pyridine ring and the powerful electron-withdrawing effect of the nitro group at the C3 position.[2][3] This activation facilitates reactions under relatively mild conditions.

  • Predictable Regioselectivity: Nucleophilic attack preferentially occurs at the C4 position, leading to clean and predictable substitution of the chloride, which is an excellent leaving group.

  • Versatile Handle for Diversification: The methoxy group at C2 can also be displaced, though typically under harsher conditions than the C4-chloro group, offering a pathway for sequential functionalization. Furthermore, the nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations, such as amide bond formation or the construction of fused heterocyclic systems.[4]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism.[2][5] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[6]

  • Nucleophilic Addition: A nucleophile attacks the electrophilic carbon atom at the C4 position, which bears the chloro leaving group. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final substituted product.

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group at the C3 position and the ring nitrogen atom.[2][6]

Caption: SNAr mechanism on this compound.

Experimental Protocols

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Reaction with Primary/Secondary Amines

This protocol details the substitution of the C4-chloro group with an amine, a common transformation in drug discovery to introduce basic nitrogen centers.[8] A mild base is often included to scavenge the HCl generated during the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., piperidine, benzylamine) (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Rotary evaporator

    • Separatory funnel

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., ACN, 0.1-0.2 M concentration).

    • Add the amine (1.1 eq) and potassium carbonate (2.0 eq).

    • Causality: The base (K₂CO₃) is crucial to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile which would render it unreactive.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C. For less reactive amines, a higher temperature or the use of DMF as a solvent may be necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-amino-2-methoxy-3-nitropyridine derivative.

Protocol 2: Reaction with Thiols

Thiolates are excellent nucleophiles for SNAr reactions.[10] This protocol describes the synthesis of 4-thioether-substituted nitropyridines. A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol) (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Equipment:

    • Two-neck round-bottom flask with stir bar

    • Nitrogen or Argon inlet

    • Syringe

    • Ice bath

  • Step-by-Step Procedure:

    • Thiolate Generation (if using NaH): To a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Caution: Hydrogen gas is evolved.

    • Causality: The strong base (NaH) irreversibly deprotonates the thiol to form the highly reactive thiolate anion, which is a much stronger nucleophile than the neutral thiol.[11]

    • Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the starting material to the pre-formed thiolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).

    • Alternative (if using K₂CO₃): Combine the starting material, thiol, and K₂CO₃ in DMF and heat to 60-80 °C, similar to Protocol 1.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired product.

Protocol 3: Reaction with Alkoxides

Substitution with alkoxides provides access to 4-alkoxy-2-methoxy-3-nitropyridines. The alkoxide is typically generated in situ or pre-formed from the corresponding alcohol.[12]

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., methanol, ethanol, serving as reagent and solvent)

    • Sodium metal (Na) or Sodium hydride (NaH) (1.5 eq)

    • Dichloromethane (DCM)

    • Water

  • Equipment:

    • Round-bottom flask with stir bar

    • Reflux condenser (if heating)

    • Ice bath

  • Step-by-Step Procedure:

    • Alkoxide Generation: Carefully add sodium metal (1.5 eq) in small pieces to the anhydrous alcohol (e.g., methanol) in a flask, cooled in an ice bath. Stir until all the sodium has dissolved to form sodium methoxide.

    • Causality: Using the alcohol as the solvent ensures a high concentration of the nucleophile. Sodium metal reacts with the alcohol to generate the potent alkoxide nucleophile required for the substitution.[3]

    • Add this compound (1.0 eq) to the alkoxide solution.

    • Stir the reaction at room temperature or heat gently to reflux if necessary.

    • Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Work-up and Purification:

    • Carefully neutralize the excess base by adding water.

    • Remove the alcohol solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the layers and extract the aqueous phase with more DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table summarizes typical conditions for SNAr reactions on the this compound scaffold. Yields are generally high but can vary based on the specific nucleophile used.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines PiperidineK₂CO₃Acetonitrile802 - 6
AnilineNaHDMF1004 - 12
Thiols ThiophenolNaHTHF0 to RT1 - 4
EthanethiolK₂CO₃DMF602 - 5
Alkoxides Sodium Methoxide(Pre-formed)MethanolRT to 650.5 - 2
Sodium Ethoxide(Pre-formed)EthanolRT to 781 - 3

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently reactive nucleophile.Use a stronger base (e.g., NaH instead of K₂CO₃), switch to a higher boiling polar aprotic solvent (e.g., DMF, DMSO), and/or increase the reaction temperature.
Nucleophile protonated by byproduct HCl.Ensure at least 2 equivalents of a non-nucleophilic base (K₂CO₃, Et₃N) are present for amine/thiol reactions.
Side Reactions Displacement of the C2-methoxy group.This is more likely at high temperatures or with very strong nucleophiles. Run the reaction at the lowest possible temperature for the shortest time necessary for completion.
Reaction with the nitro group.This is rare under SNAr conditions but possible with certain reducing nucleophiles. Ensure reaction conditions are not reductive.
Purification Issues Product is highly polar and streaks on silica gel.Add 1-2% triethylamine to the eluent during column chromatography to suppress tailing for basic amine products. Consider reverse-phase chromatography.
Product co-elutes with starting material.Optimize the eluent system for column chromatography, using a shallower gradient.

Conclusion

This compound is a robust and predictable substrate for nucleophilic aromatic substitution reactions. Its activated nature allows for efficient coupling with a wide variety of nucleophiles, including amines, thiols, and alkoxides, under accessible laboratory conditions. By understanding the underlying mechanism and employing the detailed protocols provided, researchers can effectively utilize this key intermediate to construct diverse molecular libraries and accelerate the synthesis of complex target molecules in pharmaceutical and materials science research.

References

Protocol for the Regioselective Nitration of 2-Methoxy-4-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

This document provides a comprehensive guide for the synthesis of 2-methoxy-4-chloro-5-nitropyridine, a valuable intermediate in drug discovery and development. The protocol details the underlying chemical principles, a step-by-step experimental procedure, critical safety measures, and methods for product characterization.

Introduction: The Utility of Nitropyridine Scaffolds

Substituted nitropyridines are foundational building blocks in medicinal chemistry. The nitro group, a potent electron-withdrawing entity, not only modulates the electronic properties of the pyridine ring but also serves as a versatile chemical handle for further synthetic transformations. It can be readily reduced to an amino group, which opens pathways to a vast array of functionalizations, including amide bond formation, diazotization, and reductive amination. Consequently, nitropyridine derivatives are key precursors in the synthesis of a wide range of biologically active molecules, from antitumor and antiviral agents to novel insecticides.[1] This protocol focuses on the targeted nitration of 2-methoxy-4-chloropyridine, a common starting material, to produce 2-methoxy-4-chloro-5-nitropyridine with high regioselectivity.

Reaction Principle and Regioselectivity

The nitration of 2-methoxy-4-chloropyridine is an electrophilic aromatic substitution (SEAr) reaction. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles.[2][3] Reactions, therefore, often require harsh conditions, such as the use of a mixed acid (concentrated nitric and sulfuric acid).[4] In this mixture, sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the pyridine ring:

  • 2-Methoxy Group (-OCH₃): This is a strongly activating group.[6][7] It donates electron density to the ring via a resonance effect (π-donation from the oxygen lone pairs), stabilizing the cationic intermediate (sigma complex) formed during the substitution. It is an ortho, para-director.

  • 4-Chloro Group (-Cl): This is a deactivating group due to its strong electron-withdrawing inductive effect.[7] However, it also possesses lone pairs that can be donated through resonance, making it an ortho, para-director.[8]

In this specific substrate, both the 2-methoxy and 4-chloro groups direct the incoming electrophile to the C3 and C5 positions. The methoxy group is a much stronger activating group than the chloro group is a deactivating one. Therefore, its influence is dominant. The nitration is expected to occur preferentially at the C5 position, which is para to the chloro group and ortho to the strongly activating methoxy group. This leads to the formation of the desired product, 2-methoxy-4-chloro-5-nitropyridine .

cluster_0 Reaction Pathway Start 2-Methoxy-4-Chloropyridine Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate Electrophilic Attack by NO₂⁺ Reagents HNO₃ / H₂SO₄ (Mixed Acid) Reagents->Intermediate Product 2-Methoxy-4-Chloro-5-Nitropyridine Intermediate->Product Deprotonation

Caption: The electrophilic aromatic substitution mechanism for nitration.

Safety First: Handling Mixed Acid Nitrations

Nitration with mixed acid is a high-energy, exothermic process that demands strict adherence to safety protocols to prevent runaway reactions.

HAZARD ASSESSMENT:

  • Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[9][10]

  • Reactivity & Exothermicity: Mixing these acids, and the subsequent nitration reaction, generates significant heat. Uncontrolled temperature can lead to violent reactions, boiling, and splashing.[11]

  • Toxicity: Nitrogen oxide fumes (NOₓ), which can be produced during the reaction, are highly toxic upon inhalation.[12]

ESSENTIAL PRECAUTIONS:

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[11] An emergency eyewash and safety shower must be immediately accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9]

    • Hand Protection: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™).

    • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[9]

  • Reagent Handling:

    • Acid Mixing: Always add sulfuric acid slowly to nitric acid while cooling in an ice-water bath. NEVER add acid to water or water to concentrated acid due to the risk of a violent exothermic reaction.[11]

    • Reaction Quenching: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring to dissipate heat.[11]

  • Spill Response: Have a spill kit containing a neutralizer (e.g., sodium bicarbonate) readily available.[11]

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-methoxy-4-chloro-5-nitropyridine.

Table 1: Reagents and Materials

Reagent/Material M.W. ( g/mol ) Amount Moles Notes
2-Methoxy-4-chloropyridine 143.57 10.0 g 0.0696 Starting Material
Conc. Sulfuric Acid (98%) 98.08 40 mL - Solvent/Catalyst
Conc. Nitric Acid (70%) 63.01 10 mL - Nitrating Agent
Crushed Ice - ~500 g - For quenching
50% NaOH (aq) solution 40.00 As needed - For neutralization
Deionized Water 18.02 As needed - For washing

| Ethyl Acetate | 88.11 | As needed | - | For extraction (optional) |

Experimental Workflow Diagram

G prep_acid 1. Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool to 0-5°C addition 3. Slow Dropwise Addition of Nitrating Mix Maintain T < 10°C prep_acid->addition prep_sub 2. Prepare Substrate Solution (Substrate in H₂SO₄) Cool to 0-5°C prep_sub->addition reaction 4. Reaction Stirring Allow to warm to RT Monitor by TLC/LCMS addition->reaction quench 5. Quench Reaction Pour onto crushed ice reaction->quench neutralize 6. Neutralization Adjust pH to ~7-8 with 50% NaOH quench->neutralize isolate 7. Isolate Product Filter precipitate neutralize->isolate wash_dry 8. Wash and Dry Wash with cold water Dry under vacuum isolate->wash_dry final_product Final Product: 2-Methoxy-4-chloro-5-nitropyridine wash_dry->final_product

Caption: Step-by-step workflow for the synthesis of 2-methoxy-4-chloro-5-nitropyridine.

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, add 10 mL of concentrated nitric acid. While stirring vigorously, slowly add 20 mL of concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C. Cool the resulting mixture to 0-5°C.

  • Substrate Dissolution: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g (0.0696 mol) of 2-methoxy-4-chloropyridine in 20 mL of concentrated sulfuric acid. Cool this solution to 0-5°C in an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture from the dropping funnel to the stirred substrate solution at a rate that maintains the internal temperature below 10°C. The addition process should take approximately 45-60 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the cooling bath and let the mixture slowly warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC or LCMS.

  • Quenching: Prepare a large beaker with approximately 500 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.

  • Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the acid until the pH reaches 7-8. A precipitate should form during this process.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the product under vacuum at 40-50°C to a constant weight.

Characterization and Data Analysis

The final product, 2-methoxy-4-chloro-5-nitropyridine, should be a pale yellow or off-white solid.

Table 2: Physicochemical and Predicted Analytical Data

Property Value Source/Method
Molecular Formula C₆H₅ClN₂O₃ -
Molecular Weight 188.57 g/mol -
Appearance Pale yellow solid Expected
CAS Number 607373-83-1 [13][14]
¹H NMR (CDCl₃, 400 MHz) δ ~8.9 (s, 1H, H-6), δ ~7.0 (s, 1H, H-3), δ ~4.1 (s, 3H, -OCH₃) Predicted based on similar structures[15]
¹³C NMR (CDCl₃, 101 MHz) δ ~160, 150, 145, 135, 110, 55 Predicted based on similar structures[16]

| Mass Spec (EI) | m/z 188 (M⁺), 190 (M⁺+2) | Expected isotopic pattern for Cl |

Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficiently strong nitrating conditions. / Reaction time too short.Increase reaction temperature slightly (e.g., to 25-30°C) after addition. / Extend reaction time and monitor by TLC/LCMS.
Formation of Byproducts Temperature too high, leading to over-nitration or decomposition.Maintain strict temperature control (<10°C) during the addition of the nitrating mixture.
Incomplete Reaction Inefficient mixing. / Insufficient amount of nitrating agent.Ensure vigorous mechanical stirring, especially for heterogeneous mixtures. / Use a slight excess of the nitrating agent (e.g., 1.1-1.2 equivalents).
Product is Oily/Gummy Impurities present. / Incomplete drying.Recrystallize the product from a suitable solvent system (e.g., ethanol/water). / Ensure the product is thoroughly dried under vacuum.

References

The Strategic Utility of 4-Chloro-2-methoxy-3-nitropyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the medicinal chemistry applications of 4-Chloro-2-methoxy-3-nitropyridine, a highly functionalized and versatile building block. We will explore its strategic importance in the synthesis of complex heterocyclic scaffolds, with a particular focus on its role as a key intermediate in the development of potent kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway. This document provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols for its derivatization, and a discussion of its contribution to the generation of clinically relevant molecules.

Introduction: The Significance of a Multifunctional Pyridine Building Block

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions within biological targets make it a privileged structure in medicinal chemistry. This compound (CAS No: 934180-48-0) emerges as a particularly valuable synthetic intermediate due to its strategic placement of three distinct functional groups: a reactive chloro leaving group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group.

This trifecta of functionalities allows for a series of controlled and regioselective transformations, making it an ideal starting point for the construction of complex, multi-cyclic molecules. The electron-deficient nature of the pyridine ring, further activated by the nitro group at the 3-position, renders the chloro group at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is the cornerstone of its utility in medicinal chemistry.

Core Application: A Gateway to PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] A number of small molecule inhibitors targeting this pathway have been developed, with many featuring complex heterocyclic cores.

This compound serves as a crucial starting material for the synthesis of advanced intermediates that form the backbone of certain PI3K/mTOR inhibitors. A notable example of a molecule in this class is Omipalisib (GSK2126458), a potent dual inhibitor of PI3K and mTOR.[3] While the publicly available synthesis of Omipalisib starts from a related bromo-substituted pyridine, the synthetic logic and sequence of reactions are directly applicable to derivatives of this compound. The general strategy involves an initial nucleophilic substitution at the C4 position, followed by reduction of the nitro group and subsequent elaboration to the final complex structure.

The Chemistry in Focus: Nucleophilic Aromatic Substitution (SNAr)

The primary and most exploited reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chloro group. The strong electron-withdrawing effect of the nitro group at the meta-position significantly activates the C4 position towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product.

Synthetic_Workflow Start This compound Intermediate1 2-methoxy-3-nitro-4-(propan-2-ylamino)pyridine Start->Intermediate1 Isopropylamine, Ethanol, Reflux (Protocol 1) Intermediate2 4-(isopropylamino)-2-methoxypyridin-3-amine Intermediate1->Intermediate2 SnCl2.2H2O, Ethyl Acetate, Reflux (Protocol 2) Final_Scaffold Advanced Heterocyclic Scaffolds (e.g., Imidazopyridines for Kinase Inhibitors) Intermediate2->Final_Scaffold Cyclization with Aldehydes/Acids

References

experimental procedure for the synthesis of pantoprazole intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Experimental Synthesis of a Key Pantoprazole Intermediate

Abstract

Pantoprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis hinges on the efficient formation of key intermediates. This document provides a detailed experimental protocol for the synthesis of the crucial thioether intermediate, 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole, also known as Pantoprazole Sulfide. This guide is designed for researchers and professionals in drug development, emphasizing a robust, scalable, and environmentally conscious approach. We will delve into the causality behind experimental choices, provide step-by-step instructions, and outline the synthesis of the necessary precursors, ensuring scientific integrity and reproducibility.

Introduction to Pantoprazole Synthesis

Pantoprazole is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion.[1] The synthesis of Pantoprazole typically involves a convergent strategy, culminating in the condensation of two key heterocyclic fragments followed by a controlled oxidation.

The pivotal step, which is the focus of this guide, is the formation of a thioether linkage between 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[2] The resulting intermediate, Pantoprazole Sulfide, is the direct precursor to Pantoprazole via oxidation of the sulfide to a sulfoxide.[1] Controlling the purity and yield at this stage is critical for the efficiency of the entire manufacturing process.

Overview of Precursor Synthesis

The quality of the final intermediate is directly dependent on the purity of its starting materials. Below is a brief overview of the synthesis of the two primary precursors.

Synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride

This electrophilic pyridine derivative is a common intermediate for several proton pump inhibitors. A prevalent and efficient laboratory-scale synthesis involves the chlorination of the corresponding alcohol.

  • Reaction Principle : 2-Hydroxymethyl-3,4-dimethoxypyridine is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent like dichloromethane or chloroform.[3][4] The hydroxyl group is converted into a chloromethyl group, a good leaving group, which is then readily displaced in the subsequent condensation step. The reaction with thionyl chloride is effective and yields the hydrochloride salt of the product directly.[4] Maltol can also serve as a cost-effective starting material for a multi-step synthesis of this intermediate.[5][6][7]

Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

This nucleophilic benzimidazole thiol provides the core structure of Pantoprazole.

  • Reaction Principle : A common method involves the cyclization of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide (CS₂).[8] The reaction is typically carried out in the presence of a base like potassium hydroxide or sodium hydroxide in an aqueous or alcoholic solvent. This process forms the 2-mercaptobenzimidazole ring system required for the subsequent coupling reaction.[8]

Core Synthesis Protocol: Formation of Pantoprazole Thioether Intermediate

This section details the nucleophilic substitution reaction to form 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole.

Principle and Rationale

The core of this synthesis is an Sₙ2 reaction. The thiol group of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is first deprotonated by a base, typically sodium hydroxide (NaOH), to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on 2-(chloromethyl)-3,4-dimethoxypyridine, displacing the chloride ion and forming the desired thioether bond.

The choice of solvent is critical for reaction efficiency and environmental impact. While mixed solvents like isopropanol-water are effective[9], recent advancements have demonstrated that the reaction can be performed efficiently in water alone. This "green chemistry" approach reduces organic solvent waste, is cost-effective, and simplifies product isolation, as the thioether intermediate often precipitates directly from the aqueous reaction medium.[10]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Role
5-difluoromethoxy-2-mercapto-1H-benzimidazole216.2192.1 g0.426Nucleophile
2-chloromethyl-3,4-dimethoxypyridine HCl224.0895.8 g0.427Electrophile
Sodium Hydroxide (NaOH)40.0020.5 g0.513Base
Isopropanol60.10920 mL-Solvent
Purified Water18.021840 mL-Solvent/Precipitant
Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from reagent preparation to the isolation of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Benzimidazole & Pyridine in Isopropanol C Charge Reactor with Isopropanol Solution A->C B Prepare Aqueous NaOH Solution D Slowly Add NaOH Solution to the Reactor B->D C->D E Stir at Room Temperature (approx. 2 hours) D->E F Monitor Reaction (e.g., by TLC) E->F G Add Purified Water to Precipitate Product F->G Upon Completion H Stir Mixture (approx. 1 hour) G->H I Filter the Solid Product H->I J Wash with Water I->J K Dry Under Vacuum J->K

Caption: Experimental workflow for the synthesis of the Pantoprazole thioether intermediate.

Step-by-Step Protocol

This protocol is adapted from established literature procedures.[9][10]

  • Reactor Setup : In a suitable reactor equipped with a mechanical stirrer, add 920 mL of isopropanol.

  • Charge Reactants : To the isopropanol, add 92.1 g of 5-difluoromethoxy-2-mercapto-1H-benzimidazole and 95.8 g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Stir the mixture to form a suspension.

  • Prepare Base Solution : In a separate vessel, prepare a sodium hydroxide solution by dissolving 20.5 g of NaOH in 920 mL of purified water.

  • Initiate Reaction : Begin to slowly add the aqueous NaOH solution dropwise to the stirred reactant suspension at room temperature. The addition of base facilitates the deprotonation of the thiol, initiating the condensation reaction.

  • Reaction Execution : After the complete addition of the NaOH solution, continue stirring the reaction mixture vigorously at room temperature for approximately 2 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[1]

  • Product Precipitation : Upon confirmation of reaction completion, add an additional 920 mL of purified water to the reaction mixture. This decreases the solubility of the organic product, causing it to precipitate out of the solution as a solid.

  • Crystallization : Continue stirring the resulting slurry for 1 hour to ensure complete precipitation and crystallization of the product.

  • Isolation : Collect the solid product by filtration (e.g., using a Buchner funnel).

  • Washing and Drying : Wash the filter cake thoroughly with water to remove any inorganic salts and residual solvent. Dry the collected solid under vacuum to a constant weight.

The expected result is approximately 137.4 g (87.8% yield) of the target compound, 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole, with a melting point of around 94 °C.[9]

Chemical Reaction Scheme

The following diagram illustrates the chemical transformation occurring during the condensation reaction.

Caption: Synthesis of Pantoprazole thioether intermediate via nucleophilic substitution.

Process Optimization and Safety

  • Solvent Choice : As demonstrated by Kumar et al., conducting the reaction in water as the sole solvent is a viable and environmentally preferable alternative.[10] They found that using 10 volumes of water relative to the starting material provided an optimal balance of yield (99.8%) and purity (99.9%).[10] Using less water can lead to high viscosity and stirring difficulties, while excess water may slightly reduce yields.[10]

  • Base Addition : The slow, controlled addition of the NaOH solution is crucial. A rapid addition can cause localized high concentrations of base and potential side reactions, impacting the purity of the final product.

  • Safety : Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Sodium hydroxide is corrosive and should be handled with care. The precursor synthesis may involve hazardous reagents like thionyl chloride, which is highly corrosive and releases toxic fumes; it must be handled in a well-ventilated fume hood.

Conclusion

The synthesis of the pantoprazole thioether intermediate via the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride is a well-established and high-yielding reaction. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can reliably produce this crucial intermediate. The adoption of aqueous solvent systems further enhances the process, making it more scalable, cost-effective, and environmentally benign, aligning with modern principles of green chemistry in pharmaceutical manufacturing.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-2-methoxy-3-nitropyridine and Related Analogs in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in the synthesis of high-value agrochemicals. Among these, compounds like 4-Chloro-2-methoxy-3-nitropyridine serve as critical intermediates, offering a versatile platform for constructing complex molecules with potent biological activity. The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring dictates its reactivity, primarily enabling facile nucleophilic aromatic substitution (SNAr) reactions. This document provides an in-depth guide for researchers and chemical development professionals on the application of this chemical class in the production of leading fungicides and herbicides. We will explore the synthetic pathways for strobilurin fungicides and picolinic acid herbicides, detailing the underlying chemical principles, providing step-by-step protocols for key transformations, and outlining robust quality control methodologies.

The Pyridine Core: A Privileged Scaffold in Agrochemicals

The pyridine ring, a heterocyclic aromatic compound, is a recurring motif in a multitude of biologically active molecules. In agrochemical design, its unique electronic properties and structural versatility allow for the fine-tuning of herbicidal and fungicidal activity. Intermediates such as this compound are highly valued because their functional groups serve as reactive handles for building more complex structures.

  • The Chloro Group: Acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., phenols, amines) to form key ether or amine linkages.

  • The Nitro Group: As a powerful electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack, significantly facilitating the SNAr process by stabilizing the negatively charged Meisenheimer intermediate.

  • The Methoxy Group: This electron-donating group can influence the regioselectivity of reactions and can be a key part of the final molecule's pharmacophore or be modified in later synthetic steps.

This combination of functionalities makes these compounds ideal starting points for creating diverse libraries of potential agrochemicals, enabling the rapid development of next-generation crop protection agents.

Application in Fungicide Production: The Strobilurin Class

Strobilurin fungicides are a major class of agrochemicals renowned for their broad-spectrum activity against a wide range of fungal pathogens. Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, effectively halting energy production within the fungal cell. A prominent example is Picoxystrobin, which features a substituted pyridine ring linked to a methoxyacrylate toxophore.

Synthetic Strategy Overview

The industrial synthesis of strobilurin fungicides like Picoxystrobin involves a multi-step process where a key pyridine-containing intermediate is coupled with a phenylacetate derivative. While specific precursors may vary, the core transformation often involves an SNAr reaction where a hydroxyl group from one fragment displaces a chloro-substituent on the pyridine ring to form a critical ether bond.

The diagram below illustrates a generalized workflow for this critical coupling step in strobilurin synthesis.

G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Workup & Purification Pyridine Substituted Chloropyridine (e.g., this compound analog) SNAr Nucleophilic Aromatic Substitution (SNAr) - Base (e.g., K₂CO₃) - Polar Aprotic Solvent (e.g., DMF) Pyridine->SNAr Phenol Phenylacetate Derivative (with hydroxyl group) Phenol->SNAr Workup Aqueous Workup (Quenching, Extraction) SNAr->Workup Reaction Completion Purification Purification (Crystallization or Chromatography) Workup->Purification Product Strobilurin Precursor (Pyridine-Phenyl Ether) Purification->Product Isolated Product G Start Polychlorinated Pyridine Starting Material Step1 Step 1: Amination (Introduction of -NH₂ group) Start->Step1 Intermediate Aminated Pyridine Intermediate Step1->Intermediate Selective Substitution Step2 Step 2: Functional Group Transformation / Reduction Intermediate->Step2 FinalProduct Final Herbicide Product (e.g., Aminopyralid) Step2->FinalProduct Final Synthesis Step QC Quality Control (HPLC, NMR, MS) FinalProduct->QC Verification

Application Notes & Protocols: Strategic Synthesis of Functionalized Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Principles & Strategic Overview

Nitropyridines are exceptionally versatile building blocks. The pyridine core is a prevalent motif in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The nitro group, a powerful electron-withdrawing group (EWG), serves a dual purpose: it activates the pyridine ring for specific transformations and acts as a synthetic handle for further functionalization, most commonly through reduction to an amine.

The placement of the nitro group is paramount as it dictates the regiochemical outcome of subsequent reactions. It strongly activates the ortho and para positions to nucleophilic attack, a foundational concept in SNAr chemistry.

Logical Workflow for Nitropyridine Functionalization

The synthetic strategy often follows a logical progression. First, a readily available nitropyridine starting material is selected. Then, functional groups are introduced using methods that are compatible with the strongly deactivating nitro group. Finally, the nitro group can be transformed to unlock further synthetic pathways.

G cluster_0 Upstream Synthesis cluster_1 Core Functionalization Strategies cluster_2 Downstream Modification start Commercially Available Nitropyridine (e.g., 2-chloro-5-nitropyridine) snar SNA_r_ (C-O, C-N, C-S bond formation) start->snar Nucleophile (ROH, RNH2, RSH) coupling Pd-Catalyzed Cross-Coupling (C-C, C-N bond formation) start->coupling Coupling Partner (Boronic Acid, Alkyne) ch_func Direct C-H Functionalization (e.g., Arylation) start->ch_func Arylating Agent reduction Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) snar->reduction coupling->reduction ch_func->reduction amine_chem Aminopyridine Chemistry (Amidation, Diazotization, etc.) reduction->amine_chem

Figure 1: A generalized workflow for the synthesis of functionalized nitropyridines.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most classical and often highest-yielding method for functionalizing nitropyridines, particularly those bearing a suitable leaving group (e.g., Cl, F) at the 2-, 4-, or 6-positions. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, dramatically accelerating the reaction rate compared to non-nitrated analogues.

Mechanism & Rationale

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group's oxygen atoms. In the second step, the leaving group is expelled, restoring aromaticity.

Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic base like K2CO3, Cs2CO3, or DIPEA is often used to deprotonate the incoming nucleophile (e.g., an alcohol or amine) without competing in the substitution reaction. Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they can solvate the ions involved and tolerate the higher temperatures often required.

Protocol 1: O-Arylation of 2-Chloro-5-nitropyridine with a Phenol

This protocol details the synthesis of a nitropyridinyl ether, a common structural motif.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chloro-5-nitropyridine (1.0 eq), the desired phenol (1.1 eq), and anhydrous potassium carbonate (K2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the starting nitropyridine.

  • Reaction Execution: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will often precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Trustworthiness Check: The protocol is self-validating. The reaction can be easily monitored for the disappearance of starting material. The precipitation work-up provides a straightforward method for isolating the product, which is typically a stable, crystalline solid. The expected product can be confirmed by standard analytical techniques (1H NMR, 13C NMR, MS).

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. They offer broad substrate scope and functional group tolerance, though care must be taken as the pyridine nitrogen can sometimes coordinate to the palladium catalyst, inhibiting its activity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki coupling is a powerful method for creating biaryl structures by coupling a halo-nitropyridine with a boronic acid or ester.

Expertise & Rationale:

  • Catalyst Choice: A common and effective catalyst system is Pd(PPh3)4 or a combination of Pd(OAc)2 with a phosphine ligand like SPhos or XPhos. The bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step and prevent catalyst deactivation.

  • Base Selection: An aqueous base like Na2CO3 or K3PO4 is required to activate the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is used to dissolve both the organic and inorganic reagents.

Protocol 2: Suzuki Coupling of 2-Bromo-5-nitropyridine

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a Schlenk flask, combine 2-bromo-5-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (0.03 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

G cluster_0 Setup cluster_1 Execution cluster_2 Isolation setup Combine Halo-Nitropyridine, Boronic Acid, Base, & Pd Catalyst in Schlenk Flask degas Evacuate & Backfill with Inert Gas (3x) setup->degas add_solvent Add Degassed Dioxane/Water Solvent degas->add_solvent heat Heat to 90°C Monitor by TLC/LC-MS add_solvent->heat workup Aqueous Work-up (EtOAc/Water Extraction) heat->workup purify Column Chromatography workup->purify product Pure Functionalized Product purify->product

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Functionalization Methods

The table below summarizes typical conditions and outcomes for the discussed reactions, allowing for strategic comparison.

Reaction TypeTypical SubstrateKey ReagentsTemp (°C)Time (h)Typical YieldKey Advantage
SNAr (O-Arylation) 2-Chloro-5-nitropyridinePhenol, K2CO3, DMF80-1004-12>85%High yield, simple, no catalyst
SNAr (N-Arylation) 2-Chloro-3-nitropyridineAmine, DIPEA, NMP100-1208-2470-90%Forms crucial C-N bonds directly
Suzuki Coupling 2-Bromo-5-nitropyridineArylboronic acid, Pd(PPh3)4, K2CO3906-1865-95%Excellent for C-C bond formation
Sonogashira Coupling 4-Iodo-3-nitropyridineTerminal alkyne, PdCl2(PPh3)2, CuI, Et3N25-502-875-98%Mild conditions for C(sp)-C(sp2) bonds

Part 4: Downstream Modification: Nitro Group Reduction

The nitro group is not just an activating group; it is a masked amino group. Its reduction is one of the most valuable transformations in this chemistry, opening the door to a vast array of subsequent reactions (e.g., amide coupling, diazotization, reductive amination).

Expertise & Rationale: Several methods exist for nitro group reduction, and the choice depends on the presence of other reducible functional groups in the molecule.

  • Fe / NH4Cl or Fe / AcOH: A classic, robust, and inexpensive method that is tolerant of many functional groups.

  • SnCl2·2H2O: A very effective reagent, particularly for clean, small-scale reactions.

  • Catalytic Hydrogenation (H2, Pd/C): A very clean method, but it is not chemoselective and will reduce other groups like alkynes, alkenes, and can dehalogenate aryl halides.

Protocol 3: Reduction of a Nitropyridine using Iron in Acetic Acid

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the functionalized nitropyridine (1.0 eq) and glacial acetic acid. Stir to dissolve.

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) portion-wise. The reaction is often exothermic, so control the addition rate to maintain a manageable temperature.

  • Reaction Execution: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours. Monitor by TLC for the consumption of the starting material.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts, washing the pad with ethyl acetate or methanol.

  • Basification & Extraction: Concentrate the filtrate. Re-dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO3 or Na2CO3 until the aqueous layer is basic (pH > 8) to neutralize the acetic acid. Separate the organic layer, extract the aqueous layer again with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: The resulting aminopyridine is often pure enough for the next step, but can be purified by column chromatography if needed.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxy-3-nitropyridine (CAS 934180-48-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve the yield and purity of this critical pharmaceutical intermediate.

Synthesis Overview and Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A robust and commonly employed strategy involves the chlorination of a pyridine N-oxide precursor. The N-oxide functionality is crucial as it activates the C4 position of the pyridine ring for nucleophilic attack, directing the chlorination regioselectively.

The general synthetic pathway is outlined below:

Synthetic_Workflow Start 2-Methoxypyridine Step1 2-Methoxy-3-nitropyridine Start->Step1 Nitration (HNO₃/H₂SO₄) Step2 2-Methoxy-3-nitropyridine-N-oxide Step1->Step2 Oxidation (m-CPBA or H₂O₂) Product This compound Step2->Product Chlorination (POCl₃)

Caption: General Synthetic Workflow for this compound.

This guide will focus primarily on the critical and often challenging final chlorination step, as it is frequently the source of yield loss and impurity generation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, particularly the chlorination of 2-methoxy-3-nitropyridine-N-oxide.

Q: My yield for the final chlorination step is consistently low. What are the likely causes and how can I fix it?

A: Low yield in the chlorination step using phosphorus oxychloride (POCl₃) is a frequent problem. The cause can typically be traced to reaction conditions, reagent quality, or the workup procedure.

Potential Cause 1: Incomplete Reaction The conversion of the N-oxide to the 4-chloro product may be stalling. POCl₃ serves as both the reagent and often the solvent.

  • Expert Insight: The reaction temperature is critical. While heating is necessary to drive the reaction, the initial formation of the adduct between the N-oxide and POCl₃ can be exothermic. An uncontrolled initial temperature rise can lead to side reactions.

  • Solution:

    • Slowly add the 2-methoxy-3-nitropyridine-N-oxide substrate to POCl₃ at a controlled temperature, typically starting at 0-10°C.

    • Once the addition is complete, gradually raise the temperature to reflux (approx. 105-110°C) and monitor the reaction by TLC or HPLC until the starting material is consumed.[1]

    • Ensure the reaction mixture is homogenous. If the starting material has poor solubility, a co-solvent like N,N-Dimethylformamide (DMF) can be used, although this may complicate the workup.[2]

Potential Cause 2: Product/Reagent Degradation Nitropyridines can be sensitive to prolonged exposure to high temperatures and strong acids.

  • Expert Insight: Phosphorus oxychloride is highly reactive and can cause charring or decomposition if the temperature is too high or the reaction time is excessively long.

  • Solution:

    • Do not exceed the necessary reflux time. Once TLC/HPLC shows full conversion, proceed to the workup.

    • Ensure your POCl₃ is of high purity and relatively fresh. Old bottles of POCl₃ can contain hydrolysis products (phosphoric acid, HCl) that can interfere with the reaction.

Potential Cause 3: Inefficient Workup and Isolation The product can be lost during the quenching and extraction phase. The workup for a POCl₃ reaction is hazardous and must be done carefully.

  • Expert Insight: Quenching excess POCl₃ with water is extremely exothermic and generates HCl gas. If not done in a controlled manner, it can lead to product degradation. Furthermore, adjusting the pH is critical for successful extraction.

  • Solution:

    • After the reaction, cool the mixture to room temperature and remove the bulk of the excess POCl₃ under reduced pressure. This significantly reduces the danger of the quench.[3]

    • Very slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution. This is a critical step. Cautiously add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral to slightly basic (pH 7-8).[1][4] This ensures the pyridine nitrogen is not protonated, allowing for efficient extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Perform multiple extractions to ensure complete recovery of the product.

Troubleshooting_Flowchart start Low Yield Observed check_tlc Check TLC/HPLC for Starting Material start->check_tlc dark_color Is Reaction Mixture Dark/Charred? check_tlc->dark_color No incomplete_rxn Incomplete Reaction: - Increase reflux time - Check POCl₃ quality check_tlc->incomplete_rxn Yes workup_issue Review Workup Procedure dark_color->workup_issue No degradation Degradation: - Reduce reflux time - Ensure controlled heating dark_color->degradation Yes loss_on_workup Product Loss: - Evaporate excess POCl₃ first - Control quench temperature - Ensure pH is 7-8 before extraction workup_issue->loss_on_workup Check pH & Quench solution Yield Improved incomplete_rxn->solution degradation->solution loss_on_workup->solution

Caption: Troubleshooting workflow for low yield in the chlorination step.

Q: I am observing significant impurity formation. How can I identify and minimize byproducts?

A: The primary impurity is often unreacted starting material or isomers formed during nitration or chlorination.

  • Expert Insight: The directing effects of the methoxy and nitro groups are strong, but extreme conditions can sometimes lead to minor amounts of other isomers. The most common impurity, however, is residual starting N-oxide due to incomplete reaction.

  • Solution:

    • Confirm Starting Material Purity: Ensure the 2-methoxy-3-nitropyridine-N-oxide is pure before starting the chlorination. Recrystallize it if necessary.

    • Optimize Reaction Time: As mentioned, use TLC/HPLC to monitor the reaction and stop it upon completion to prevent the formation of degradation byproducts.

    • Purification: The product, this compound, is typically a solid.[5]

      • Column Chromatography: If impurities are present, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

      • Recrystallization: Recrystallization from a suitable solvent system like ethanol/water or isopropanol can be a highly effective final purification step to remove minor impurities and obtain a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the chlorination of a pyridine-N-oxide with POCl₃?

A: The reaction proceeds via a well-established mechanism involving activation of the N-oxide oxygen, followed by nucleophilic attack of chloride. This is a variation of the nucleophilic aromatic substitution (SNAr) pathway, facilitated by the N-oxide.[6]

  • Activation: The lone pair on the N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester adduct. This makes the pyridine ring highly electron-deficient and activates the C2 and C4 positions for nucleophilic attack.

  • Nucleophilic Attack: A chloride ion (from POCl₃) attacks the activated C4 position. The C4 position is sterically less hindered and electronically favored.

  • Rearomatization: The intermediate collapses, reforming the aromatic ring and eliminating a dichlorophosphate group, yielding the final 4-chloro product.

Mechanism sub Pyridine-N-Oxide adduct Activated Adduct sub->adduct + POCl₃ reagent POCl₃ intermediate Meisenheimer-like Intermediate adduct->intermediate + Cl⁻ product 4-Chloropyridine intermediate->product - PO₂Cl₂⁻ byproduct PO₂Cl₂⁻

Caption: Simplified mechanism for the chlorination of a pyridine-N-oxide.

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A: POCl₃ is a highly hazardous chemical that requires strict safety protocols.

  • Corrosive: It is severely corrosive to the skin, eyes, and respiratory tract.

  • Water Reactive: It reacts violently with water, releasing heat and toxic gases (HCl and phosphoric acid fumes).

  • Handling:

    • Always handle POCl₃ in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Ensure a supply of sodium bicarbonate or other suitable neutralizing agent is nearby to handle spills.

    • All glassware must be scrupulously dried before use to prevent violent reactions.

Q3: How should I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the most convenient method.

  • TLC System: Use silica gel 60 F254 plates.

  • Eluent: A mixture of ethyl acetate and hexane is an excellent choice. A good starting point is 30% ethyl acetate in hexane (3:7 v/v).

  • Visualization: The starting N-oxide is typically more polar than the final chlorinated product. Therefore, the product spot (higher Rf) will appear further up the plate than the starting material spot (lower Rf). Visualize the spots under UV light (254 nm).

Detailed Experimental Protocol

This protocol describes the chlorination of 2-methoxy-3-nitropyridine-N-oxide. Warning: This procedure must be performed in a certified chemical fume hood by trained personnel.

Materials:

  • 2-methoxy-3-nitropyridine-N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 eq, used as solvent and reagent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with phosphorus oxychloride (10 eq). Cool the flask in an ice bath to 0-5°C.

  • Slowly add 2-methoxy-3-nitropyridine-N-oxide (1.0 eq) in portions to the stirred POCl₃, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% EtOAc/Hexane). The reaction is typically complete within 2-4 hours.

  • Workup - Step 1 (POCl₃ Removal): Cool the reaction mixture to room temperature. Distill off the excess POCl₃ under reduced pressure. This is a critical safety step.

  • Workup - Step 2 (Quenching): In a separate large beaker, prepare a slurry of crushed ice. Very slowly and with vigorous stirring, pour the cooled reaction residue onto the ice.

  • Workup - Step 3 (Neutralization): Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (EtOAc/Hexane gradient) or by recrystallization (e.g., from ethanol) to afford pure this compound.

Data Summary

The following table provides typical parameters and expected outcomes for the chlorination step.

ParameterRecommended ValueRationale & Notes
Substrate:POCl₃ Ratio 1 : 10 (molar)Ensures POCl₃ acts as both reagent and solvent for efficient reaction.
Temperature Reflux (~105-110°C)Required to overcome the activation energy for the substitution.
Reaction Time 2 - 4 hoursTypical duration; should always be confirmed by reaction monitoring (TLC/HPLC).
Workup pH 7 - 8Critical for deprotonating the product for efficient organic extraction.
Purification Method Recrystallization/ChromatographyDepends on the purity of the crude product.
Expected Yield 65 - 85%Yields can vary based on scale, purity of starting materials, and workup efficiency.

References

Technical Support Center: Purification of Crude 4-Chloro-2-methoxy-3-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and optimize your purification process.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound, offering explanations and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Question: I've dissolved my crude this compound in the hot solvent, but upon cooling, it's forming an oil instead of crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization that occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal lattice formation to occur. This can be caused by several factors, including the presence of impurities that depress the melting point or the use of a solvent that is too nonpolar for the compound. Pyridine and its derivatives can sometimes be challenging to crystallize.

Troubl[1][2]eshooting Steps:

  • Reheat and Add More Solvent: The simplest solution is often to reheat the mixture to redissolve the oil. Then, add a small amount of additional hot solvent to slightly decrease the concentration. Allow the[3] solution to cool more slowly.

  • Slow Down the Cooling Process: Rapid cooling can favor oiling out over crystallization. Once the [4]oil is redissolved, allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling by insulating the flask with a beaker of warm water. Slower cooling provides more time for the molecules to orient themselves into a crystal lattice.

  • Scr[5][6]atch the Flask: If crystals are slow to form, you can induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The micro[3][7]scopic scratches on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for crystallization to begin.

  • Con[3][7]sider a Different Solvent or a Mixed-Solvent System: If the above steps fail, the chosen solvent may not be ideal. A single solvent may not provide the necessary solubility differential between hot and cold temperatures. In this c[8]ase, a mixed-solvent system can be effective.

    • [8][9]Procedure for a Mixed-Solvent System:

      • Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • While the solution is still hot, slowly add a miscible "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). 3[9]. Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again. 4[9]. Allow the solution to cool slowly.

Issue 2: Very low recovery of purified product.

Question: After recrystallization, my yield of this compound is much lower than expected. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery is a frequent issue in recrystallization and can stem from several procedural missteps. While some product loss is inherent to the technique, significant losses can often be mitigated.

Troubleshooting Steps:

  • Using Too Much Solvent: This is the most common reason for low yield. An excess[3]ive amount of solvent will keep a significant portion of your compound dissolved even when the solution is cold.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you've[7][10] already used too much, you can carefully evaporate some of the solvent and attempt to recrystallize again.

  • Pre[3]mature Crystallization During Hot Filtration: If your crude product contains insoluble impurities that need to be removed by hot filtration, the desired compound may crystallize on the filter paper or in the funnel as the solution cools.

    • Solution: To prevent this, use a slight excess of the hot solvent (about 10-20% more than the minimum required for dissolution) before filtering. Also, pre[11]heat the funnel and receiving flask with hot solvent vapor to keep the solution from cooling too quickly during filtration.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to further decrease the solubility of the compound and promote more complete crystallization.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Wash the crystals with a small amount of the ice-cold recrystallization solvent. The compound will be much less soluble in the cold solvent, minimizing product loss while still washing away soluble impurities.

Issue 3: The recrystallized product is still impure.

Question: I've recrystallized my this compound, but melting point analysis and/or spectroscopy show that it's still not pure. What went wrong?

Answer:

The goal of recrystallization is to obtain a pure product, so persistent impurities indicate a problem with the process.

Troubleshooting Steps:

  • Rapid Crystal Growth: Cooling the solution too quickly can trap impurities within the growing crystal lattice.

    • [5]Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. This allows for the selective crystallization of the desired compound, excluding impurities.

  • Co-[4][5]crystallization of Impurities: If an impurity has very similar solubility properties to the desired compound, it may crystallize along with it.

    • Solution: A second recrystallization is often necessary to achieve high purity. Alternatively, a different purification technique, such as column chromatography, may be required.

  • Insoluble Impurities Not Removed: If the crude material contained impurities that are insoluble in the hot recrystallization solvent, they must be removed by hot gravity filtration.

    • Solution: If you observe solid particles in the hot solution, perform a hot filtration before allowing the solution to cool.

  • Col[7][10]ored Impurities: If your product is expected to be a pale yellow solid but is significantly discolored, colored impurities may be present.

    • [12]Solution: Small amounts of colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charc[11]oal sparingly, as it can also adsorb your desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For 4-Chl[10]oro-2-methoxy-3-nitropyridine, which is often used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules, achieving high purity is crucial for the success of subsequent reactions and the quality of the final product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below. Additiona[8][10]lly, the impurities should either be very soluble in the solvent at all temperatures or insoluble in the hot solvent.

A genera[8][13]l principle is that "like dissolves like," so the polarity of the solvent should be matched to the polarity of the compound. 4-Chloro-[14]2-methoxy-3-nitropyridine is a moderately polar molecule. Therefore, solvents of intermediate polarity are often a good starting point.

Recommended Solvent Screening Protocol:

  • Place a small amount of the crude compound (e.g., 50-100 mg) into several test tubes.

  • Add a small volume (e.g., 1 mL) of a different potential solvent to each test tube at room temperature.

  • Obser[8]ve the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • For t[13]he test tubes where the compound was insoluble, gently heat the mixture to the boiling point of the solvent.

  • A sui[11]table solvent will dissolve the compound completely at the boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals upon cooling.

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78PolarOften a good choice for pyridine derivatives.
Methanol 65PolarHigher solubility than ethanol, may result in lower recovery.
Isopropanol 82PolarSimilar to ethanol, worth testing.
Ethyl Acetate 77IntermediateCan be an effective solvent.
Tol[15]uene 111NonpolarMay be suitable, especially for less polar impurities.
Hex[1]anes ~69NonpolarLikely a poor solvent on its own, but can be used as an "anti-solvent" in a mixed-solvent system.
Water 100Very PolarThe compound is likely insoluble in water. It could [16][17]be a good "anti-solvent".
Q3: What are the key steps in a typical recrystallization procedure?

A3: A standard recrystallization procedure involves the following steps:

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution (Min. hot solvent) A->B C 3. Hot Filtration (Optional: for insoluble impurities) B->C D 4. Crystallization (Slow cooling) C->D E 5. Isolation (Vacuum filtration) D->E F 6. Drying E->F

Caption: General workflow for recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.

  • Dis[9]solution: Dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot[9] Filtration (Optional): If there are insoluble impurities, filter the hot solution by gravity.

  • Cry[9]stallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then in an ice bath, to form crystals.

  • Iso[9]lation: Collect the purified crystals by vacuum filtration.

  • Dry[9]ing: Dry the crystals to remove any residual solvent.

Q4[9]: How does the rate of cooling affect the purity and size of the crystals?

A4: The rate of cooling has a significant impact on both the purity and the size of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals. The slow,[4][5] ordered growth allows impurities to be excluded from the crystal lattice, resulting in a purer product.

  • Rap[5]id Cooling: Leads to the rapid formation of many small crystals. This fast[4] process can trap impurities within the crystal structure, leading to a less pure product.

Therefor[5]e, for optimal purity, a slow cooling rate is highly recommended.

Cooling_Rate_Effect cluster_0 Slow Cooling cluster_1 Rapid Cooling A Fewer Nucleation Sites B More Time for Growth A->B C Larger, Purer Crystals B->C D Many Nucleation Sites E Less Time for Growth D->E F Smaller, Less Pure Crystals E->F

Caption: Effect of cooling rate on crystal formation.

Q5: What safety precautions should I take when working with this compound?

A5: this compound and related compounds are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling.

Key Sa[18][19][20]fety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ven[20][21]tilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.

  • Han[19][20]dling: Avoid contact with skin and eyes. Wash hand[19]s thoroughly after handling. Do not ea[20]t, drink, or smoke in the laboratory.

  • Fir[20]st Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes and seek medical attention.

    • [19][20]Skin: Wash off immediately with plenty of soap and water.

    • [20]Ingestion: If swallowed, call a poison control center or doctor immediately.

  • Sto[19][20]rage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere.

III. [19][22]References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Retrieved from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from --INVALID-LINK--

  • Quora. (2019). How does cooling rate affect the crystal size of minerals in igneous rocks? Retrieved from --INVALID-LINK--

  • CrystEngComm. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. RSC Publishing. Retrieved from --INVALID-LINK--

  • Chemical Engineering Communications. (2006). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). 4-Chloro-3-nitropyridine SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. (2024). 2-Chloro-3-nitropyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-3-nitropyridine CAS#: 13091-23-1. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 934180-48-0. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-Chloro-3-nitropyridine | 13091-23-1. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 934180-48-0. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). (PDF) 2-Chloro-3-nitropyridine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-4-METHOXY-3-NITROPYRIDINE CAS#: 6980-09-2. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 4-Chloro-2-methoxy-3-nitropyridine is crucial for developing novel therapeutics. However, its synthesis is not without challenges, often leading to side reactions that can complicate purification and reduce yields. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during its synthesis.

This guide is structured to address the most pressing questions and experimental hurdles, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this target molecule. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) on a Dichloro Precursor. This is one of the most common methods. It involves the reaction of 2,4-dichloro-3-nitropyridine with a methoxide source, such as sodium methoxide in methanol. The methoxide selectively displaces the chlorine atom at the C2 position.[1] The electron-withdrawing nitro group at C3 and the ring nitrogen atom activate both chlorine atoms, but the C2 position is generally more susceptible to nucleophilic attack in this system.

  • Route B: Methylation of a Hydroxypyridine. This route begins with 4-chloro-2-hydroxy-3-nitropyridine, which is then methylated using a reagent like iodomethane or dimethyl sulfate.[2] This approach avoids the use of a dichloro precursor, which can be advantageous if regioselectivity in the SNAr reaction is a concern.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} endot Caption: Primary synthetic routes to the target compound.

Q2: What is the mechanism of the SNAr reaction in Route A, and why is the C2 position favored?

The reaction proceeds via a two-step addition-elimination mechanism. The methoxide ion (a strong nucleophile) attacks the electron-deficient pyridine ring at one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.

The preference for attack at the C2 position over the C4 position is due to the combined electronic effects of the ring nitrogen and the nitro group. The nitrogen atom's lone pair can better stabilize the negative charge in the Meisenheimer complex when the attack occurs at the C2 (alpha) position.

dot graph { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Define nodes Start [label=<

2,4-Dichloro-3-nitropyridine

];

Step1 [label=<

  • CH₃O⁻ (Nucleophilic Attack)

];

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

Step2 [label=<

  • Cl⁻ (Elimination)

];

Product [label=<

Desired Product

];

SideReaction [label=<

  • CH₃O⁻ (Excess) (Further Substitution)

];

Byproduct [label=<

Di-methoxy Byproduct

];

// Define edges Start -> Step1 [label="C2 Attack"]; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> SideReaction [style=dashed, color="#EA4335"]; SideReaction -> Byproduct [style=dashed, color="#EA4335"]; } endot Caption: SNAr mechanism and potential over-reaction pathway.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems. For quick reference, key data is summarized in the table below.

ProblemLikely Cause(s)Analytical Signature (TLC/LCMS)Recommended Solution(s)
Low Yield; Significant Starting Material Remaining 1. Insufficient reaction time or temperature.2. Deactivated sodium methoxide (moisture exposure).3. Poor quality starting material.Spot/peak corresponding to 2,4-dichloro-3-nitropyridine remains prominent.1. Increase reaction time and/or temperature incrementally.2. Use freshly prepared or properly stored sodium methoxide.[4]3. Verify purity of starting material by NMR or GC-MS.
Formation of 2,4-Dimethoxy-3-nitropyridine 1. Excess sodium methoxide used (>1.1 eq).2. Reaction temperature too high.3. Prolonged reaction time.A new, often less polar, spot/peak appears. Mass spec shows M+H corresponding to the dimethoxy product.1. Use stoichiometric amounts of sodium methoxide (1.0-1.1 eq).2. Maintain low reaction temperature (e.g., 0-10 °C) during addition and slowly warm to RT.[4]3. Monitor reaction closely by TLC/LCMS and quench upon consumption of starting material.
Formation of 4-Chloro-2-hydroxy-3-nitropyridine 1. Hydrolysis of the chloro group during workup.2. Presence of water in the reaction solvent or reagents.A more polar spot/peak is observed. Mass spec shows M+H corresponding to the hydroxy product.1. Use anhydrous solvents and reagents.2. Perform workup under neutral or slightly acidic conditions to minimize hydrolysis. Quench with NH₄Cl instead of water.[5]
Complex mixture of unidentified products Overheating, leading to decomposition or ring-opening reactions.Multiple spots/peaks on TLC/LCMS with no clear major product.Ensure adequate temperature control. Use a flask of appropriate size to ensure efficient stirring and heat dissipation.[6]

Problem 1: My reaction yields a significant amount of a di-substituted byproduct, 2,4-Dimethoxy-3-nitropyridine.

  • Causality: This is a classic case of over-reaction. Both chlorine atoms in the starting material, 2,4-dichloro-3-nitropyridine, are activated towards SNAr. While the C2 position is kinetically favored, given enough energy (higher temperature) or sufficient time and excess nucleophile, the C4-chloro group will also be substituted.[1][7]

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Use no more than 1.05 to 1.1 equivalents of sodium methoxide. An excess of the nucleophile is a primary driver for the second substitution.[6]

    • Temperature Management: The addition of sodium methoxide to the substrate solution should be performed at a low temperature (e.g., 0-5 °C). This helps to control the initial exothermic reaction and favors the kinetically preferred C2 substitution. After addition, the reaction can be allowed to slowly warm to room temperature.

    • Reaction Monitoring: Do not run the reaction for a fixed time without monitoring. Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Once the starting material is consumed, the reaction should be promptly quenched to prevent the slower, thermodynamically driven C4 substitution from occurring.

Problem 2: I'm observing the formation of 4-Chloro-2-hydroxy-3-nitropyridine in my final product.

  • Causality: This impurity arises from the hydrolysis of the C4-chloro group on the desired product or, in some cases, hydrolysis of the starting material. Pyridine rings activated with electron-withdrawing groups are susceptible to hydrolysis, particularly under basic conditions that can arise during an aqueous workup.[5]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all solvents (e.g., methanol) and reagents are anhydrous. Moisture in the reaction can lead to the formation of hydroxide ions, a competing nucleophile.

    • Careful Workup: When the reaction is complete, avoid quenching directly with water, which can be basic enough to promote hydrolysis. Instead, quench the reaction by pouring it into a cold, saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl).

    • pH Control During Extraction: During extraction, if a basic wash (e.g., sodium bicarbonate) is necessary, perform it quickly and at a low temperature to minimize the contact time during which hydrolysis can occur.

Troubleshooting_Flow

Experimental Protocol: SNAr Synthesis

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,4-dichloro-3-nitropyridine (1.0 eq)

  • Anhydrous Methanol

  • Sodium Methoxide (1.05 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve 2,4-dichloro-3-nitropyridine in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add sodium methoxide portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound.[2]

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Introduction: The Nuances of SNAr on Nitropyridines

Nucleophilic aromatic substitution on pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The inherent electron deficiency of the pyridine ring, significantly amplified by the presence of one or more nitro groups, renders it highly susceptible to nucleophilic attack.[1][2] This activation facilitates the displacement of a leaving group, typically a halide, to form a wide array of functionalized pyridines.[1]

The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is paramount and is influenced by a multitude of reaction parameters. This guide will help you dissect and control these variables to achieve optimal results in your SNAr reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Initiation and Rate

Question 1: My SNAr reaction on a nitropyridine is sluggish or not proceeding at all. What are the likely causes and how can I troubleshoot this?

Answer: A slow or stalled SNAr reaction on a nitropyridine substrate can be attributed to several factors, primarily revolving around insufficient activation of the pyridine ring, the nature of the nucleophile and leaving group, and suboptimal reaction conditions.

Core Directive: Systematic Evaluation of Reaction Parameters

To diagnose the issue, a systematic approach is essential. We will address each potential cause, from the most fundamental to the more nuanced.

1. Substrate Activation and Regiochemistry:

  • The Power of the Nitro Group: The nitro group is a potent electron-withdrawing group (EWG) that activates the pyridine ring for nucleophilic attack. Its position relative to the leaving group is critical. Activation is most effective when the nitro group is ortho or para to the leaving group, as this allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group's oxygen atoms.[4] If the nitro group is meta to the leaving group, this stabilization is not possible, and the reaction will be significantly slower or may not occur at all.[4]

  • Regioselectivity of Attack: Nucleophilic attack on the pyridine ring is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[2] This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate through resonance.[2] Attack at the C3 (meta) position is electronically disfavored.[2][5]

Troubleshooting Workflow for Reaction Initiation Issues

Caption: Troubleshooting workflow for low SNAr conversion.

2. The Nucleophile: Strength vs. Basicity:

  • A potent nucleophile is required to attack the electron-deficient ring. However, a highly basic nucleophile can lead to unwanted side reactions, such as deprotonation of the pyridine ring or the nucleophile itself.

  • For Amine Nucleophiles: Primary and secondary amines are common nucleophiles. Their reactivity is influenced by their basicity and steric bulk. If using a weakly nucleophilic amine, consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity.

  • For Oxygen Nucleophiles: Alcohols are generally poor nucleophiles for SNAr. They must be deprotonated with a strong base (e.g., NaH, KHMDS) to form the much more nucleophilic alkoxide.

3. The Leaving Group: It's Not Just About Bond Strength:

  • The conventional wisdom from aliphatic nucleophilic substitution (SN2) does not directly translate to SNAr. For SNAr on electron-deficient systems, the reactivity order for halide leaving groups is often F > Cl > Br > I .[2]

  • Causality: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative atom like fluorine polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

4. Reaction Conditions: The Key to Success:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, acetonitrile, and NMP are generally the solvents of choice for SNAr reactions.[6][7] They can effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[6] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[6][8]

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[2][6] If your reaction is slow at room temperature, incrementally increasing the temperature (e.g., to 60 °C, 80 °C, or higher) can significantly increase the reaction rate.[9] However, be mindful of potential decomposition of starting materials or products at very high temperatures.[6]

Solvent PropertyEffect on SNAr RateRecommended SolventsSolvents to Avoid (Generally)
Polarity High polarity stabilizes the charged Meisenheimer complexDMF, DMSO, NMP, AcetonitrileToluene, Hexane
Protic/Aprotic Aprotic solvents are preferred to avoid nucleophile solvationDMF, DMSO, NMP, Acetonitrile[6]Water, Methanol, Ethanol[6][8]
Boiling Point Higher boiling points allow for higher reaction temperaturesDMSO, NMP, DiglymeDichloromethane, Diethyl Ether

Question 2: My reaction is producing a complex mixture of products and/or significant side products. What is happening and how can I improve selectivity?

Answer: The formation of side products in SNAr reactions on nitropyridines often arises from competing reaction pathways, degradation of starting materials or products, or reactions with the solvent.

1. Common Side Reactions and Their Mitigation:

  • Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile, leading to undesired ether byproducts.[6]

    • Solution: Ensure your reagents and solvents are anhydrous if water is a potential competing nucleophile.[6] Use a non-nucleophilic solvent whenever possible.[6]

  • Vicarious Nucleophilic Substitution (VNS): This is a substitution of hydrogen rather than a leaving group. It can occur when the nucleophile possesses a leaving group at the α-position.[10][11]

    • Solution: This is a distinct reaction pathway. If VNS is observed, it suggests that the conditions are favorable for this mechanism. To favor traditional SNAr, ensure your substrate has a good leaving group at an activated position.

  • Decomposition: Harsh reaction conditions, such as high temperatures or the use of very strong bases, can lead to the degradation of your starting material or the desired product.[6]

    • Solution: Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.[6] Consider using a milder base if applicable.[6]

2. Regioselectivity Issues:

  • While attack at C2 and C4 is electronically favored, steric hindrance can influence the regioselectivity. A bulky nucleophile may preferentially attack the less sterically hindered C4 position over the C2 position.[12]

  • In some cases, C2 substitution may be kinetically favored, while C4 substitution is thermodynamically favored.[2] Reaction time and temperature can influence the product ratio.

Decision Tree for Troubleshooting Poor Selectivity

Caption: Decision tree for troubleshooting selectivity issues.

Experimental Protocols

Protocol 1: General Procedure for SNAr of a Chloronitropyridine with an Amine Nucleophile

This protocol provides a general starting point for the reaction of a chloronitropyridine with a primary or secondary amine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M).

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of the non-nucleophilic base (1.2 equiv).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted nitropyridine.[1]

Experimental Workflow for SNAr Synthesis and Purification

G A 1. Reagent Setup (Substrate, Nucleophile, Base in Anhydrous DMF) B 2. Reaction (Heat and Monitor by TLC/LC-MS) A->B C 3. Work-up (Quench with Water, Extract with EtOAc) B->C D 4. Purification (Dry, Concentrate, and Column Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for SNAr reactions.

References

Technical Support Center: Managing Exothermic Reactions During the Nitration of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for managing the significant exothermic risks associated with the nitration of pyridines. The content is designed for researchers, chemists, and process development professionals who handle these challenging but crucial reactions.

Core Principles: Why is Nitrating Pyridine So Hazardous?

The nitration of pyridine is a notoriously challenging electrophilic aromatic substitution. Unlike benzene, the pyridine ring is significantly deactivated due to the electron-withdrawing nature of the nitrogen atom.[1] In the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium cation.[2] This positive charge further deactivates the ring, making it even less reactive than nitrobenzene and requiring harsh reaction conditions such as high temperatures and potent nitrating agents like fuming sulfuric acid (oleum).[1][2][3]

This necessity for forcing conditions creates a dangerous paradox: a sluggish reaction that requires high energy input is also highly exothermic once initiated.[4][5] Failure to manage this exotherm can lead to a thermal runaway—a self-accelerating reaction that can result in equipment failure, fire, or explosion.[6]

Key Factors Contributing to Exothermicity:
  • Reaction Enthalpy: The nitration reaction itself releases a significant amount of heat.

  • Heat of Dilution: The dilution of sulfuric acid, especially when quenching the reaction with water, is also highly exothermic.[7]

  • Decomposition: At elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, releasing toxic nitrogen dioxide (NO₂) gas—a clear sign of a potential runaway.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary warning signs of a thermal runaway reaction? A1: Early detection is critical. Key indicators include a sudden, uncontrolled increase in the internal reaction temperature, a rise in pressure, a noticeable change in the color of the reaction mixture, and the evolution of brown or yellow fumes (nitrogen dioxide).[6] Continuous and vigilant monitoring of the internal temperature is the most important preventive measure.

Q2: Which nitrating agent is most effective and safest for pyridine? A2: The choice depends on the substrate's reactivity.

  • Mixed Acid (HNO₃/H₂SO₄): This is the standard reagent, but often gives low yields with deactivated pyridines.[2][8]

  • Oleum (Fuming H₂SO₄) and HNO₃: Using oleum creates an anhydrous medium that can dramatically increase yields, sometimes from 50% to over 90%, by enhancing the concentration of the active nitronium ion (NO₂⁺).[8][9] However, it is more reactive and requires even more stringent temperature control.

  • Alternative Reagents: For sensitive substrates or to achieve different regioselectivity, methods using dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) can be effective.[10][11][12]

Q3: How do substituents on the pyridine ring affect the reaction's safety and outcome? A3: Electron-donating groups (e.g., amino, alkyl groups) can increase the reactivity of the pyridine ring, potentially allowing for milder reaction conditions.[13] However, they can also increase the risk of over-nitration and the formation of byproducts. Electron-withdrawing groups further deactivate the ring, necessitating harsher conditions and increasing the risk of a runaway.[14]

Q4: Is there a safer alternative to direct nitration of the pyridine ring? A4: Yes. A common and effective strategy is to first oxidize pyridine to pyridine-N-oxide.[11] The N-oxide group is activating and directs nitration primarily to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine. This multi-step process often provides better yields and selectivity under more controlled conditions.[1][15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the nitration of pyridines in a direct question-and-answer format.

Issue 1: Uncontrolled Temperature Rise (Thermal Excursion)

Question: My reaction temperature is spiking rapidly despite my cooling bath. What should I do, and what went wrong?

Answer: An uncontrolled temperature rise is a critical emergency.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease adding the nitrating agent.

  • Enhance Cooling: If possible, add more dry ice or a colder medium to your external cooling bath.

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the reaction mixture very slowly and cautiously onto a large volume of crushed ice.[7] Caution: This is hazardous as the dilution of concentrated acid is itself highly exothermic and should only be performed as a final measure with appropriate safety shields and PPE in place.[7]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.

Root Cause Analysis & Prevention:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat. Ensure the bath is sufficiently large and at the correct temperature (e.g., ice-salt for sub-zero temperatures).[7]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than it can be removed.[7] A slow, dropwise addition with an addition funnel is mandatory.[1][6]

  • Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway.[6][7] Use a powerful overhead stirrer for viscous mixtures and ensure a vortex is visible.

  • Reactant Accumulation: If the reaction temperature is too low, the nitration rate can be slow, leading to a buildup of unreacted nitrating agent. A subsequent, small temperature increase can then trigger a rapid, delayed exotherm.[16]

Issue 2: Low or No Yield of the Desired Nitropyridine

Question: After work-up, the yield of my nitropyridine product is extremely low. What are the likely causes?

Answer: Low yields are a common problem stemming from the challenging nature of the reaction.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction time or temperature may have been insufficient. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time before quenching.[1]

  • Incorrect Nitrating Agent: For highly deactivated pyridines, standard mixed acid may be insufficient. Consider using oleum to create a more powerful, anhydrous nitrating medium, which has been shown to dramatically improve yields.[8]

  • Substrate Purity: Impurities in the starting material can interfere with the reaction.[17] Ensure your pyridine substrate is pure and dry before starting.

  • Product Degradation: The harsh, high-temperature conditions required for the reaction can also degrade the desired product. Avoid unnecessarily high temperatures or prolonged reaction times.

Issue 3: Formation of Byproducts and Over-Nitration

Question: My final product is contaminated with significant amounts of dinitrated compounds and other impurities. How can I improve selectivity?

Answer: Over-nitration occurs when the reaction is too aggressive.

Strategies for Control:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of a second nitration event.[1]

  • Lower the Temperature: Reducing the reaction temperature will decrease the rate of the second nitration more significantly than the first, improving selectivity for the mono-nitrated product.[1]

  • Slow, Controlled Addition: A slow, dropwise addition of the nitrating agent keeps its instantaneous concentration low, favoring mono-nitration.[1]

  • Reaction Monitoring: Use TLC or GC-MS to stop the reaction as soon as the desired product is maximized, before significant dinitration occurs.[1]

Issue 4: Difficulties During Work-up and Quenching

Question: The quenching process is very violent, and I am losing product during neutralization and extraction. What are the best practices?

Answer: The work-up is as hazardous as the reaction itself.

Best Practices:

  • Controlled Quenching: Always pour the acidic reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[7] Never add water or ice to the acid mixture, as this can cause dangerous splashing and localized boiling.

  • Careful Neutralization: Neutralize the cold, aqueous solution in portions with a saturated base solution (e.g., sodium carbonate). This process is highly effervescent and exothermic; perform it slowly in a large beaker within an ice bath to maintain control.[15]

  • Product Isolation: Once neutralized to a pH of 7-8, the nitropyridine product may precipitate.[15] If it remains in solution, perform multiple extractions with a suitable organic solvent to ensure complete recovery.

Detailed Experimental Protocols

Protocol 1: General Procedure for Lab-Scale Nitration in Oleum

This protocol is a general guideline and must be adapted based on the specific pyridine substrate and a thorough risk assessment.

  • Reactor Setup: In a certified chemical fume hood, equip a three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel.

  • Cooling: Place the flask in a cooling bath (e.g., ice-salt or dry ice/acetone) and cool the oleum (20% SO₃) to 15°C.[9]

  • Substrate Addition: Add the pyridine substrate (1.0 eq.) in small portions to the stirred, cold oleum, ensuring the internal temperature does not exceed 25°C.[9]

  • Nitrating Agent Addition: Add 100% nitric acid (2.1 eq.) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 1-2 hours, maintaining an internal temperature between 18-20°C.[9] Vigorous stirring is essential.

  • Reaction Monitoring: Stir the mixture at this temperature, monitoring the reaction's progress by periodically quenching a small aliquot and analyzing it via TLC or GC-MS.

  • Work-up (Quenching): Prepare a separate, large beaker containing a vigorously stirred slurry of crushed ice (at least 10 times the volume of the reaction mixture). Once the reaction is complete, transfer the reaction mixture very slowly via a dropping funnel into the ice slurry. Maintain the quenching temperature below 25°C.[9]

  • Isolation: Carefully neutralize the resulting solution with a saturated solution of sodium carbonate or another suitable base, keeping the solution cool in an ice bath. Isolate the product by filtration if it precipitates, or by extraction with an appropriate organic solvent.

Protocol 2: Nitration of Pyridine-N-Oxide
  • Nitrating Acid Preparation: In a separate flask, slowly add concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL) with cooling in an ice bath. Allow the mixture to warm to 20°C before use.[15]

  • Reactor Setup: Equip a three-neck flask with a stirrer, thermometer, reflux condenser, and addition funnel. Add pyridine-N-oxide (1.0 eq.) to the flask and heat it to 60°C.[15]

  • Reagent Addition: Add the prepared nitrating acid dropwise over 30 minutes. The temperature will initially drop.[15]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[15]

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with saturated sodium carbonate until a pH of 7-8 is reached, which should precipitate the yellow solid product.[15] Collect the solid by filtration.

Advanced Control Strategies

For larger-scale or industrial applications, advanced methods are employed to ensure safety.

StrategyPrincipleAdvantages
Continuous Flow Nitration Reactants are pumped through a microreactor or tube reactor where they mix and react continuously.Superior heat transfer due to a high surface-area-to-volume ratio, precise temperature control, enhanced safety, and suitability for scale-up.[7][18]
Calorimetry Studies Reaction calorimeters (e.g., RC1) are used to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).Provides critical data for risk assessment, ensuring that cooling capacity is sufficient and that the MTSR does not exceed the decomposition temperature of the reactants or products.[6]

Visualizations and Workflows

Diagram 1: Temperature Management Workflow

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_control Control Actions prep 1. Assemble Reactor & Fume Hood cool_bath 2. Prepare Adequate Cooling Bath (e.g., ice-salt, -15°C) prep->cool_bath add_sub 3. Add Pyridine to Cold Acid start_add 4. Begin Slow, Dropwise Addition of Nitrating Agent add_sub->start_add monitor 5. Continuously Monitor Internal Temperature (Ti) start_add->monitor decision Is Ti stable within set range? monitor->decision cont_add Continue Addition decision->cont_add Yes stop_add STOP Addition Immediately! decision->stop_add No cont_add->monitor Loop enhance_cool Enhance External Cooling stop_add->enhance_cool enhance_cool->monitor

Caption: Workflow for real-time temperature control during nitration.

Diagram 2: Troubleshooting Decision Tree

G start Problem Encountered q1 What is the primary issue? start->q1 issue_temp Uncontrolled Temperature Rise q1->issue_temp Safety issue_yield Low or No Yield q1->issue_yield Efficacy issue_purity Byproducts/ Over-nitration q1->issue_purity Selectivity sol_temp1 STOP Reagent Addition & Enhance Cooling issue_temp->sol_temp1 sol_yield1 Review: Reaction Time/Temp (Monitor with TLC/GC-MS) issue_yield->sol_yield1 sol_yield2 Consider Stronger Reagent (e.g., Oleum) issue_yield->sol_yield2 sol_purity1 Reduce Nitrating Agent Stoichiometry issue_purity->sol_purity1 sol_purity2 Lower Reaction Temperature issue_purity->sol_purity2 sol_purity3 Slow Down Addition Rate issue_purity->sol_purity3 sol_temp2 Review: Addition Rate, Agitation Speed, Cooling Bath Capacity sol_temp1->sol_temp2

References

Technical Support Center: Purification of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Question 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of impurities. In the synthesis of this compound, which typically involves the nitration of a 4-chloro-2-methoxypyridine precursor, several impurities can arise.

Probable Causes & Identification:

  • Unreacted Starting Material: A spot corresponding to the starting material, 4-chloro-2-methoxypyridine.

  • Isomeric Byproducts: The nitration reaction can sometimes yield small amounts of other positional isomers. The formation of di-substituted impurities during nitration is also a possibility that should be considered.[1]

  • Reaction Byproducts: Side reactions can generate various other compounds.

  • Residual Acids: Strong acids like nitric and sulfuric acid used in the nitration step may persist.

Recommended Solution: Column Chromatography

For separating a mixture of compounds with different polarities, column chromatography on silica gel is the most effective method.[2][3]

Experimental Protocol: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity, such as a hexane/ethyl acetate gradient.[2] Start with a high percentage of hexane and gradually increase the proportion of the more polar ethyl acetate to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in separate fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Question 2: My final product has a persistent yellow or brownish tint. How can I decolorize it?

Answer:

A persistent color in your crystalline product often points to the presence of highly conjugated or colored impurities, which can be difficult to remove by standard crystallization alone.

Probable Cause:

  • Nitrated Aromatic Impurities: Many nitrated organic compounds are yellow. These impurities can become trapped in the crystal lattice of your product.

Recommended Solution: Recrystallization with Activated Charcoal

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[4] The addition of activated charcoal can help adsorb colored impurities.

Experimental Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. Common choices for pyridine derivatives include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[2][5] The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]

  • Dissolution: In a flask, add the chosen hot solvent to your crude, colored product until it completely dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.

  • Hot Filtration: If charcoal was added, perform a hot filtration to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4] If crystals do not form, scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

Question 3: The melting point of my purified product is low and has a broad range. What does this signify and how can I fix it?

Answer:

A low and broad melting point range is a classic sign of an impure solid. Pure crystalline solids typically have a sharp, well-defined melting point. Impurities disrupt the crystal lattice structure, requiring less energy to break it apart, which results in a melting point depression and a broader range.

Probable Cause:

  • Significant Impurity Content: The presence of one or more impurities is lowering and broadening the melting point.

Recommended Solution: Sequential Purification

If a single purification step is insufficient, a combination of techniques is necessary.

Purification Workflow

Caption: A decision-making workflow for the purification of this compound.

  • Acid Removal: First, ensure all residual acids from the nitration reaction are removed. This can be achieved by dissolving the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing it with an aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate.[3][6][7]

  • Primary Purification: Perform either recrystallization or column chromatography as described in the previous answers.

  • Purity Assessment: After the initial purification, re-evaluate the purity using TLC and melting point analysis.

  • Secondary Purification: If impurities persist, a second round of purification, potentially using a different method (e.g., chromatography followed by recrystallization), may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during purification?

A1: Key properties include its molecular weight of 188.57 g/mol and its solid physical form at room temperature.[8] It is a neutral organic compound but can be sensitive to strong bases. Its structure suggests it is soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and less soluble in non-polar solvents like hexane.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₃[8]
Molecular Weight 188.57 g/mol [8][9]
Physical Form Solid
Storage 2-8°C, Inert atmosphere

Q2: When is an aqueous workup necessary, and what is its purpose?

A2: An aqueous workup is crucial after a reaction that uses strong acids, such as the nitration step in the synthesis of this compound. The primary purposes are:

  • Neutralization: To quench the reaction and neutralize any remaining strong acids (e.g., H₂SO₄, HNO₃). This is often done by washing with a mild base like NaHCO₃ or K₂CO₃ solution.[3][10]

  • Removal of Water-Soluble Impurities: To remove any water-soluble byproducts or reagents from the organic phase.

  • Extraction: After neutralization, the desired product is extracted into an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[2][6]

Q3: How do I select the best solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide good separation between your desired product and its impurities on a TLC plate.

  • Initial Screening: Test various solvent systems (e.g., different ratios of hexane and ethyl acetate) using TLC.

  • Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.

  • Spot Separation: The chosen system should show clear separation between the spot for your product and the spots for all major impurities.

Q4: Can I use a method other than chromatography or recrystallization if I'm still having trouble?

A4: Yes, if standard methods are not yielding the desired purity, you could consider sublimation . This technique is effective for solids that can transition directly from a solid to a gas phase under reduced pressure and heat, leaving non-volatile impurities behind. This is particularly useful if the impurities have very different vapor pressures from your target compound.

Troubleshooting Logic Diagram

G cluster_problems Observed Problem cluster_solutions Recommended Solution start Crude Product Analysis (TLC, MP) problem1 Multiple Spots on TLC start->problem1 problem2 Colored Product start->problem2 problem3 Low/Broad Melting Point start->problem3 problem4 Acidic pH start->problem4 solution1 Column Chromatography problem1->solution1 Different Polarities solution2 Recrystallization (with Charcoal if needed) problem2->solution2 Colored Impurities solution3 Sequential Purification (Wash -> Recrystallize/Column) problem3->solution3 General Impurity solution4 Aqueous Wash with Mild Base problem4->solution4 Residual Acid end_node Pure Product solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using nitropyridine substrates. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a nitropyridine substrate giving a low yield?

A1: Low yields in Suzuki couplings involving nitropyridines are often due to a combination of factors related to the inherent electronic properties of the substrate. The strong electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen can significantly impact the catalytic cycle.[1][2] Specifically, these characteristics can lead to:

  • Slow Oxidative Addition: While electron-withdrawing groups generally facilitate oxidative addition, the overall electronic nature of the nitropyridine ring can influence this step.[3][4]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, reducing its catalytic activity.[2]

  • Slow Transmetalation: The electron-deficient nature of nitropyridylboron derivatives can slow down the rate of transmetalation.[1]

  • Side Reactions: Increased susceptibility to side reactions such as protodeboronation and homocoupling can consume starting materials and reduce the yield of the desired product.[5][6]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions that can diminish your yield include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source, which is often exacerbated by high temperatures and the presence of water.[5][6]

  • Homocoupling: The coupling of two boronic acid/ester molecules or two halide molecules can occur, leading to undesired symmetrical biaryl or bipyridyl byproducts. This is often promoted by the presence of oxygen.[5][6]

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene, removing it from the catalytic cycle.[3][5]

  • Catalyst Decomposition: The formation of palladium black (insoluble palladium(0)) indicates catalyst precipitation and loss of catalytic activity.[6]

Q3: How critical is the choice of palladium catalyst and ligand?

A3: The choice of catalyst and ligand is paramount for a successful Suzuki coupling with nitropyridines. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient substrates like nitropyridines, bulky and electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos, BrettPhos), are often necessary to achieve high yields.[7][8][9] These ligands can accelerate the rate-limiting steps and prevent catalyst deactivation.

II. In-Depth Troubleshooting Guides

This section provides a structured approach to troubleshooting specific issues you may encounter during your experiments.

Problem 1: Reaction is sluggish or fails to reach completion.

Possible Cause: Inefficient catalyst system, suboptimal reaction conditions, or poor quality of reagents.

Troubleshooting Workflow:

G start Low Conversion Observed catalyst Screen Catalysts & Ligands (e.g., Buchwald ligands) start->catalyst Initial Step base Optimize Base (e.g., K3PO4, Cs2CO3, KF) catalyst->base solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) base->solvent temp Adjust Temperature (Higher T may be needed) solvent->temp reagents Verify Reagent Purity (Boronic acid, halide) temp->reagents end Improved Conversion reagents->end Systematic Optimization

Caption: A systematic workflow for troubleshooting low reaction conversion.

Step-by-Step Protocol:

  • Catalyst and Ligand Screening: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald-type ligands are highly recommended for challenging substrates.[8][10]

    • Recommendation: Start with a screening of catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands like SPhos, XPhos, or RuPhos. A typical starting point is 1-5 mol% of the palladium source and a 1:2 to 1:4 Pd:ligand ratio.

  • Base Optimization: The base plays a critical role in activating the boronic acid for transmetalation.[11][12][13][14] For electron-deficient pyridines, stronger bases are often more effective.

    • Recommendation: Screen a panel of bases. K₃PO₄ is often a good starting point for these systems.[5][7] Other bases to consider include Cs₂CO₃ and KF. The presence of a small amount of water can sometimes be beneficial when using anhydrous K₃PO₄.[5][15]

  • Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Anhydrous, degassed solvents are crucial to minimize side reactions.[5] Common choices include 1,4-dioxane, toluene, and DMF.

  • Temperature Adjustment: Suzuki couplings with challenging substrates often require elevated temperatures to overcome activation barriers.

    • Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-130 °C, while monitoring for potential substrate or product decomposition.[7]

Problem 2: Significant formation of side products.

Possible Cause: Presence of oxygen or water, inappropriate base, or unstable boronic acid derivative.

Troubleshooting Strategies:

Side ProductPotential CauseRecommended Solution
Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]
Protodeboronation Product Presence of water or other proton sources; high reaction temperature; unsuitable base.Use anhydrous solvents and reagents. Consider using a milder base (e.g., K₂CO₃, NaHCO₃) or lower the reaction temperature. Using a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate, can also mitigate this issue.[3][5]
Dehalogenation Product Inefficient transmetalation, allowing for competing reduction pathways.Optimize the catalyst and ligand system to promote faster transmetalation. Ensure the base is effective in activating the boronic acid.[3]

Experimental Protocol: Degassing a Reaction Mixture

  • Combine the nitropyridine halide, boronic acid/ester, and base in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum for 5-10 minutes while stirring.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Repeat the evacuate/backfill cycle two more times.

  • Add the degassed solvent via syringe, followed by the catalyst and ligand (if added separately as solids or a solution).

  • If necessary, bubble the inert gas through the reaction mixture for an additional 10-15 minutes before heating.

Problem 3: Inconsistent results or poor reproducibility.

Possible Cause: Variable quality of reagents, particularly the boronic acid and base, or inconsistencies in reaction setup.

Troubleshooting Decision Tree:

G start Inconsistent Results reagent_quality Check Reagent Quality (NMR, purity) start->reagent_quality boronic_acid Is Boronic Acid Stable? (Consider pinacol ester) reagent_quality->boronic_acid Yes setup Standardize Reaction Setup (Consistent degassing, stirring, heating) reagent_quality->setup No base_quality Is Base Anhydrous & Finely Ground? boronic_acid->base_quality Yes boronic_acid->setup No base_quality->setup end Reproducible Yields setup->end

Caption: Decision tree for addressing reproducibility issues.

Key Considerations for Reproducibility:

  • Boronic Acid/Ester Quality: Pyridylboronic acids can be unstable.[1][5] It is often advantageous to use more stable derivatives like pinacol esters or MIDA boronates.[3][16] Always check the purity of your boron reagent before use.

  • Base Quality: For bases like K₃PO₄, ensure they are anhydrous and finely powdered to maximize surface area and reactivity.[15] Grinding the base before use can improve consistency.

  • Inert Atmosphere: Ensure that your technique for creating an inert atmosphere is robust and consistently applied. Oxygen can lead to unpredictable side reactions.[5]

  • Palladium Source: The quality and age of the palladium precatalyst can affect its activity.[10] Use fresh or properly stored catalysts.

III. Advanced Considerations for Nitropyridine Substrates

The use of nitroarenes as electrophilic partners in Suzuki-Miyaura coupling is a more recent development.[7][17] The catalytic cycle can be initiated by the cleavage of the C-NO₂ bond.[9][18] This requires specific catalytic systems.

  • Specialized Catalysts: Research has shown that systems employing bulky biarylphosphine ligands like BrettPhos are particularly effective for the C-NO₂ bond cleavage required for these couplings.[7][17]

  • Reaction Conditions: These reactions often require high temperatures (e.g., 130 °C) and specific additives like 18-crown-6 to achieve good yields.[7][17]

By systematically addressing these common issues and understanding the specific challenges posed by nitropyridine substrates, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions.

References

Technical Support Center: Scale-Up of 4-Chloro-2-methoxy-3-nitropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural steps to address the critical thinking and troubleshooting required for successful and safe large-scale production. Our focus is on providing a deep, mechanistic understanding to empower you to make informed decisions during process development.

Section 1: Synthesis Strategy & Core Scale-Up Principles

The successful synthesis of this compound hinges on a well-controlled, multi-step process. While several theoretical routes exist, a robust and scalable pathway typically involves the nitration of a pyridine N-oxide precursor followed by a deoxygenative chlorination step. This strategy is advantageous because the N-oxide functionality activates the 4-position for electrophilic nitration, providing excellent regioselectivity, which is a common challenge in direct pyridine nitration.[1][2]

Recommended Synthetic Workflow

The proposed pathway involves two primary transformations:

  • Nitration: Electrophilic nitration of 2-methoxypyridine-N-oxide to selectively install the nitro group at the C4 position.

  • Deoxygenative Chlorination: Conversion of the 4-nitro-2-methoxypyridine-N-oxide intermediate to the final product using a chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis_Workflow cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Deoxygenative Chlorination Start 2-Methoxypyridine-N-Oxide Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Controlled Addition Intermediate 4-Nitro-2-methoxypyridine-N-oxide Nitration->Intermediate Exothermic Reaction Chlorination Chlorination (POCl₃) Intermediate->Chlorination Purified Intermediate Product This compound (Final Product) Chlorination->Product Workup & Isolation

Caption: Overall workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: Why is the pyridine N-oxide route preferred for synthesizing the 4-nitro isomer over direct nitration of 2-methoxypyridine?

A1: This is a question of fundamental reactivity and regiocontrol. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently resistant to electrophilic aromatic substitution like nitration.[1][3] Direct nitration requires extremely harsh conditions (e.g., fuming acids at high temperatures), which often leads to poor yields, degradation, and a mixture of isomers.[4]

By converting the pyridine to its N-oxide, we fundamentally alter the electronic properties of the ring. The N-oxide oxygen atom is a strong electron-donating group through resonance, which preferentially increases the electron density at the C2 and C4 positions, making the ring much more susceptible to electrophilic attack. This activation allows the nitration to proceed under milder, more controllable conditions, and strongly directs the incoming nitro group to the C4 position, ensuring high regioselectivity and minimizing difficult-to-separate isomeric impurities.[2]

Q2: What are the primary safety hazards to consider when scaling up the nitration of a pyridine N-oxide?

A2: The primary hazards are thermal runaway and the potential for detonation.

  • Thermal Runaway: Nitration reactions are notoriously exothermic.[5] On a small scale, a simple ice bath can dissipate the heat. At scale, the surface-area-to-volume ratio decreases dramatically, making heat removal inefficient. If the rate of heat generation exceeds the rate of removal, the reaction temperature can increase uncontrollably, leading to accelerated reaction rates, increased side product formation, and potentially a runaway reaction. This is why robust reactor cooling systems and careful control over the addition rate of the nitrating agent are non-negotiable at scale.[5]

  • Energetic Nature of Intermediates: The product, 4-nitro-2-methoxypyridine-N-oxide, is a highly energetic molecule. The accumulation of large quantities of this intermediate should be avoided.[2] Many nitroaromatic compounds have limited thermal stability and can decompose violently when heated.[6][7] A thorough thermal stability analysis (e.g., using Differential Scanning Calorimetry, DSC) of the starting material, intermediate, and final product is essential before any scale-up is attempted. For particularly hazardous nitrations, continuous flow processing is an excellent engineering control to minimize the volume of the reacting mixture at any given time.[2]

Q3: Phosphorus oxychloride (POCl₃) is a common chlorinating agent. What are the key handling and workup challenges when using it at an industrial scale?

A3: While effective, POCl₃ presents significant operational challenges at scale.

  • Reactivity and Corrosivity: POCl₃ is highly corrosive and reacts violently with water and other protic solvents in a highly exothermic reaction, releasing corrosive HCl gas. All equipment must be scrupulously dried before use. The choice of reactor material (e.g., glass-lined steel) is critical.

  • Quenching: The most significant challenge is managing the quench of excess POCl₃ after the reaction. Simply adding water is not a viable option at scale due to the extreme exotherm and gas evolution. A common industrial strategy is to carefully add the reaction mixture to a chilled, stirred slurry of ice or a caustic solution. However, this must be done with precise temperature control and adequate venting. An alternative, greener approach described in some patents involves reacting the excess POCl₃ with a high-boiling solvent like dimethylformamide (DMF) to form a Vilsmeier reagent, which can be separated or used elsewhere, thereby reducing the generation of acidic wastewater.[8][9]

  • Waste Treatment: The quench process generates large volumes of acidic, phosphorus-containing wastewater, which requires specialized and costly treatment before disposal.

Section 3: Troubleshooting & Process Optimization Guide

This guide addresses specific, common problems encountered during process development and scale-up.

Problem Area 1: The Nitration Step

Q: My nitration reaction has stalled, resulting in low yield and significant unreacted starting material. What are the likely causes?

A: This issue almost always points to one of three root causes: insufficient nitrating agent activity, poor mass transfer, or incorrect temperature control.

  • Cause 1: Inactive Nitrating Agent. The active electrophile in this reaction is the nitronium ion (NO₂⁺), formed from the protonation of nitric acid by sulfuric acid. If your sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture), the equilibrium will not favor nitronium ion formation.

    • Solution: Always use fresh, high-purity concentrated (98%+) sulfuric acid and nitric acid (65-70%). Validate the concentration of your acids before use. On scale, this means verifying the certificates of analysis for all raw materials.

  • Cause 2: Poor Mass Transfer. If the starting material is not fully dissolved or the mixing is inefficient, the reactants cannot interact effectively. This is particularly relevant at scale where mixing can be less efficient than in a lab flask.

    • Solution: Ensure your 2-methoxypyridine-N-oxide is fully dissolved in the sulfuric acid before beginning the nitric acid addition. The dissolution itself can be exothermic and may require initial cooling. At scale, confirm that the vessel's agitator speed and design are sufficient to maintain a homogeneous mixture throughout the reaction.

  • Cause 3: Temperature Too Low. While it's critical to prevent exotherms, running the reaction too cold can significantly slow the reaction rate to the point of stalling.

    • Solution: There is an optimal temperature window for nitration. For many pyridine N-oxides, this is typically between 0-10 °C.[10] If conversion is slow, consider allowing the temperature to rise to the upper end of this safe range after the initial controlled addition is complete. Monitor the reaction by an in-process control (IPC) like HPLC to determine the optimal reaction time and temperature profile.

Q: I'm observing a significant amount of an isomeric impurity in my nitrated product. How can I improve regioselectivity?

A: While the N-oxide strongly directs to the 4-position, deviations can occur if the reaction conditions are not optimal.

  • Cause: High Reaction Temperature. Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at other positions (like C6), leading to a loss of selectivity.

    • Solution: Strict temperature control is paramount. Maintain the recommended temperature range (e.g., 0-10 °C) throughout the addition of nitric acid. Ensure your cooling system is robust enough to handle the exotherm at the planned addition rate. A slower addition rate will generate heat more slowly, making temperature control easier.

  • Cause: Incorrect Acid Ratio. The ratio of sulfuric to nitric acid can influence the outcome. An excessive amount of nitric acid might lead to side reactions.

    • Solution: Use a minimal excess of the nitrating agent. Typically, 1.05 to 1.2 equivalents of nitric acid are sufficient. Carefully control the stoichiometry.

Problem Area 2: The Deoxygenative Chlorination Step

Q: The conversion of the N-oxide to the final chloro-pyridine is incomplete, even after extended reaction times.

A: This is often related to temperature, reagent stoichiometry, or the presence of inhibitors.

  • Cause 1: Insufficient Temperature/Time. The reaction with POCl₃ typically requires heating to drive it to completion. Common temperatures range from 80-110 °C.[11][12]

    • Solution: Ensure the reaction mixture reaches and maintains the target temperature. Monitor the reaction progress by HPLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. Perform small-scale optimization studies to define the ideal time and temperature profile.

  • Cause 2: Stoichiometry of POCl₃. While often used as the solvent, if a co-solvent is employed, an insufficient charge of POCl₃ can lead to incomplete reaction.

    • Solution: Ensure at least 3-5 equivalents of POCl₃ are used relative to the N-oxide substrate when a co-solvent is present. When POCl₃ is the solvent, this is less of a concern, but ensure no losses occurred during charging.

  • Cause 3: Water Contamination. The presence of water will rapidly decompose POCl₃, rendering it inactive for the desired reaction.

    • Solution: The N-oxide intermediate must be rigorously dried before this step. Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen) before charging reagents.

Problem Area 3: Workup and Purification

Q: During the aqueous workup after the POCl₃ step, I'm getting a thick emulsion that makes phase separation impossible.

A: This is a very common problem at scale, especially with pyridine-containing compounds which can act as surfactants.

  • Solution 1: Brine Wash. After the initial quench and neutralization, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the interface.

  • Solution 2: Filtration through Celite®. If the emulsion is persistent, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can often break up the fine droplets causing the emulsion.

  • Solution 3: Solvent Swap. Consider adding a less polar co-solvent like toluene or heptane to the organic phase (if compatible with your primary solvent like dichloromethane). This can alter the interfacial tension and help resolve the emulsion. This should be tested at the lab scale first.

Q: The final product purity is low due to a persistent, dark-colored impurity.

A: This often indicates some level of product degradation, either during the chlorination reaction or the workup.

  • Cause 1: High Temperature during Chlorination. Excessive heat can lead to polymerization or decomposition, creating tar-like impurities.

    • Solution: Re-optimize the reaction temperature. Find the minimum temperature required for complete conversion within a reasonable timeframe.

  • Cause 2: Aggressive pH Swing during Workup. Quenching the POCl₃ reaction into a strong caustic solution can cause a rapid, exothermic neutralization. This localized heating can degrade the product.

    • Solution: Control the quench and neutralization carefully. A slow addition of the reaction mixture into a well-stirred, chilled vessel is crucial. Consider a two-stage neutralization: first with a weaker base like sodium carbonate to a neutral pH, followed by a stronger base if needed.

  • Solution: Activated Carbon Treatment. Before final crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove many colored impurities. Perform a lab-scale trial to determine the optimal amount of carbon and contact time.

Section 4: Key Process Parameters & Troubleshooting Logic

Table 1: Typical Reagent Stoichiometry (Lab Scale)
StepReagentMolar Eq.Typical Amount (for 10g Start)Key Consideration
Nitration 2-Methoxypyridine-N-Oxide1.010.0 gEnsure it is completely dry.
H₂SO₄ (98%)- (Solvent)~40 mLActs as catalyst and solvent.
HNO₃ (70%)1.1~5.8 mLAdd dropwise, maintaining temp < 10 °C.
Chlorination 4-Nitro-2-methoxy-pyridine-N-oxide1.012.5 g (Theoretical)Must be completely dry.
POCl₃- (Solvent)~50 mLUse in a well-ventilated fume hood.
Workup Ice / Water-As neededFor controlled quenching of POCl₃.
Na₂CO₃ / NaOH-As neededFor neutralization to pH 7-8.
Organic Solvent (e.g., DCM)-As neededFor extraction.

Troubleshooting Decision Tree: Low Nitration Yield

Troubleshooting_Nitration Start Problem: Low Nitration Yield CheckIPC Analyze reaction crude by HPLC/TLC Start->CheckIPC HighSM High Starting Material (SM) remains? CheckIPC->HighSM Degradation Multiple unknown peaks observed? CheckIPC->Degradation Cause_Temp Cause: Temperature Too Low HighSM->Cause_Temp Yes Cause_Mix Cause: Poor Mixing HighSM->Cause_Mix Yes Cause_Acid Cause_Acid HighSM->Cause_Acid Yes Cause_Stoich Cause: Excess Nitrating Agent Degradation->Cause_Stoich Yes Cause_Hotspot Cause_Hotspot Degradation->Cause_Hotspot Yes Solution_Acid Action: Use fresh, validated H₂SO₄ and HNO₃. End Re-run optimized batch Solution_Acid->End Solution_Temp Action: Raise temp to upper end of safe range (e.g., 8-10 °C). Cause_Temp->Solution_Temp Solution_Temp->End Solution_Mix Action: Increase agitation; ensure full dissolution of SM. Cause_Mix->Solution_Mix Solution_Mix->End Cause_Acid->Solution_Acid Solution_Hotspot Action: Slow nitric acid addition rate. Improve cooling efficiency. Solution_Hotspot->End Solution_Stoich Action: Reduce HNO₃ stoichiometry to ~1.05 eq. Cause_Stoich->Solution_Stoich Solution_Stoich->End Cause_Hotspot->Solution_Hotspot

Caption: A decision tree for troubleshooting low yield in the nitration step.

Section 5: References

  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. BenchChem. 1

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC. 13

  • Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. ResearchGate. 6

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. 14

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents. --INVALID-LINK--

  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Patsnap. --INVALID-LINK--

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents. --INVALID-LINK--

  • Safety Issues with Pyridine Ring Construction. Wordpress. 15

  • Process for preparation of nitropyridine derivatives. Google Patents. --INVALID-LINK--

  • The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents. --INVALID-LINK--

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. --INVALID-LINK--

  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. BenchChem. 10

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. --INVALID-LINK--

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Semantic Scholar. --INVALID-LINK--

  • Thermal degradation steps and temperatures details. ResearchGate. --INVALID-LINK--

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. --INVALID-LINK--

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. --INVALID-LINK--

  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Quora. --INVALID-LINK--

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. --INVALID-LINK--

  • A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem. 16

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents. --INVALID-LINK--

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. --INVALID-LINK--

  • Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). MDPI. --INVALID-LINK--

References

preventing decomposition of 4-Chloro-2-methoxy-3-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Storage

Welcome to the technical support center for 4-Chloro-2-methoxy-3-nitropyridine. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of this critical reagent in your experiments.

I. Understanding the Molecule: Why Stability is a Concern

This compound is a highly functionalized heterocyclic compound, making it a valuable intermediate in pharmaceutical and materials science research. However, the very features that make it reactive and useful also render it susceptible to degradation if not stored and handled correctly. The electron-deficient pyridine ring, amplified by the strongly electron-withdrawing nitro group at the C3 position, makes the C4 position highly electrophilic and prone to nucleophilic attack.[1] Furthermore, the presence of a chloro leaving group makes the molecule susceptible to various substitution reactions.

Key Instability Factors:
  • Moisture: The compound is moisture-sensitive.[2] Hydrolysis can lead to the displacement of the chlorine atom, forming 4-hydroxy-2-methoxy-3-nitropyridine. This process can be accelerated by zwitterionic characteristics of the pyridone structure.[3]

  • Light: Photochemical degradation can occur, especially in the presence of UV light.

  • Heat: Elevated temperatures can accelerate decomposition pathways, potentially leading to the release of hazardous fumes like nitrogen oxides and hydrogen chloride.[4]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can lead to vigorous reactions and decomposition.[5]

II. Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section is designed to help you identify potential decomposition of your this compound and take corrective actions.

Issue 1: Visual Changes in the Reagent (Color Change, Clumping)
Symptom Potential Cause Recommended Action
Yellowing or darkening of the solid Exposure to light or air (oxidation). Minor decomposition may have occurred.1. Immediately transfer the reagent to a fresh, amber glass vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store in a desiccator at the recommended temperature. 4. Before use, verify the purity using a suitable analytical method (e.g., HPLC, NMR).
Clumping or appearance of a wet solid Moisture absorption.1. The reagent has likely been compromised by hydrolysis. 2. It is strongly recommended to use a fresh, unopened container. 3. If a fresh container is unavailable, the material may be dried under high vacuum, but its purity must be rigorously confirmed before use.
Issue 2: Inconsistent or Failed Experimental Results
Symptom Potential Cause Recommended Action
Low or no yield in a nucleophilic substitution reaction The starting material has degraded, reducing the concentration of the active reagent. The chloro group may have been substituted by hydroxyl groups from moisture.1. Verify the purity of the this compound using an appropriate analytical technique. 2. If degradation is confirmed, procure a new batch of the reagent. 3. Review your experimental setup to ensure anhydrous conditions are strictly maintained.
Presence of unexpected byproducts in your reaction mixture Decomposition products of this compound are participating in side reactions. For instance, the hydrolyzed product could react differently with your reagents.1. Characterize the byproducts to understand the decomposition pathway. 2. Refer to the storage and handling protocols to prevent future degradation.

Workflow for Investigating Suspected Decomposition

G A Inconsistent Experimental Results or Visual Change in Reagent B Isolate a small sample for analysis A->B C Perform Analytical Characterization (e.g., HPLC, NMR, LC-MS) B->C D Compare data to reference spectrum/chromatogram C->D E Is purity ≥98%? D->E F Proceed with experiment, but implement stricter handling protocols E->F Yes G Quarantine the batch. Do not use. E->G No H Review Storage and Handling Procedures. Procure new reagent. G->H

Caption: Troubleshooting workflow for suspected decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 4°C in a tightly sealed container, away from moisture and light.[6] It is highly recommended to store it under an inert atmosphere, such as argon.[2] A desiccator can provide an additional layer of protection against moisture.

Q2: I've noticed the solid has a slight yellow tint, but it's a new bottle. Is it still usable?

A2: A slight yellow tint may not necessarily indicate significant degradation, but it is a sign to be cautious. It is best practice to run a purity check (e.g., NMR or HPLC) to confirm its integrity before use in a critical experiment.

Q3: Can I store this compound in a plastic container?

A3: While some manufacturers may use plastic pails or polyliner drums, for long-term laboratory storage, it is recommended to use lined metal cans or amber glass bottles to minimize exposure to light and potential leaching from plastic containers.[2][7]

Q4: How should I handle the compound in the laboratory to prevent decomposition?

A4: Always handle this compound in a well-ventilated area, preferably within a fume hood.[2] Use clean, dry spatulas and glassware. When not in use, keep the container securely sealed.[2] For weighing and transferring, it is advisable to work quickly to minimize exposure to atmospheric moisture. If the experiment requires stringent anhydrous conditions, perform manipulations in a glovebox.

Q5: What are the primary decomposition products I should look for?

A5: The most common decomposition product is the hydrolyzed species, 4-hydroxy-2-methoxy-3-nitropyridine, formed by the reaction with water. Depending on the conditions, other byproducts from reactions with atmospheric components or contaminants could also be present.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, inspect the container for any damage or signs of a compromised seal.

  • If the compound is not already in an amber glass bottle, transfer it to one under an inert atmosphere (argon or nitrogen).

  • Seal the bottle tightly with a cap that has a chemically resistant liner.

  • Wrap the cap and neck of the bottle with Parafilm® for an extra barrier against moisture.

  • Place the sealed bottle inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Store the desiccator in a refrigerator at 4°C.[6]

Protocol 2: Analytical Purity Check by HPLC

This is a general guideline. The exact conditions may need to be optimized for your specific instrument and column.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary for your detector's linear range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

Decomposition Pathway Visualization

G A This compound B 4-Hydroxy-2-methoxy-3-nitropyridine A->B + H2O (Hydrolysis) C Other Degradation Products A->C Heat, Light, or Incompatible Reagents

Caption: Primary decomposition pathways.

V. References

  • Apollo Scientific. (n.d.). This compound Safety Data Sheet.

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 4-Chloro-3-nitropyridine.

  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Chloro-3-nitropyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.

  • CymitQuimica. (n.d.). 5-Chloro-2-nitropyridine Safety Data Sheet.

  • Merck Millipore. (2024, July 2). Safety Data Sheet.

  • PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. Retrieved from --INVALID-LINK--

  • Riahi, S., et al. (2015). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules, 20(5), 8636-8647. --INVALID-LINK--

  • Wikipedia. (2023, December 19). Thermal decomposition. Retrieved from --INVALID-LINK--

References

Validation & Comparative

comparing reactivity of 4-Chloro-2-methoxy-3-nitropyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, halopyridines serve as indispensable building blocks. Their utility is largely dictated by their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of 4-Chloro-2-methoxy-3-nitropyridine with other key halopyridines. We will delve into the electronic and steric factors that govern these reactions, supported by mechanistic insights and detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

The Underlying Principles of Halopyridine Reactivity in SNAr Reactions

The reactivity of halopyridines in SNAr reactions is a nuanced interplay of several factors. The reaction typically proceeds through a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step.[1] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount and is influenced by:

  • The Nature of the Halogen: The electronegativity of the halogen plays a crucial role in stabilizing the Meisenheimer complex through inductive effects. This leads to a general reactivity order of F > Cl > Br > I.[2] However, in cases where the expulsion of the leaving group is the rate-limiting step, this trend can be inverted (I > Br > Cl > F), reflecting the carbon-halogen bond strength.[2]

  • Position of the Halogen: The position of the halogen relative to the ring nitrogen significantly impacts reactivity. Halogens at the 2- (ortho) and 4- (para) positions are more readily substituted because the electron-withdrawing pyridine nitrogen can effectively delocalize the negative charge of the Meisenheimer complex through resonance.[1][3] Substitution at the 3- (meta) position lacks this direct resonance stabilization, resulting in a much slower reaction rate.[1]

  • Influence of Other Ring Substituents: Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) dramatically enhance reactivity by stabilizing the anionic intermediate, especially when positioned ortho or para to the leaving group.[4] Conversely, electron-donating groups (EDGs) like the methoxy group (-OCH₃) generally decrease reactivity.

In our molecule of interest, This compound , we have a fascinating interplay of these effects: a chloro leaving group at the activated 4-position, a powerful electron-withdrawing nitro group at the 3-position (ortho to the chlorine), and an electron-donating methoxy group at the 2-position (ortho to the chlorine).

Visualizing the SNAr Mechanism

To better understand the process, let's visualize the general mechanism for an SNAr reaction on a substituted chloropyridine.

Caption: General SNAr mechanism on a 4-chloropyridine derivative.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with several other halopyridines. The following table summarizes the expected reactivity trends based on the electronic effects of the substituents.

CompoundKey Substituents & PositionsExpected Relative ReactivityRationale
This compound 4-Cl, 3-NO₂, 2-OCH₃Very High The potent electron-withdrawing nitro group at the ortho position strongly activates the 4-chloro for SNAr. The deactivating effect of the ortho-methoxy group is largely overcome by the nitro group's influence.[5]
4-Chloro-3-nitropyridine 4-Cl, 3-NO₂HighHighly reactive due to the ortho-nitro group activating the 4-position. Lacks the deactivating methoxy group, but the difference in reactivity compared to the title compound may be context-dependent.
2-Chloro-3-nitropyridine 2-Cl, 3-NO₂HighThe 2-position is inherently activated. The meta-nitro group provides additional activation, though less pronounced than an ortho or para substituent.
4-Chloropyridine 4-ClModerateThe 4-position is activated by the ring nitrogen. Serves as a baseline for reactivity without additional strong activating or deactivating groups.[1]
2-Fluoropyridine 2-FModerate to HighThe fluorine atom is a better leaving group in SNAr due to its high electronegativity, making this compound generally more reactive than its chloro-analogue.[6]
3-Chloropyridine 3-ClLowThe 3-position is not activated by resonance with the ring nitrogen, leading to a significantly less stable Meisenheimer complex and thus, very low reactivity in SNAr.[1]

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine and compare the reactivity of these compounds, a standardized kinetic experiment is essential. A UV-Vis spectrophotometry-based method under pseudo-first-order conditions is a reliable approach.[2]

Objective: To determine the relative reaction rates of various chloropyridines with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol).

Materials:

  • This compound

  • Other halopyridines for comparison (e.g., 4-chloro-3-nitropyridine, 4-chloropyridine)

  • Piperidine (high purity)

  • Absolute Ethanol (spectroscopic grade)

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_substrate Prepare stock solutions of each halopyridine (e.g., 1 mM in Ethanol) thermostat Equilibrate spectrophotometer and reactant solutions to a constant temperature (e.g., 25°C) prep_substrate->thermostat prep_nucleophile Prepare a stock solution of piperidine at a much higher concentration (e.g., 100 mM in Ethanol) prep_nucleophile->thermostat mixing In a cuvette, mix the halopyridine solution with the piperidine solution to initiate the reaction thermostat->mixing monitoring Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the product mixing->monitoring plot Plot ln(A∞ - At) vs. time, where A∞ is the final absorbance and At is the absorbance at time t monitoring->plot k_obs The slope of the linear plot will be -k_obs (the observed pseudo-first-order rate constant) plot->k_obs compare Compare the k_obs values for each halopyridine to determine their relative reactivity k_obs->compare

Caption: Workflow for comparative kinetic analysis of halopyridines.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a 1.0 mM stock solution of each halopyridine in absolute ethanol.

    • Prepare a 100 mM stock solution of piperidine in absolute ethanol. The large excess of nucleophile ensures pseudo-first-order kinetics.

  • Determination of λmax:

    • For each halopyridine, run a preliminary reaction to completion to obtain the product.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax), where the starting material has minimal absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette 2.0 mL of the halopyridine stock solution into a quartz cuvette and place it in the thermostatted cell holder.

    • To initiate the reaction, add 2.0 mL of the pre-thermostatted piperidine stock solution, mix quickly, and start data acquisition immediately.

    • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line is equal to -kobs.

    • Compare the kobs values obtained for each halopyridine under identical conditions to establish a quantitative ranking of their reactivity.

Self-Validating System: This protocol is self-validating as the linearity of the pseudo-first-order plot confirms the reaction order with respect to the halopyridine. Running replicates for each substrate will ensure the reproducibility of the obtained rate constants.

Conclusion

The reactivity of this compound is exceptionally high in nucleophilic aromatic substitution reactions. This is primarily due to the strong activating effect of the ortho-nitro group, which effectively stabilizes the Meisenheimer intermediate. While the ortho-methoxy group has a deactivating tendency, its effect is largely overridden by the powerful nitro group. Understanding these intricate electronic relationships is crucial for synthetic chemists. The provided experimental framework offers a robust method for quantitatively assessing these differences, enabling the rational design of synthetic routes and the optimization of reaction conditions in drug development and materials science.

References

Comparative Guide to Alternative Reagents for the Synthesis of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxy-3-nitropyridine is a pivotal building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide array of pharmaceutical compounds. The precise arrangement of its chloro, methoxy, and nitro functionalities on the pyridine ring allows for diverse chemical modifications. Given its importance, the development of efficient, safe, and scalable synthetic routes is of paramount importance. This guide provides an in-depth comparison of established and alternative reagents for the synthesis of this key intermediate, with a focus on providing actionable insights and experimental data for researchers and process chemists.

The synthetic strategy for this compound typically involves two key transformations: the nitration of a 2-methoxypyridine precursor and the subsequent chlorination. This guide will explore alternatives for both of these critical steps, as well as variations in the starting material, to provide a comprehensive overview of the available synthetic methodologies.

The Benchmark Synthesis: A Common Route

A frequently employed synthesis of this compound starts from 2-methoxypyridine. This precursor is first nitrated, typically using a mixture of concentrated nitric and sulfuric acids, to yield 2-methoxy-3-nitropyridine. The subsequent step involves the formation of the N-oxide, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.

While effective, this benchmark route has notable drawbacks, including the use of harsh and corrosive reagents, potential for runaway reactions, and the generation of significant acidic waste. These challenges necessitate the exploration of alternative reagents that can offer milder reaction conditions, improved safety profiles, and greater overall efficiency.

Workflow of the Benchmark Synthesis

cluster_0 Nitration cluster_1 N-Oxidation & Chlorination 2-Methoxypyridine 2-Methoxypyridine 2-Methoxy-3-nitropyridine 2-Methoxy-3-nitropyridine 2-Methoxypyridine->2-Methoxy-3-nitropyridine HNO₃, H₂SO₄ 2-Methoxy-3-nitropyridine-N-oxide 2-Methoxy-3-nitropyridine-N-oxide 2-Methoxy-3-nitropyridine->2-Methoxy-3-nitropyridine-N-oxide m-CPBA or H₂O₂/AcOH This compound This compound 2-Methoxy-3-nitropyridine-N-oxide->this compound POCl₃

Caption: Benchmark synthetic route to this compound.

Comparative Analysis of Alternative Nitrating Agents

The nitration of the electron-rich 2-methoxypyridine ring is a critical step. While the classic mixed acid (HNO₃/H₂SO₄) approach is effective, it is often harsh and can lead to side products.[1][2] The pyridine nitrogen can also be protonated under these strongly acidic conditions, deactivating the ring towards electrophilic substitution.[3]

Reagent/SystemConditionsYieldAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0°C to 85°C~70-85%Readily available, low cost.Harsh conditions, acidic waste, potential for over-nitration.[1]
Nitronium Tetrafluoroborate (NO₂BF₄) Anhydrous solvent (e.g., sulfolane, CH₂Cl₂), 0°C to RT>90%High reactivity, mild conditions, high yields.[4]Moisture sensitive, higher cost.[3][4][5]
Dinitrogen Pentoxide (N₂O₅) Inert solvent (e.g., CH₂Cl₂), low temperatureHighStoichiometric nitrating agent, reduces acidic waste.[6]Can be unstable, requires careful handling.
Acetyl Nitrate In situ from HNO₃ and Ac₂OVariableMilder than mixed acid.[7]Can be explosive, requires careful temperature control.[1]
Spotlight on: Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a powerful and efficient nitrating agent that offers a milder alternative to mixed acids.[4] It is a stable, solid source of the nitronium ion (NO₂⁺), the active electrophile in nitration.[3]

Mechanism Insight: NO₂BF₄ directly provides the nitronium ion for electrophilic aromatic substitution without the need for a strong acid catalyst to generate it from nitric acid. This avoids the high acidity that can deactivate the pyridine substrate.

Experimental Protocol: Nitration of 2-Methoxypyridine using NO₂BF₄
  • In a dry, nitrogen-flushed flask, dissolve 2-methoxypyridine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add nitronium tetrafluoroborate (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-3-nitropyridine.

Safety Note: Nitronium tetrafluoroborate is corrosive and reacts with water.[4][5][8] It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.[5][8][9][10]

Comparative Analysis of Alternative Chlorinating Agents

The introduction of the chlorine atom at the 4-position is typically achieved by chlorination of the corresponding pyridine-N-oxide. Phosphorus oxychloride (POCl₃) is the conventional reagent for this transformation.[11][12]

ReagentConditionsYieldAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux, neat or in a high-boiling solvent~75-90%Effective and widely used.[11][12]Highly corrosive, excess reagent is difficult to quench on a large scale.[11]
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., CH₂Cl₂ or CHCl₃), RTGoodMilder conditions than POCl₃.Can also act as a chlorinating and sulfonating agent.
Triphosgene Inert solvent, often with a baseHighAvoids corrosive byproducts like HCl and PCl₅.[13]Toxic, requires careful handling.
Vilsmeier Reagent (POCl₃/DMF) Catalytic DMF in POCl₃HighCan be more reactive than POCl₃ alone.Similar workup issues to POCl₃.
Spotlight on: Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride can be a more manageable alternative to phosphorus oxychloride for the chlorination of pyridine-N-oxides, often allowing for the reaction to be performed at or below room temperature.

Mechanism Insight: The pyridine-N-oxide oxygen atom attacks the sulfur of SO₂Cl₂, leading to the formation of a reactive intermediate. A chloride ion is then delivered to the 4-position of the pyridine ring, followed by rearomatization and loss of SO₃.

Experimental Protocol: Chlorination of 2-Methoxy-3-nitropyridine-N-oxide using SO₂Cl₂
  • Dissolve 2-methoxy-3-nitropyridine-N-oxide (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.

  • Cool the solution to 0°C.

  • Add sulfuryl chloride (1.2 equivalents) dropwise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford this compound.

Alternative Synthetic Strategy: Bypassing the N-Oxide

An alternative approach involves starting with a pre-functionalized pyridine ring, such as 2,4-dichloro-3-nitropyridine. Selective nucleophilic substitution of the more reactive 4-chloro group with sodium methoxide can then yield the desired product.

cluster_0 Nucleophilic Substitution 2,4-Dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine This compound This compound 2,4-Dichloro-3-nitropyridine->this compound NaOMe, MeOH

Caption: Alternative route via nucleophilic substitution.

This strategy can be advantageous as it avoids the N-oxidation and subsequent deoxygenation steps. The regioselectivity of the methoxylation is governed by the electronic properties of the substituted pyridine ring.

Summary and Recommendations

The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and disadvantages.

  • For laboratory-scale synthesis where high yield and mild conditions are prioritized, the use of nitronium tetrafluoroborate for nitration and sulfuryl chloride for chlorination presents a compelling alternative to the traditional mixed acid and phosphorus oxychloride route.

  • For process development and scale-up, the alternative strategy starting from 2,4-dichloro-3-nitropyridine may offer a more streamlined and potentially more economical process by reducing the number of synthetic steps.

The choice of reagents should always be guided by a thorough evaluation of the reaction scale, safety considerations, cost, and environmental impact. The experimental protocols provided in this guide serve as a starting point for optimization in a research or development setting.

References

A Researcher's Guide to Byproducts in the Synthesis of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Drug Development Professionals

In the synthesis of pharmaceutical intermediates, a thorough understanding of reaction byproducts is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the byproducts generated during the synthesis of 4-Chloro-2-methoxy-3-nitropyridine, a key building block in medicinal chemistry. We will delve into the primary synthetic routes, elucidate the mechanisms of byproduct formation, present comparative data with alternative methods, and provide detailed analytical protocols for byproduct identification and quantification.

The Primary Synthetic Pathway: A Double-Edged Sword of Nitration and Methylation

The most common laboratory-scale synthesis of this compound involves a two-step process: the nitration of a substituted pyridine followed by methylation. While seemingly straightforward, the nitration step is often the primary source of impurities due to the inherent challenges of controlling regioselectivity in electrophilic aromatic substitution on the pyridine ring.

A key precursor for this synthesis is 4-chloro-2-hydroxypyridine. The synthesis of the target compound then proceeds as follows:

  • Nitration of 4-chloro-2-hydroxypyridine: This step introduces the nitro group onto the pyridine ring.

  • Methylation of 4-chloro-2-hydroxy-3-nitropyridine: The hydroxyl group is then converted to a methoxy group to yield the final product.

The nitration of substituted pyridines is notoriously challenging, often requiring harsh conditions and leading to the formation of multiple isomers.[1][2] The electron-donating hydroxyl group and the electron-withdrawing chloro group on the pyridine ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to different positions, leading to a mixture of products.

Unmasking the Unwanted: A Deep Dive into Reaction Byproducts

The primary byproducts in the synthesis of this compound are positional isomers formed during the nitration of 4-chloro-2-hydroxypyridine. The directing effects of the existing substituents on the pyridine ring can lead to the formation of several undesired isomers.

The main product results from nitration at the 3-position. However, nitration can also occur at other available positions on the pyridine ring, leading to the formation of isomeric impurities. For instance, nitration of 2-chloro-4-aminopyridine, a related compound, yields a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.[3] This highlights the propensity for isomer formation in such reactions.

The subsequent methylation step, while generally more selective, can also contribute to the impurity profile if the starting material contains a mixture of nitrated isomers. Each of these isomers will be methylated, leading to a corresponding mixture of chloro-methoxy-nitropyridine isomers in the final product.

To illustrate the reaction pathway and the formation of the primary byproduct, consider the following diagram:

G cluster_0 Primary Synthesis of this compound Starting Material 4-chloro-2-hydroxypyridine Nitration Nitration (HNO3/H2SO4) Starting Material->Nitration Intermediate 4-chloro-2-hydroxy-3-nitropyridine (Desired Intermediate) Nitration->Intermediate Major Pathway Byproduct_Intermediate Isomeric 4-chloro-2-hydroxy-nitropyridines (e.g., 5-nitro isomer) Nitration->Byproduct_Intermediate Side Reaction Methylation Methylation (Iodomethane, Na2CO3) Intermediate->Methylation Byproduct_Intermediate->Methylation Final_Product This compound (Target Compound) Methylation->Final_Product Final_Byproduct Isomeric Chloro-methoxy-nitropyridines (Byproducts) Methylation->Final_Byproduct

Caption: Primary synthesis of this compound and byproduct formation.

Alternative Synthetic Routes: A Quest for Higher Purity

Given the challenges associated with direct nitration, alternative synthetic strategies are often employed to improve regioselectivity and minimize byproduct formation.

One notable alternative involves starting with a pre-functionalized pyridine ring where the desired substitution pattern is already established. For example, the synthesis can be initiated from 2,4-dichloro-3-nitropyridine.[4] In this approach, one of the chloro groups can be selectively replaced by a methoxy group, offering a more controlled route to the target molecule.

Comparative Analysis of Synthetic Routes
FeatureDirect Nitration RouteAlternative Route (from 2,4-dichloro-3-nitropyridine)
Starting Material 4-chloro-2-hydroxypyridine2,4-dichloro-3-nitropyridine
Key Challenge Poor regioselectivity in nitration, leading to isomeric byproducts.Availability and synthesis of the starting material.
Potential Byproducts Positional isomers of the nitro group.Incomplete substitution, other nucleophilic substitution products.
Typical Yield Variable, often moderate due to purification losses.Generally higher yields of the desired product.
Process Control Requires careful control of nitration conditions (temperature, acid concentration).Requires selective substitution of one chlorine atom over the other.

The Analytical Toolkit: Identifying and Quantifying Byproducts

Accurate identification and quantification of byproducts are crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the desired product from its isomeric byproducts.[2] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a formic acid modifier) can effectively resolve compounds with minor structural differences.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for both separating and identifying volatile byproducts. The fragmentation patterns observed in the mass spectrum provide crucial information about the structure of the isomers.[5][6] For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key diagnostic feature in the mass spectrum.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

G cluster_1 Analytical Workflow for Byproduct Analysis Reaction_Mixture Reaction Mixture Sample_Prep Sample Preparation (Dilution/Extraction) Reaction_Mixture->Sample_Prep HPLC HPLC (Separation & Quantification) Sample_Prep->HPLC GC_MS GC-MS (Separation & Identification) Sample_Prep->GC_MS Data_Analysis Data Analysis (Peak Integration, Spectral Interpretation) HPLC->Data_Analysis GC_MS->Data_Analysis Byproduct_Profile Byproduct Profile (Identity & Purity) Data_Analysis->Byproduct_Profile

Caption: A typical analytical workflow for the identification and quantification of byproducts.

Conclusion: A Path Towards Purer Intermediates

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity in electrophilic aromatic substitution. The formation of isomeric byproducts during the nitration step is a significant hurdle that must be overcome to ensure the quality of this important pharmaceutical intermediate.

By understanding the mechanisms of byproduct formation, exploring alternative synthetic routes, and employing robust analytical methods, researchers and drug development professionals can effectively control the purity of this compound. This knowledge is critical for developing scalable, efficient, and reliable manufacturing processes for the next generation of pharmaceuticals.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 4-Chloro-2-methoxy-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), this document offers a practical framework for method validation, complete with experimental protocols and comparative data.

The selection of an analytical technique for a specific molecule is predicated on its physicochemical properties. This compound, with a molecular formula of C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol , is a small organic molecule with moderate polarity, as suggested by its predicted LogP of 1.65.[1] These characteristics indicate its suitability for analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages.

Choosing the Right Analytical Tool: A Head-to-Head Comparison

The decision between HPLC and GC-MS is often a balance of sensitivity, selectivity, and the specific analytical objective. Below is a comparative overview of these two powerful techniques for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for this compound
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Both are suitable. HPLC is advantageous for non-volatile impurities, while GC-MS offers superior selectivity for volatile and semi-volatile compounds.
Specificity Good. Can be enhanced with a photodiode array (PDA) detector to check for peak purity.Excellent. Mass spectrometry provides a unique fragmentation pattern, acting as a "molecular fingerprint."GC-MS offers higher confidence in identification, crucial for impurity profiling.
Sensitivity High. Limits of Detection (LOD) and Quantitation (LOQ) are typically in the low ng/mL range.Very High. LOD and LOQ can reach the pg/mL level, especially with selective ion monitoring (SIM) or multiple reaction monitoring (MRM).[2]For trace-level impurity analysis, GC-MS is the preferred method.
Linearity Excellent. Typically demonstrates a wide linear range with correlation coefficients (r²) > 0.999.Good. May exhibit a slightly narrower linear range compared to HPLC for some compounds.Both methods can be validated to show excellent linearity over the required concentration range.
Accuracy & Precision High. Accuracy is typically within 98-102%, and precision (as %RSD) is usually <2%.High. Accuracy and precision are comparable to HPLC, with %RSD values typically below 5%.Both methods can meet the stringent requirements for accuracy and precision as per ICH guidelines.[3]
Robustness Good. Method performance is evaluated by deliberately varying parameters like mobile phase composition, pH, and flow rate.Good. Robustness testing involves varying parameters such as inlet temperature, oven ramp rate, and gas flow.Both methods require a thorough robustness study to ensure reliability in routine use.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following workflow illustrates the key stages involved.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD1 Define Analytical Target Profile (ATP) MD2 Select Analytical Technique (HPLC, GC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 VP1 Define Validation Parameters MD3->VP1 Method Ready for Validation VP2 Set Acceptance Criteria VP1->VP2 VP3 Prepare Validation Protocol Document VP2->VP3 EV1 Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) VP3->EV1 Approved Protocol EV2 Collect and Analyze Data EV1->EV2 D1 Prepare Validation Report EV2->D1 Validation Data D2 Method Transfer & Implementation D1->D2 Method Selection Logic Start Analytical Requirement for this compound Decision1 Routine QC Assay (Purity) Start->Decision1 Decision2 Trace Impurity Profiling? Decision1->Decision2 No Method_HPLC HPLC-UV/PDA Decision1->Method_HPLC Yes Decision2->Method_HPLC No Method_GCMS GC-MS Decision2->Method_GCMS Yes End Method Validated and Implemented Method_HPLC->End Method_GCMS->End

References

comparative study of different synthetic pathways to nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Pathways of Nitropyridines

Nitropyridines are foundational building blocks in modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a nitro group onto the pyridine ring not only imparts unique electronic properties but also offers a versatile chemical handle for further functionalization. However, the synthesis of nitropyridines is not a trivial pursuit. The inherent electron-deficient nature of the pyridine ring, which is exacerbated under the acidic conditions typical for nitration, presents a significant challenge to classical electrophilic aromatic substitution.[3][4][5]

This guide provides a comparative analysis of the primary synthetic strategies for accessing nitropyridines. We will delve into the mechanistic underpinnings of each pathway, present objective comparisons of their performance, and provide field-proven experimental protocols. The discussion is structured to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals the insights needed to select and optimize the most appropriate synthetic route for their specific target isomer and application.

Direct Electrophilic Nitration: The Classical Challenge

The direct nitration of pyridine is the most conceptually straightforward approach, yet it is notoriously difficult. The lone pair on the pyridine nitrogen atom readily protonates in the strongly acidic media (e.g., HNO₃/H₂SO₄) required to generate the nitronium ion (NO₂⁺).[3][6] This forms the pyridinium cation, which strongly deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions such as high temperatures (often >300°C).[6][7]

  • Mechanism & Regioselectivity : The reaction proceeds via electrophilic aromatic substitution. Due to the deactivating effect of the protonated nitrogen, substitution is slow and overwhelmingly favors the C-3 (meta) position, which is the least deactivated site. Yields are typically very low.[3][8]

  • Advantages :

    • Uses simple, readily available reagents.

    • Direct, one-step process.

  • Disadvantages :

    • Requires extreme temperatures and highly corrosive acids.[6]

    • Very low yields are common.[8][9]

    • Poor regioselectivity, almost exclusively yielding the 3-nitro isomer.

    • Limited substrate scope; incompatible with many functional groups.

A significant improvement for the synthesis of 3-nitropyridine is Bakke's procedure , which utilizes dinitrogen pentoxide (N₂O₅). This method first forms an N-nitropyridinium salt, which then undergoes a[1][10] sigmatropic rearrangement to place the nitro group at the 3-position upon treatment with a sulfite source.[7][8][11] This pathway offers much higher yields (up to 77%) under milder conditions than traditional direct nitration.[7][8]

The Pyridine N-Oxide Pathway: A Regioselective Solution for 4-Nitropyridines

To overcome the deactivation of the pyridine ring and control regioselectivity, the pyridine N-oxide pathway is the most widely adopted and reliable method, particularly for the synthesis of 4-nitropyridines.[6][12] The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution, primarily at the C-4 (para) position.[6][13]

  • Mechanism & Regioselectivity : This is a two-step process. First, pyridine is oxidized to pyridine N-oxide. Second, the N-oxide is nitrated, which now proceeds under much milder conditions and directs the incoming nitro group to the 4-position. The final step involves the deoxygenation of the N-oxide, typically with a reducing agent like phosphorus trichloride (PCl₃), to yield the desired 4-nitropyridine.[6][14]

  • Advantages :

    • Excellent regioselectivity for the 4-nitro isomer.[14]

    • High yields are achievable.[14]

    • Milder reaction conditions compared to direct nitration.

    • The 4-nitropyridine N-oxide intermediate is a valuable building block itself.[15]

  • Disadvantages :

    • Requires two additional steps (oxidation and reduction).

    • Involves handling potentially hazardous oxidizing and reducing agents.

Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine via Pyridine N-Oxide[6][14]

Part A: Nitration of Pyridine N-Oxide

  • Setup : In a flask equipped with a stirrer and addition funnel, add 100 mL of concentrated sulfuric acid (98%).

  • Addition : Slowly add 19.0 g (0.2 mol) of pyridine N-oxide to the sulfuric acid while maintaining the temperature below 50 °C.

  • Nitrating Mixture : Separately, prepare a nitrating mixture by carefully adding 18 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction : Add the nitrating mixture dropwise to the pyridine N-oxide solution over 30 minutes, ensuring the internal temperature does not exceed 100 °C.

  • Heating : After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.

  • Work-up : Cool the mixture to room temperature and pour it onto 150 g of crushed ice. Carefully neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution. A yellow solid (4-nitropyridine-N-oxide) will precipitate.

  • Isolation : Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from acetone.

Part B: Deoxygenation of 4-Nitropyridine-N-Oxide

  • Setup : Suspend 13.8 g (0.1 mol) of the dried 4-nitropyridine-N-oxide in 60 mL of chloroform.

  • Reduction : Slowly add 12 mL of phosphorus trichloride (PCl₃) dropwise. The reaction is exothermic; maintain the temperature below 60 °C.

  • Reflux : After the addition, heat the mixture to reflux for 1 hour.

  • Work-up : Cool the reaction mixture and slowly pour it into ice water. Neutralize to a pH of 8-9 with a 40% aqueous sodium hydroxide solution.

  • Extraction : Separate the layers and extract the aqueous phase three times with dichloromethane.

  • Isolation : Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 4-nitropyridine.

Synthesis from Aminopyridines: The Diazotization Route

When a specific nitropyridine isomer is required that is not easily accessible through other means, the diazotization of an aminopyridine followed by a Sandmeyer-type reaction can be an effective strategy. This method offers high regiochemical fidelity based on the position of the starting amino group.

  • Mechanism & Regioselectivity : An aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyridyldiazonium salt.[16][17] This diazonium group can then be displaced by a nitro group, often using sodium nitrite in the presence of a copper catalyst. The position of the nitro group is determined by the position of the amino group on the starting pyridine. For instance, 2-amino-5-nitropyridine can be diazotized and subsequently hydrolyzed to form 2-hydroxy-5-nitropyridine.[18]

  • Advantages :

    • Provides access to specific isomers that are otherwise difficult to synthesize.

    • The reaction proceeds under relatively mild, low-temperature conditions.

  • Disadvantages :

    • The stability of pyridyldiazonium salts can be a concern.

    • Requires the synthesis of the corresponding aminopyridine precursor.

    • Handling of diazonium salts requires care due to their potential instability.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an alternative pathway where the nitro group is already present on a precursor or is introduced by displacing a suitable leaving group. This is particularly effective for pyridines bearing both a nitro group and a good leaving group (e.g., a halogen).

  • Mechanism & Regioselectivity : The powerful electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, especially at the ortho and para positions relative to the nitro group. A nucleophile attacks the ring, forming a Meisenheimer-type intermediate, followed by the departure of the leaving group (e.g., Cl⁻, Br⁻).[19][20] A notable variant is the Vicarious Nucleophilic Substitution (VNS) , where a formal substitution of a hydrogen atom occurs.[20][21]

  • Advantages :

    • Excellent for functionalizing pre-existing nitropyridines.[22]

    • Can proceed under mild conditions.

    • High regioselectivity dictated by the position of the nitro group and leaving group.

  • Disadvantages :

    • Requires a suitably substituted pyridine precursor, which may not be readily available.

    • Limited to the synthesis of derivatives rather than the initial introduction of the nitro group onto an unsubstituted ring.

Modern Radical-Based Strategies for meta-Nitration

Recent advances have addressed the long-standing challenge of achieving selective meta-C-H nitration under mild conditions. One innovative approach employs a dearomatization-rearomatization strategy.[23][24]

  • Mechanism & Regioselectivity : Pyridine is first converted into a stable oxazino pyridine intermediate. This intermediate then undergoes a radical nitration using reagents like tert-butyl nitrite (TBN) and TEMPO. The final step is an acid-mediated rearomatization that reveals the meta-nitrated pyridine.[23][24]

  • Advantages :

    • Highly regioselective for the meta-position.[23]

    • Operates under mild, open-air, and catalyst-free conditions.

    • Demonstrates broad substrate scope, including late-stage functionalization of complex drug molecules.[23]

  • Disadvantages :

    • A multi-step, one-pot process that requires specific reagents.

    • Newer methodology that may require further optimization for broad industrial adoption.

Comparative Summary of Synthetic Pathways

Pathway Primary Target Isomer(s) Key Reagents Conditions Typical Yield Key Advantages Key Disadvantages
Direct Nitration 3-NitroHNO₃, H₂SO₄Harsh (>300°C)Very LowSimple reagents, one stepExtreme conditions, low yield, poor scope[6][7]
Bakke's Procedure 3-NitroN₂O₅, then SO₂/HSO₃⁻MildGood to HighMild conditions, high yield for 3-nitro isomer[7][8]Requires handling of N₂O₅
Pyridine N-Oxide 4-NitroH₂O₂, PCl₃, HNO₃/H₂SO₄Mild to ModerateHighExcellent regioselectivity, high yield, versatile intermediate[6][14]Multi-step process (oxidation/reduction needed)
Diazotization 2-, 3-, or 4-NitroAminopyridine, NaNO₂, H⁺Mild (0-10°C)ModerateAccess to specific, less common isomers[16][18]Diazonium salts can be unstable; requires precursor
SNAr Varies (Ortho/Para to NO₂)Halonitropyridine, NucleophileMild to ModerateGood to HighFunctionalizes existing nitropyridines with high selectivity[19][20]Requires specific substituted starting materials
Radical Nitration 3-NitroTBN, TEMPO, AcidMildGood to HighExcellent meta-selectivity, mild conditions, broad scope[23][24]Newer method, multi-component one-pot reaction

Visualizing the Synthetic Workflows

To better illustrate the logical relationships between these pathways, the following diagrams outline the core strategies.

SynthesisPathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Primary Products Pyridine Pyridine Direct Direct Nitration (Harsh Conditions) Pyridine->Direct HNO₃/H₂SO₄ N_Oxide N-Oxide Pathway (Oxidation -> Nitration -> Reduction) Pyridine->N_Oxide Aminopyridine Aminopyridine Diazotization Diazotization (NaNO₂, H⁺) Aminopyridine->Diazotization Halopyridine Halonitropyridine SNAr Nucleophilic Substitution (SNAr) Halopyridine->SNAr Nu⁻ ThreeNitro 3-Nitropyridine Direct->ThreeNitro FourNitro 4-Nitropyridine N_Oxide->FourNitro OtherIsomers Other Isomers (2-Nitro, etc.) Diazotization->OtherIsomers Derivatives Functionalized Nitropyridines SNAr->Derivatives

Caption: Overview of major synthetic routes to nitropyridines.

N_Oxide_Pathway Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., H₂O₂) Nitro_N_Oxide 4-Nitropyridine N-Oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Four_Nitro 4-Nitropyridine Nitro_N_Oxide->Four_Nitro Deoxygenation (e.g., PCl₃)

Caption: Step-by-step workflow for the Pyridine N-Oxide pathway.

Conclusion and Outlook

The synthesis of nitropyridines has evolved significantly from the brute-force methods of early organic chemistry. While direct nitration remains a textbook case of electrophilic substitution on a deactivated heterocycle, its practical utility is limited. The development of the pyridine N-oxide pathway represented a major breakthrough, providing a robust and high-yielding route to the crucial 4-nitro isomer. For other specific substitution patterns, classical methods like diazotization and modern strategies involving nucleophilic substitution remain indispensable tools.

Looking forward, the emergence of mild, radical-based C-H functionalization techniques promises to further revolutionize the field.[23] These methods offer the potential for late-stage nitration of complex molecules with high regioselectivity, a feature of immense value in drug discovery and development. The choice of synthetic pathway will always depend on the desired isomer, substrate compatibility, scale, and safety considerations. A thorough understanding of the mechanisms and trade-offs detailed in this guide will empower chemists to navigate these choices effectively and advance their research and development goals.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-3-nitropyridine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique arrangement of functional groups—a chloro atom, a methoxy group, and a nitro group on a pyridine ring—offers multiple reaction sites for further molecular elaboration. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical research and development community. This guide provides a detailed comparison of two potential synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, cost-effectiveness, safety profiles, and environmental impact to aid researchers in selecting the most suitable pathway for their needs.

Chapter 1: Synthesis Route 1: From 2,4-Dichloropyridine

This route commences with the commercially available 2,4-dichloropyridine and proceeds through a two-step sequence of nitration followed by a selective nucleophilic aromatic substitution (SNAr) with a methoxide source.

Reaction Scheme

Route 1: From 2,4-Dichloropyridine A 2,4-Dichloropyridine B 2,4-Dichloro-3-nitropyridine A->B HNO₃, H₂SO₄ C This compound B->C CH₃ONa, CH₃OH

Figure 1: Synthesis of this compound from 2,4-Dichloropyridine.

Experimental Protocols

Step 1: Nitration of 2,4-Dichloropyridine to 2,4-Dichloro-3-nitropyridine

The nitration of the electron-deficient dichloropyridine ring requires harsh conditions to introduce the nitro group at the 3-position.

  • Methodology: In a flask equipped with a stirrer and a dropping funnel, 2,4-dichloropyridine is added portion-wise to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is then heated to facilitate the electrophilic substitution. Upon completion, the mixture is carefully poured onto ice, and the precipitated product is filtered, washed, and dried. A patent describing a similar nitration of 2,6-dichloropyridine suggests a yield of 75.38% can be achieved.

Step 2: Selective Methoxylation of 2,4-Dichloro-3-nitropyridine

This step involves a nucleophilic aromatic substitution where a methoxide ion displaces one of the chlorine atoms. The regioselectivity of this reaction is a critical factor. Generally, in nucleophilic aromatic substitutions on dihalopyridines, the 4-position is more susceptible to attack.[1][2] However, the electronic and steric influence of the adjacent nitro group at the 3-position, along with the choice of solvent, can direct the substitution to the 2-position.[3]

Cost Analysis
ReagentPrice (per kg)
2,4-Dichloropyridine~$100 - $200
Fuming Nitric Acid~$250 - $500[7][8][9][10][11]
Sulfuric Acid~$50 - $100
Sodium Methoxide~$100 - $200[7][10][11][12]

Note: Prices are estimates and can vary based on supplier and purity.

Safety and Environmental Considerations

The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.[13] The use of concentrated and fuming acids poses significant corrosive hazards.[13] Phosphorus oxychloride, which is sometimes used for similar chlorinations, is highly toxic and corrosive.[14] Sodium methoxide is a strong base and is flammable and corrosive.[15] The reaction generates acidic waste that requires neutralization before disposal.

Scalability

This route is potentially scalable, as nitration and nucleophilic substitution are common industrial processes. However, the safety considerations for large-scale nitrations are substantial and require specialized equipment.[13] The regioselectivity of the methoxylation step would need to be thoroughly optimized for a large-scale synthesis to be economically viable.

Chapter 2: Synthesis Route 2: From a 2-Methoxypyridine Derivative

This multi-step route begins with a more functionalized pyridine ring and utilizes a Sandmeyer reaction to introduce the chloro group at the 4-position.

Reaction Scheme

Route 2: From a 2-Methoxypyridine Derivative A 2-Chloro-4-aminopyridine B 4-Amino-2-methoxypyridine A->B 1. CH₃ONa, CH₃OH 2. H₂O C 4-Amino-2-methoxy-3-nitropyridine B->C HNO₃, H₂SO₄ D This compound C->D 1. NaNO₂, HCl 2. CuCl

Figure 2: Synthesis of this compound from a 2-Methoxypyridine Derivative.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-methoxypyridine

This intermediate can be prepared from 2-chloro-4-aminopyridine.

  • Methodology: 2-Chloro-4-aminopyridine is reacted with sodium methoxide in methanol at an elevated temperature in a sealed tube. After the reaction, the mixture is worked up to isolate 4-amino-2-methoxypyridine.[16]

Step 2: Nitration of 4-Amino-2-methoxypyridine

The presence of two electron-donating groups (amino and methoxy) on the pyridine ring complicates the regioselectivity of nitration. The directing effects of these groups could lead to a mixture of isomers.

  • Methodology: 4-Amino-2-methoxypyridine is carefully added to a mixture of concentrated nitric and sulfuric acids at a low temperature. The reaction is monitored closely to control the exotherm and minimize side product formation. A specific protocol for the 3-nitration of this substrate is not detailed in the available literature, and optimization would be required.

Step 3: Sandmeyer Reaction of 4-Amino-2-methoxy-3-nitropyridine

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halogen.[13][17][18][19]

  • Methodology: 4-Amino-2-methoxy-3-nitropyridine is dissolved in an acidic solution and cooled. A solution of sodium nitrite is added to form the diazonium salt.[20] This diazonium salt solution is then added to a solution of copper(I) chloride to yield the final product.[21] The product is then extracted, washed, and purified.

Cost Analysis
ReagentPrice (per kg)
2-Chloro-4-aminopyridine~$6000[16][22][23]
Sodium Methoxide~$100 - $200[7][10][11][12]
Fuming Nitric Acid~$250 - $500[7][8][9][10][11]
Sodium Nitrite~$100 - $200[15][24][25][26]
Copper(I) Chloride~$150 - $300[12][27][28][29]

Note: Prices are estimates and can vary based on supplier and purity.

Safety and Environmental Considerations

This route also involves nitration with its associated hazards. The Sandmeyer reaction involves the formation of a potentially unstable diazonium salt, which requires careful temperature control.[20] Copper salts used in the Sandmeyer reaction can have a negative environmental impact if not properly disposed of, as copper can be toxic to aquatic life.[30][31][32][33][34]

Scalability

While each step in this route is a known chemical transformation, the multi-step nature of the synthesis and the potential for low yields in the nitration and Sandmeyer steps could make it less attractive for large-scale production. The handling of diazonium salts on a large scale also requires specialized safety protocols.

Chapter 3: Comparative Analysis

FeatureRoute 1: From 2,4-DichloropyridineRoute 2: From a 2-Methoxypyridine Derivative
Number of Steps 23
Starting Material Cost ModerateHigh
Key Challenges Controlling regioselectivity in the methoxylation step.Controlling regioselectivity in the nitration step; handling of unstable diazonium intermediate.
Potential Overall Yield Potentially high if selectivity is achieved.Likely moderate due to the number of steps.
Safety Hazards High (nitration, strong bases).High (nitration, diazonium salts, copper salts).
Environmental Impact Generation of acidic waste.Generation of acidic waste and copper-containing waste.
Scalability More straightforward if selectivity is optimized.More complex due to the number of steps and handling of intermediates.
Conclusion

Both synthetic routes present viable, yet distinct, approaches to the synthesis of this compound.

Route 1 is more convergent and potentially more cost-effective if the challenge of regioselective methoxylation at the C2 position can be efficiently addressed. The development of a robust and high-yielding protocol for this key step would make this the preferred route for large-scale synthesis.

Route 2 is a longer, more classical approach that relies on well-established, albeit potentially lower-yielding, reactions. The high cost of the starting material and the complexities of the multi-step process, including the handling of a diazonium intermediate, may render it less economically viable for industrial applications.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, including the desired scale of production, cost constraints, and the available expertise in handling the hazardous reagents and intermediates involved in each pathway. Further process optimization and development would be necessary to fully realize the potential of either route for the efficient synthesis of this compound.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible synthetic chemistry. 4-Chloro-2-methoxy-3-nitropyridine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its reactivity is largely dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of impurities can lead to unforeseen side reactions, lower yields, and complications in purification, ultimately impacting project timelines and the integrity of research data.

This guide provides an in-depth comparison of methodologies to assess the purity of commercially available this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The focus will be on not just the "how" but the "why," offering insights honed from years of experience in synthetic and analytical chemistry.

The Importance of Purity: What to Look For

Impurities in this compound can typically be categorized as:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers such as 2-Chloro-4-methoxy-3-nitropyridine or 4-Chloro-3-methoxy-2-nitropyridine.[2][3][4]

  • By-products of synthesis: Compounds formed from side reactions during the manufacturing process, such as dipyridine compounds.[5]

  • Degradation products: Resulting from improper handling or storage.

This guide will equip you with the tools to identify and quantify these impurities, enabling an informed selection of commercial-grade this compound for your research needs.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity assessment. Each technique offers unique insights into the nature and quantity of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerhouse for the quantitative analysis of organic compounds due to its high resolution and sensitivity.[6] A well-developed HPLC method can effectively separate the main compound from its impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.[6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of a pure sample.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Causality Behind Experimental Choices: The C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates aromatic compounds like substituted pyridines. The gradient elution is crucial for resolving both polar and non-polar impurities that may be present. Formic acid is added to the mobile phase to improve peak shape and resolution by protonating any basic sites on the analytes or the stationary phase.

References

The Promising Biological Efficacy of 4-Chloro-2-methoxy-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. The pyridine scaffold, a privileged structure in drug discovery, has been the foundation for numerous approved drugs. A particularly interesting starting material for the synthesis of novel bioactive molecules is 4-Chloro-2-methoxy-3-nitropyridine. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a labile chlorine atom, makes it a versatile precursor for the development of a diverse range of derivatives with potential applications in oncology and infectious diseases. This guide provides an in-depth comparison of the biological efficacy of various derivatives synthesized from this core structure, supported by experimental data and methodological insights.

The Strategic Advantage of the this compound Scaffold

The chemical architecture of this compound offers a strategic advantage for synthetic chemists. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and pharmacophores. This facile derivatization is key to tuning the biological activity and pharmacokinetic properties of the resulting compounds. The presence of the methoxy and nitro groups further modulates the electronic properties of the pyridine ring, influencing its interaction with biological targets.

Anticancer Activity: A Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

One of the most promising classes of compounds derived from this compound is the pyrazolo[3,4-b]pyridine series. These fused heterocyclic systems have demonstrated significant potential as anticancer agents. The synthesis typically involves the reaction of 4-hydrazinyl-2-methoxy-3-nitropyridine (obtained by reacting the starting material with hydrazine hydrate) with various active methylene compounds.

A comparative study of several C-4 substituted pyrazolo[3,4-b]pyridine nucleosides revealed moderate cytotoxicity against L1210 and WI-L2 cancer cell lines.[1] Specifically, 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine and its 4-oxo analogue showed notable activity.[1] Further research into non-nucleoside pyrazolo[3,4-b]pyridine derivatives has identified compounds with potent inhibitory activity against Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[2][3] One such derivative, compound C03 , exhibited an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM.[3]

To provide a clearer perspective on the anticancer potential, the following table summarizes the reported IC50 values for selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
C03 Km-120.304[3]
4-chloro-1-β-D-ribofuranosylpyrazolo[3,4-b]pyridine L1210Moderately Cytotoxic[1]
1-β-D-ribofuranosyl-4,7-dihydro-4-oxopyrazolo[3,4-b]pyridine L1210Moderately Cytotoxic[1]
4-chloro-1-β-D-ribofuranosylpyrazolo[3,4-b]pyridine WI-L2Moderately Cytotoxic[1]
1-β-D-ribofuranosyl-4,7-dihydro-4-oxopyrazolo[3,4-b]pyridine WI-L2Moderately Cytotoxic[1]

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The evaluation of the cytotoxic effects of newly synthesized compounds is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., Km-12, L1210, WI-L2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Incubation with Compounds cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Efficacy: Exploring a Spectrum of Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. The introduction of various amine and hydrazone moieties at the 4-position can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

While specific data for derivatives directly from this compound is limited in the readily available literature, studies on structurally similar nitropyridine derivatives provide valuable insights. For instance, hydrazide-hydrazone derivatives of isonicotinic acid have shown very strong activity against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL.[4] This suggests that incorporating a hydrazide-hydrazone moiety at the 4-position of the this compound scaffold could be a promising strategy for developing potent antibacterial agents.

The table below presents a hypothetical comparison based on the activities of related compounds to illustrate the potential of this chemical class.

Derivative TypeTarget OrganismPotential MIC (µg/mL)Reference (Related Compounds)
Hydrazide-hydrazonesStaphylococcus aureus1.95 - 7.81[4]
Hydrazide-hydrazonesEscherichia coli>100[4]
N-substituted aminesCandida albicans32 - 512[5][6]

Table 2: Potential Antimicrobial Activity of this compound Derivatives

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included in each assay. Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are also tested as positive controls.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum_prep Inoculum Preparation compound_dilution Serial Dilution of Compounds inoculation Inoculation of Microtiter Plate compound_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow of the broth microdilution assay for MIC determination.

Mechanistic Insights and Future Directions

The biological activity of these derivatives is intrinsically linked to their chemical structure. For the anticancer pyrazolo[3,4-b]pyridines, the mechanism of action is often attributed to the inhibition of specific kinases, such as TRKs, which are crucial for cancer cell signaling and survival.[2][3] The planar, electron-rich heterocyclic system can effectively interact with the ATP-binding pocket of these enzymes.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Derivative ATP ATP Kinase Kinase (e.g., TRK) ATP->Kinase Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation Derivative Pyrazolo[3,4-b]pyridine Derivative Derivative->Kinase Binds to ATP pocket

Caption: Simplified diagram of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

For antimicrobial agents, the mechanism can be more varied, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The nitro group present in these molecules could also play a role, as some nitroaromatic compounds are known to be activated by microbial nitroreductases to form cytotoxic radicals.

The versatility of the this compound scaffold presents a fertile ground for the discovery of new and potent biological agents. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic compounds with improved efficacy and reduced toxicity.

References

A Comparative Guide to the Environmental Impact of 4-Chloro-2-methoxy-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-2-methoxy-3-nitropyridine, a key intermediate in the pharmaceutical industry, presents a critical case study in the ongoing effort to balance chemical production with environmental stewardship. This guide offers an in-depth comparison of traditional versus greener synthetic routes, providing the technical insights and experimental frameworks necessary to make informed decisions that align with the principles of sustainable chemistry.

The Challenge: Navigating the Environmental Pitfalls of a Valuable Intermediate

This compound is a vital building block, but its synthesis often involves hazardous reagents and generates significant waste streams. The pyridine ring, inherently electron-deficient, is further deactivated by protonation under the strongly acidic conditions required for nitration, making direct nitration difficult and often low-yielding.[1] Traditional industrial syntheses have historically prioritized yield and cost, often at a considerable environmental price. Key environmental concerns include the use of highly corrosive and water-reactive chlorinating agents, the generation of acidic wastewater, and the use of volatile organic solvents.

This guide will dissect a common, yet environmentally taxing, synthesis pathway and contrast it with a more sustainable approach, evaluating each through the lens of established green chemistry metrics.

Route 1: The Traditional Pathway — A High-Impact Legacy Method

A prevalent industrial synthesis of this compound begins with 2,4-dichloropyridine, which undergoes nitration followed by a selective nucleophilic aromatic substitution (SNAr) with a methoxide source. This route, while effective, is fraught with environmental and safety concerns at each stage.

Step 1: Nitration of 2,4-Dichloropyridine

The introduction of a nitro group onto the pyridine ring is typically achieved using a potent nitrating mixture, such as a combination of nitric acid and sulfuric acid.

  • Environmental Impact: The primary drawback of this step is the generation of large volumes of acidic waste. The strong acids must be neutralized post-reaction, a process that consumes large amounts of base and produces a significant saline waste stream that requires treatment. Furthermore, nitration reactions can be highly exothermic and produce volatile, toxic nitrogen oxides (NOx) and other hazardous vapors.[1]

Step 2: Selective Methoxylation of 2,4-Dichloro-3-nitropyridine

The resulting 2,4-dichloro-3-nitropyridine is then reacted with a methoxide source, typically sodium methoxide, to replace one of the chlorine atoms with a methoxy group. The nitro group strongly activates the ring towards nucleophilic attack, facilitating this substitution.

  • Environmental Impact: The selectivity of this reaction can be an issue, potentially leading to the formation of isomeric byproducts that complicate purification and reduce the overall yield, contributing to a higher E-Factor. The reaction is often carried out in solvents like methanol or aprotic polar solvents, which, while necessary for the reaction, add to the overall solvent waste.

An alternative chlorination strategy for related pyridine compounds involves the use of phosphorus oxychloride (POCl3).[2][3]

  • Phosphorus Oxychloride (POCl3) as a Reagent: POCl3 is a highly reactive and corrosive substance. It reacts violently with water, releasing toxic and corrosive fumes of hydrochloric acid (HCl) and phosphoric acid.[4] Its use necessitates specialized handling and quenching procedures, which often generate large volumes of acidic aqueous waste, significantly increasing the Process Mass Intensity (PMI) of the synthesis.[3] The extreme irritation properties of POCl3 also pose significant health and safety risks to operators.[5]

Route 2: A Greener Synthetic Approach — Designing for Sustainability

A more environmentally benign synthesis of this compound can be designed by incorporating principles of green chemistry, such as using safer reagents, improving atom economy, and minimizing waste.

Step 1 (Alternative): Continuous Flow Nitration of Pyridine N-oxide

A greener approach to nitration involves starting with pyridine N-oxide and utilizing a continuous flow reactor.

  • Causality and Advantage: Continuous flow processing offers superior control over reaction parameters like temperature and mixing, which is critical for managing highly exothermic nitration reactions. This methodology minimizes the accumulation of potentially explosive intermediates, enhancing safety. Research has shown that continuous flow nitration of pyridine N-oxide can proceed with high efficiency, significantly reducing the formation of undesired byproducts compared to batch processing and leading to higher overall yields.[6] This increased efficiency directly translates to less waste and a lower E-Factor.

Step 2 (Alternative): Deoxygenation and In-Situ Waste Valorization

The resulting 4-nitropyridine N-oxide can then be deoxygenated. If a chlorination step is required, greener alternatives to bulk POCl3 are available. For instance, processes have been developed that use catalytic amounts of reagents or treat excess hazardous reagents in-situ. One patented method for a related synthesis describes treating excess phosphorus oxychloride with dimethylformamide (DMF) to generate a Vilsmeier reagent as a byproduct, thereby reducing the generation of acidic wastewater.[7]

Step 3 (Alternative): Catalytic Methoxylation

Instead of stoichiometric sodium methoxide, a catalytic approach to methoxylation can be employed.

  • Causality and Advantage: The use of a phase-transfer catalyst can enhance the reaction rate of methylation under milder conditions and at normal pressure.[8] This can reduce energy consumption and potentially allow for the use of less hazardous methylating agents than sodium methoxide. Furthermore, catalytic processes, by their nature, reduce the amount of reagent waste generated. Solvents can also be chosen based on their environmental profile, with alternatives to chlorinated solvents like 2-methyltetrahydrofuran (derived from renewable resources) being preferable.[9]

Comparative Analysis: Quantifying the Environmental Impact

To objectively compare these two routes, we can use established green chemistry metrics: Process Mass Intensity (PMI) and E-Factor.

  • Process Mass Intensity (PMI): This is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. The pharmaceutical industry has adopted PMI as a key high-level metric for benchmarking sustainability.[10][11]

  • E-Factor: This metric represents the ratio of the mass of waste produced to the mass of the product. The relationship is simple: E-Factor = PMI - 1 .[12] The ideal E-Factor is 0.

MetricTraditional RouteGreener RouteRationale for Improvement
Process Mass Intensity (PMI) High (Est. >100)Lower (Est. 25-50)Reduced solvent usage, elimination of excess corrosive reagents, and higher yields from continuous processing contribute to a significant reduction in the total mass of inputs.
E-Factor High (Est. >99)Lower (Est. 24-49)Directly correlated with PMI, the reduction in waste from fewer byproducts, in-situ reagent treatment, and catalytic processes drastically lowers the E-Factor.
Solvent Use Often uses chlorinated or other hazardous solvents.Utilizes greener solvent alternatives (e.g., 2-MeTHF) and incorporates solvent recycling.Greener solvents have a better environmental, health, and safety profile. Recycling reduces the overall mass of solvent consumed.[9][13]
Reagent Hazard High (e.g., POCl3, conc. H2SO4/HNO3)Moderate to LowAvoids highly corrosive and water-reactive reagents like POCl3 and employs safer reaction conditions (continuous flow) for nitration.[4][6]
Waste Stream Large volumes of acidic and saline aqueous waste; organic solvent waste.Significantly reduced aqueous waste; recyclable organic solvents.In-situ treatment of excess reagents and the elimination of bulk strong acids prevent the formation of large waste streams.[7]
Energy Consumption High (heating/reflux for extended periods).LowerMilder reaction conditions and potentially shorter reaction times due to catalysis and flow chemistry reduce energy inputs.

Experimental Protocols

Protocol 1: Traditional Synthesis of 2,4-Dichloro-3-nitropyridine (Illustrative)

Warning: This procedure involves highly corrosive and toxic materials. It should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

  • Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (3 mL), slowly add 2,4-dichloropyridine (1.0 g, 1 equiv.).

  • Allow the mixture to slowly warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2,4-dichloro-3-nitropyridine.

Protocol 2: Greener Alternative - Nucleophilic Aromatic Substitution (Methoxylation)

This protocol illustrates a typical SNAr reaction, which is a key step in both syntheses but can be optimized with greener solvents and catalytic methods.

  • Reaction Setup: In a round-bottom flask, dissolve the chloro-nitropyridine starting material (e.g., 2,4-dichloro-3-nitropyridine, 1.0 equiv.) in a greener solvent such as 2-methyltetrahydrofuran (0.1 M concentration).

  • Reagent Addition: Add sodium methoxide (1.05 equiv.) portion-wise at room temperature. If employing a catalytic approach, a phase-transfer catalyst would be added at this stage.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for 2-4 hours. Monitor the reaction progress by TLC. The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex intermediate before the chloride leaving group is eliminated.[14]

  • Work-up: Once the reaction is complete, quench the mixture with a small amount of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired this compound.

Visualizing the Pathways and Impact Assessment

SynthesisPathways cluster_traditional Traditional Route cluster_greener Greener Route A 2,4-Dichloropyridine B Nitration (HNO₃/H₂SO₄) A->B C 2,4-Dichloro- 3-nitropyridine B->C Waste1 Acidic & Saline Aqueous Waste B->Waste1 D Methoxylation (NaOMe) C->D E 4-Chloro-2-methoxy- 3-nitropyridine D->E Waste2 Solvent & Byproduct Waste D->Waste2 F Pyridine N-oxide G Continuous Flow Nitration F->G H 4-Nitropyridine N-oxide G->H I Deoxygenation/ Chlorination H->I J 4-Chloro-3-nitropyridine (Intermediate) I->J K Catalytic Methoxylation J->K L 4-Chloro-2-methoxy- 3-nitropyridine K->L Waste3 Reduced & Recyclable Waste Streams K->Waste3

Caption: Comparative synthesis pathways for this compound.

ImpactAssessment cluster_LCI LCI Inputs & Outputs A Define Goal & Scope (e.g., Synthesize 1 kg of product) B Life Cycle Inventory (LCI) (Quantify all inputs & outputs) A->B C Life Cycle Impact Assessment (LCIA) (Evaluate environmental relevance) B->C Inputs Inputs: - Raw Materials - Solvents - Reagents - Energy Outputs Outputs: - Product - Byproducts - Emissions (Air) - Waste (Liquid/Solid) D Interpretation (Identify hotspots, compare routes) C->D D->A Iterative Optimization

Caption: Workflow for Environmental Impact Assessment in Chemical Synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the dynamic fields of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Chloro-2-methoxy-3-nitropyridine, ensuring the safety of personnel and compliance with regulatory standards.

Core Hazard Profile and Chemical Identity

Before any handling or disposal operations, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated nitropyridine derivative. While specific toxicity data is limited, the collective information from safety data sheets (SDS) for this and structurally similar compounds indicates several potential hazards. The presence of chloro, methoxy, and nitro functional groups on a pyridine ring suggests that it should be handled as a hazardous substance.

The primary hazards identified include potential for skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Therefore, all operations should be conducted with appropriate personal protective equipment and engineering controls.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 934180-48-0 [4]
Molecular Formula C₆H₅ClN₂O₃ [2][4]
Molecular Weight 188.57 g/mol [2][4]
Physical Form Solid
Storage 2-8°C, sealed storage, away from moisture, under an inert atmosphere. [4]

| Signal Word | Warning |[1] |

Pre-Disposal: Safe Handling and Storage of Waste

Proper disposal begins with safe collection and storage of the waste material. The causality behind these steps is rooted in preventing accidental exposure and ensuring the waste remains stable until it can be removed by a certified disposal service.

Required Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards to prevent contact with eyes, which can cause serious irritation[1][5].

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact. Contaminated work clothing should not be allowed out of the workplace[1][6].

  • Respiratory Protection: All handling of this compound, including waste preparation, must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing in dust or vapors which may cause respiratory irritation[1][3][7]. If exposure limits are exceeded, a full-face respirator may be necessary[5].

  • General Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area[5][8].

Waste Storage Protocols
  • Container Selection: Use only chemically compatible, properly sealed containers for waste accumulation. The container must be clearly labeled.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7][8].

  • Environment: Keep the waste container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources[1][3][6][9].

Disposal Decision Workflow

The universally recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal company[1][3][7][8]. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification[1]. The following diagram outlines the decision-making process for handling this material.

G cluster_0 start Unwanted this compound Generated assess Assess Material Status start->assess spill Small Spill Residue on Absorbent assess->spill Spill Cleanup bulk Bulk / Unused / Contaminated Reagent assess->bulk Expired / Surplus package_spill Package absorbent in a sealed, labeled container. spill->package_spill package_bulk Ensure original or compatible container is sealed and labeled. bulk->package_bulk store Store in Designated Hazardous Waste Area package_spill->store package_bulk->store dispose Arrange Pickup by Licensed Hazardous Waste Disposal Service store->dispose caption Disposal Workflow Diagram

Disposal Workflow Diagram

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for preparing this compound for disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash [1].

Protocol 1: Preparing Bulk or Unused Material for Disposal
  • Verification: Confirm the material is no longer needed. If it is in its original container, ensure the container's integrity is not compromised.

  • Labeling: Check that the container is clearly and accurately labeled with the full chemical name and any relevant hazard symbols. If the label is faded or missing, create a new, durable label.

  • Segregation: Place the container in a secondary containment bin within a designated hazardous waste accumulation area.

  • Documentation: Log the container in your laboratory's chemical waste inventory, noting the quantity and date.

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup[1][3][8].

Protocol 2: Managing Small Spills for Disposal

In the event of a small spill, immediate and safe cleanup is necessary to prevent exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity[8].

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Prevent further spread of the spill.

  • Absorption: For solid material, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid creating dust[8]. Use an inert absorbent material for any liquids.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.

  • Packaging and Disposal: Place all contaminated materials, including gloves and wipes, into a sealed and properly labeled hazardous waste container. Manage this container as described in Protocol 1[1][8].

Emergency Procedures

In case of accidental exposure or a large, unmanageable release, follow these immediate procedures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][8].

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation or rash occurs, get medical advice[1][3].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid[1][3].

  • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[5][8].

  • Large Spills: Evacuate the area and alert your institution's emergency response team or EHS office immediately[8].

Regulatory Context

The disposal of this compound is governed by a framework of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). All waste disposal activities must be in full compliance with these, as well as state and local, regulations to ensure environmental protection and avoid legal penalties[1].

References

Mastering the Safe Handling of 4-Chloro-2-methoxy-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide to the Safe Handling, Operation, and Disposal of 4-Chloro-2-methoxy-3-nitropyridine

Navigating the complexities of highly reactive and toxic compounds is a daily reality for researchers and scientists in drug development. Among these, this compound stands out as a valuable intermediate with a significant hazard profile. This guide, designed by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the essential safety and logistical protocols for this compound. Here, we dissect the "why" behind each procedural step, creating a self-validating system of safety that builds confidence and ensures the well-being of laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation [1]

The presence of a nitro group and a halogenated pyridine ring structure contributes to its reactivity and toxicity. The GHS07 pictogram, an exclamation mark, is a clear warning of these acute toxicities.[1] Understanding these hazards is the foundational step in mitigating risk. Any handling of this compound must be preceded by a thorough risk assessment specific to the planned procedure.

Personal Protective Equipment (PPE): An Impenetrable Barrier

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is critical and based on the specific hazards posed by the chemical.

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with nitrile or neoprene gloves is mandatory. The outer glove should be a thicker, chemical-resistant type. While specific breakthrough time data for this compound is not readily available, data for pyridine indicates that nitrile gloves offer poor resistance, with breakthrough times of less than a minute.[2] Therefore, for prolonged handling, butyl rubber gloves are a more protective option.[3] Always consult the glove manufacturer's chemical resistance chart for specific guidance.[4][5][6]
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Skin and Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant apron or a disposable suit should be worn. All skin should be covered.
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.

The Causality Behind PPE Choices: The requirement for double gloving and the specific recommendation for butyl rubber for extended contact are rooted in the understanding that pyridine and its derivatives can permeate standard laboratory gloves. The multi-layered approach to eye, face, and body protection is a direct response to the compound's severe irritant properties.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is the key to minimizing exposure and preventing accidents.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly sealed.[1]

Step-by-Step Handling Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a practical example of handling this compound in a common laboratory procedure.

Objective: To perform a nucleophilic aromatic substitution reaction using this compound and an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous solvent (e.g., ethanol)

  • Base (e.g., triethylamine)

  • Appropriate glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Reagent Weighing: In the fume hood, carefully weigh the required amount of solid this compound onto a weighing paper and transfer it to the reaction flask.

  • Dissolution: Add the anhydrous solvent to the flask and begin stirring to dissolve the solid.

  • Addition of Reagents: Add the amine nucleophile and the base to the reaction mixture.

  • Reaction: Assemble the reflux condenser and heat the reaction mixture to the desired temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction as required by the specific protocol.

  • Purification: Purify the product using appropriate techniques such as extraction, crystallization, or column chromatography. All purification steps should be performed in the fume hood.

Workflow for Safe Handling During a Chemical Reaction

prep Preparation (Don PPE, Verify Fume Hood) weigh Weighing (In Fume Hood) prep->weigh dissolve Dissolution (In Fume Hood) weigh->dissolve add_reagents Reagent Addition (In Fume Hood) dissolve->add_reagents react Reaction (Under Reflux in Fume Hood) add_reagents->react workup Work-up (In Fume Hood) react->workup purify Purification (In Fume Hood) workup->purify waste Waste Disposal (Segregated Halogenated Waste) purify->waste

Caption: Workflow for handling this compound in a reaction.

Emergency Procedures: A Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Minor Spill (Solid) 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Do not dry sweep, as this can create airborne dust.[8] 4. Moisten the absorbent material slightly with water to prevent dust generation. 5. Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal. 6. Decontaminate the spill area with soap and water.
Major Spill 1. Evacuate the immediate area and alert others. 2. Close the doors to the affected area and prevent entry. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Provide them with the name of the chemical and the approximate amount spilled.

Emergency Response Workflow for a Solid Chemical Spill

spill Spill Occurs alert Alert Others & Evacuate Area spill->alert assess Assess Spill Size alert->assess major Major Spill assess->major Large / Unmanageable minor Minor Spill assess->minor Small / Manageable contact_ehs Contact EHS major->contact_ehs don_ppe Don Appropriate PPE minor->don_ppe contain Gently Cover with Inert Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Segregation: As a halogenated aromatic compound, all waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.[9]

  • Containerization: Use a compatible, leak-proof container with a secure lid. The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[10]

  • EPA Regulations: Under EPA regulations, discarded commercial chemical products containing pyridine derivatives may be classified as P- or U-listed hazardous wastes.[11][12] Consult your institution's EHS department for specific waste codes and disposal procedures.

  • Neutralization: While neutralization of pyridine with a strong acid can be done to form a salt, this should only be performed by trained personnel as part of a specific waste treatment protocol, as it generates a larger volume of aqueous waste.[13] It is generally recommended to dispose of the organic waste through a certified hazardous waste vendor.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxy-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.